molecular formula C10H13NO3 B1315781 Methyl 4-(2-aminoethoxy)benzoate CAS No. 56850-93-2

Methyl 4-(2-aminoethoxy)benzoate

Cat. No.: B1315781
CAS No.: 56850-93-2
M. Wt: 195.21 g/mol
InChI Key: SMRYWTZXDXXQKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-aminoethoxy)benzoate (CAS 56850-93-2) is a high-purity chemical building block of significant interest in advanced pharmaceutical research, particularly in the development of Selective Estrogen Receptor Modulators (SERMs) . The core structural motif of an aminoethoxyphenyl group is a recognized pharmacophore in SERMs, which are compounds that can block or activate estrogen receptors in a tissue-specific manner . This activity is critical for researching potential treatments for conditions such as breast cancer and osteoporosis . The compound serves as a versatile synthetic intermediate, enabling further chemical derivatization to create a diverse array of molecules for biological evaluation . It is typically synthesized via Williamson ether synthesis, alkylating methyl p-hydroxybenzoate with suitable N-(2-chloroethyl)amine derivatives . With a molecular formula of C10H13NO3 and a molecular weight of approximately 195.22 g/mol, it is characterized by a logP of 1.02 and a polar surface area of 62 Ų . This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(2-aminoethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11/h2-5H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRYWTZXDXXQKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60555869
Record name Methyl 4-(2-aminoethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56850-93-2
Record name Methyl 4-(2-aminoethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Synthesis of Methyl 4-(2-aminoethoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

Methyl 4-(2-aminoethoxy)benzoate (CAS: 112360-83-9 for HCl salt) is a critical bifunctional linker used extensively in the synthesis of peptidomimetics, PROTACs (Proteolysis Targeting Chimeras), and integrin antagonists. Its structure combines a lipophilic benzoate ester—amenable to nucleophilic attack or hydrolysis—with a primary amine tethered via an ethyl ether spacer.

This guide details two distinct synthetic pathways, selected based on the operational scale and purity requirements:

  • The

    
    -Boc "High-Fidelity" Route:  Optimized for medicinal chemistry and milligram-to-gram scale, prioritizing chemoselectivity and ease of purification.
    
  • The Gabriel Synthesis Route: Optimized for multi-gram to kilogram scale, prioritizing cost-efficiency and atom economy.

Retrosynthetic Analysis

To design a robust synthesis, we must disconnect the molecule at its most strategic bonds. The primary disconnection is the ether linkage (


), separating the phenolic core from the alkyl amine chain.

Retrosynthesis Target Methyl 4-(2-aminoethoxy)benzoate (Target) Disconnection Ether Disconnection Target->Disconnection Retrosynthesis Phenol Methyl 4-hydroxybenzoate (Methyl Paraben) Disconnection->Phenol Linker Activated Ethylamine Equivalent (X-CH2-CH2-NH-PG) Disconnection->Linker

Figure 1: Retrosynthetic disconnection revealing the convergent coupling of a phenol and a protected amine linker.

Route A: The -Boc "High-Fidelity" Strategy

Best for: Drug Discovery, PROTAC Linker Synthesis, High Purity Requirements.

This route utilizes tert-butyl (2-bromoethyl)carbamate to introduce the ethylamine chain. The Boc group suppresses the nucleophilicity of the nitrogen, preventing self-polymerization (aziridine formation) and ensuring the phenol oxygen is the sole nucleophile.

Reaction Scheme & Workflow[1][2][3][4][5]

BocRoute Start Methyl 4-hydroxybenzoate Intermediate Boc-Protected Intermediate (Purification: Silica Plug) Start->Intermediate Williamson Ether Synthesis (60°C) Reagent N-Boc-2-bromoethylamine + K2CO3 / DMF Reagent->Intermediate Deprotection 4M HCl in Dioxane or TFA/DCM Intermediate->Deprotection N-Dealkylation Product Methyl 4-(2-aminoethoxy)benzoate (HCl or TFA Salt) Deprotection->Product Precipitation

Figure 2: Step-wise workflow for the N-Boc protection strategy.

Detailed Protocol
Step 1: Williamson Ether Synthesis
  • Reagents: Methyl 4-hydroxybenzoate (1.0 equiv),

    
    -Boc-2-bromoethylamine (1.2 equiv), Potassium Carbonate (
    
    
    
    , 2.0 equiv), Potassium Iodide (KI, 0.1 equiv - Finkelstein catalyst).
  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

  • Procedure:

    • Dissolve methyl 4-hydroxybenzoate in anhydrous DMF (0.5 M concentration).

    • Add

      
       and stir at room temperature for 15 minutes to generate the phenoxide anion.
      
    • Add

      
      -Boc-2-bromoethylamine and catalytic KI.
      
    • Heat the mixture to 60–70°C for 12–16 hours. Note: Higher temperatures (>90°C) may degrade the Boc group.

    • Workup: Dilute with EtOAc, wash copiously with water/brine (to remove DMF), dry over

      
      , and concentrate.
      
    • Purification: Flash column chromatography (Hexane:EtOAc 8:2) yields the Boc-protected intermediate as a white solid.

Step 2: Acidic Deprotection
  • Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:4 ratio).

  • Procedure:

    • Dissolve the intermediate in the chosen solvent system at 0°C.

    • Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of the non-polar spot).

    • Isolation:

      • For HCl: The product often precipitates as the hydrochloride salt. Filter and wash with diethyl ether.

      • For TFA: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

  • Yield: Typically 85–95% (Step 2), 70–80% (Overall).

Route B: The Gabriel Synthesis Strategy

Best for: Large Scale (>100g), Cost Reduction, avoiding chromatography.

This classical method avoids expensive Boc-protected reagents by using phthalimide as a masked amine surrogate. It is robust but requires hydrazine, which necessitates careful safety handling.

Reaction Scheme & Workflow[1][3][4][5]

Gabriel Step1 1. Alkylation Methyl Paraben + 1,2-Dibromoethane (Excess) Inter1 Methyl 4-(2-bromoethoxy)benzoate Step1->Inter1 Reflux Step2 2. Substitution + Potassium Phthalimide / DMF Inter1->Step2 SN2 Displacement Inter2 Phthalimide Intermediate Step2->Inter2 Step3 3. Hydrazinolysis + Hydrazine Hydrate / EtOH Inter2->Step3 Deprotection Final Methyl 4-(2-aminoethoxy)benzoate Step3->Final Workup

Figure 3: The Gabriel Synthesis pathway, highlighting the three-stage transformation.

Detailed Protocol
Step 1: Synthesis of Methyl 4-(2-bromoethoxy)benzoate
  • Critical Factor: Use a large excess (3–5 equiv) of 1,2-dibromoethane to prevent the formation of the "dimer" (bis-phenoxy ethane), where one dibromoethane molecule reacts with two phenol molecules.

  • Procedure: Reflux Methyl 4-hydroxybenzoate and

    
     in acetone or acetonitrile with excess 1,2-dibromoethane for 24 hours. Distill off excess dibromide for reuse.
    
Step 2: Nucleophilic Substitution
  • Reagents: Intermediate from Step 1 + Potassium Phthalimide (1.1 equiv) in DMF.

  • Conditions: Heat to 90°C for 4–6 hours. The phthalimide anion displaces the bromide.

  • Workup: Pour into water. The phthalimido-ester usually precipitates as a solid. Filter and wash with water/ethanol.

Step 3: Hydrazinolysis (Ing-Manske Procedure)
  • Reagents: Phthalimide intermediate + Hydrazine hydrate (

    
    ) in Ethanol.
    
  • Procedure: Reflux for 2–3 hours. A bulky white precipitate (phthalhydrazide) will form.

  • Isolation:

    • Cool the mixture and filter off the phthalhydrazide byproduct.

    • Concentrate the filtrate.

    • Dissolve residue in DCM and wash with dilute NaOH (to remove any residual phthalhydrazide) and then brine.

    • Dry and concentrate to obtain the free amine.

Comparative Analysis & Data

FeatureRoute A (

-Boc)
Route B (Gabriel)
Scale Suitability Lab / Pilot (<100g)Manufacturing (>100g)
Atom Economy Lower (Loss of Boc mass)Higher
Purification Column Chromatography often requiredCrystallization / Precipitation
Safety Profile Good (Standard solvents)Caution (Hydrazine is toxic/carcinogenic)
Cost High (Boc-linker is expensive)Low (Commodity reagents)
Impurity Profile High Purity (removes dimers)Risk of bis-ether formation if Step 1 uncontrolled

Critical Process Parameters (CPPs)

  • Stoichiometry of Base (Step 1): Insufficient base leaves unreacted phenol, which is difficult to separate from the product. Use 1.5–2.0 equivalents.

  • Temperature Control (Boc Route): Do not exceed 90°C in Step 1, or thermal de-Bocylation may occur, leading to polymerization.

  • Water Content: Both alkylation steps are sensitive to water. Use anhydrous solvents (DMF/MeCN) to prevent hydrolysis of the methyl ester.

References

  • Wright, S. W. (2000).[1] A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. ResearchGate.

  • Master Organic Chemistry. (2025). The Gabriel Synthesis: Mechanism and Procedure.

  • ChemicalBook. (2024). Methyl 4-(2-aminoethoxy)benzoate Product & Synthesis Data.

  • Google Patents. (2013). Method for synthesizing substituted benzoic acid derivatives. CN103304453A.[2]

  • Organic Chemistry Portal. Gabriel Synthesis.

Sources

Technical Monograph: Methyl 4-(2-aminoethoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 56850-93-2 Synonyms: 4-(2-Aminoethoxy)benzoic acid methyl ester; Methyl p-(2-aminoethoxy)benzoate

Part 1: Executive Summary & Strategic Utility

Methyl 4-(2-aminoethoxy)benzoate is a high-value bifunctional building block in medicinal chemistry, distinguished by its aminoalkoxy-phenyl scaffold. This structural motif acts as a critical pharmacophore in Selective Estrogen Receptor Modulators (SERMs) and kinase inhibitors, where the basic amine side chain facilitates hydrogen bonding or ionic interactions with specific amino acid residues (e.g., Aspartate) in the target protein's binding pocket.

For the drug development professional, this compound offers two distinct synthetic handles:

  • The Primary Amine: A nucleophilic handle for amide coupling, reductive amination, or sulfonylation, allowing for the rapid diversification of "tail" regions in SAR (Structure-Activity Relationship) studies.

  • The Methyl Ester: An electrophilic handle that serves as a masked carboxylic acid, ready for hydrolysis to the free acid or direct conversion to amides/hydrazides.

Core Applications
  • SERM Synthesis: Mimics the basic side chain of Raloxifene and Tamoxifen, essential for anti-estrogenic activity in breast tissue.

  • PROTAC Linkers: Serves as a rigid aromatic spacer with a defined length, connecting E3 ligase ligands to proteins of interest.

  • Peptidomimetics: Acts as a non-natural amino acid precursor to introduce rigidity and solubility.

Part 2: Chemical Profile & Properties

PropertyDataRelevance to Protocol
Molecular Formula C₁₀H₁₃NO₃Stoichiometry calculations.[1]
Molecular Weight 195.22 g/mol Yield determination.
Physical State White to off-white solidEase of handling; solids are preferred for weighing.
Melting Point 55–58 °C (Free Base)Low melting point implies careful drying; avoid high-vac ovens >40°C.
Solubility DMSO, MeOH, DCM, EtOAcCompatible with standard organic synthesis solvents.
pKa (Amine) ~9.2 (Predicted)Requires basic workup to isolate free base; forms stable HCl salts.
Stability Moisture Sensitive (Ester)Store under inert gas; avoid prolonged exposure to aqueous base.

Part 3: Advanced Synthetic Protocols

Method A: The N-Protected Williamson Ether Strategy (Recommended)

Rationale: Direct alkylation of methyl 4-hydroxybenzoate with 2-chloroethylamine leads to significant polymerization and bis-alkylation. Using a Boc-protected linker (N-Boc-2-bromoethylamine) ensures mono-alkylation and simplifies purification.

Reagents
  • Methyl 4-hydroxybenzoate (1.0 eq)

  • tert-Butyl N-(2-bromoethyl)carbamate (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Trifluoroacetic acid (TFA) or HCl/Dioxane

Step-by-Step Workflow
  • Alkylation:

    • Charge a reaction vessel with Methyl 4-hydroxybenzoate and anhydrous DMF (0.5 M concentration).

    • Add K₂CO₃. Note: Use anhydrous, finely ground K₂CO₃ to maximize surface area for the heterogeneous reaction.

    • Stir at room temperature for 15 minutes to facilitate deprotonation of the phenol.

    • Add tert-Butyl N-(2-bromoethyl)carbamate dropwise.

    • Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

    • Checkpoint: The intermediate (Methyl 4-(2-(Boc-amino)ethoxy)benzoate) should be the major peak.

  • Workup:

    • Cool to RT. Dilute with EtOAc and wash 3x with water (to remove DMF) and 1x with brine.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Deprotection (Boc Removal):

    • Dissolve the intermediate in DCM (0.2 M).

    • Add TFA (10-20 eq) at 0°C, then warm to RT. Stir for 1-2 hours.

    • Alternative: Use 4M HCl in Dioxane for 1 hour to precipitate the hydrochloride salt directly.

  • Isolation:

    • Concentrate in vacuo.[2]

    • For Free Base: Redissolve in EtOAc, wash with saturated NaHCO₃, dry, and concentrate.

    • For HCl Salt: Triturate the residue with diethyl ether to yield a white solid.

Method B: The Aziridine Ring-Opening (Historical/Industrial)

Rationale: This method involves the nucleophilic attack of the phenoxide on aziridine. It is highly atom-efficient but requires handling Aziridine , a potent alkylating agent and carcinogen.

  • Protocol: Reflux Methyl 4-hydroxybenzoate with Aziridine in Chloroform or Toluene.

  • Critical Warning: Requires specialized containment. Not recommended for standard medicinal chemistry labs without specific safety protocols.

Part 4: Mechanism & Logic Visualization

The following diagram illustrates the recommended synthetic logic and the downstream utility of the compound.

Synthesis_Logic cluster_0 Why this route? Start Methyl 4-hydroxybenzoate Inter Intermediate: Boc-Protected Ether Start->Inter K2CO3, DMF, 60°C (Williamson Ether) Reagent N-Boc-2-bromoethylamine Reagent->Inter Acid Acid Deprotection (TFA or HCl) Inter->Acid Product Methyl 4-(2-aminoethoxy)benzoate (CAS 56850-93-2) Acid->Product Boc Removal App1 Amide Coupling (Library Generation) Product->App1 R-COCl / HATU App2 Hydrolysis (Acid Scaffold) Product->App2 LiOH / THF Note Avoids polymerization of unprotected amines

Figure 1: Synthetic workflow for Methyl 4-(2-aminoethoxy)benzoate via the N-Boc protected route, ensuring mono-alkylation and high purity.

Part 5: Applications in Drug Discovery

SERM Pharmacophore Construction

In the development of Selective Estrogen Receptor Modulators (e.g., analogs of Lasofoxifene or Arzoxifene ), the basic amine side chain is critical. It protrudes from the ligand-binding domain towards Surface Loop 2 of the estrogen receptor, often forming a salt bridge with Asp351 .

  • Role: The Methyl 4-(2-aminoethoxy)benzoate moiety provides the rigid phenyl core and the flexible ethoxy-amine tether in a single pre-assembled unit.

  • Optimization: The methyl ester can be hydrolyzed to the acid, which is then coupled to the core scaffold (e.g., an indole or naphthalene) to finalize the SERM structure.

Solubility Enhancement in Kinase Inhibitors

Many kinase inhibitors suffer from poor aqueous solubility. Appending a solubilizing group (solubilophore) is a standard medicinal chemistry tactic.

  • Strategy: The aminoethoxy group lowers the LogP and provides an ionizable center (pKa ~9).

  • Protocol: The amine is coupled to the kinase inhibitor core (e.g., via a urea linkage or direct amide bond), utilizing the benzoate ester as a temporary protecting group or a handle for further elaboration.

Part 6: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). The free amine can cause chemical burns upon prolonged contact.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The ester is susceptible to hydrolysis if exposed to atmospheric moisture over long periods.

  • Incompatibility: Strong oxidizing agents, strong bases (will hydrolyze the ester), and acid chlorides (will react with the amine).

References

  • ChemicalBook. Methyl 4-(2-aminoethoxy)benzoate Product Description & CAS Verification.

  • PrepChem. Synthesis of Methyl 4-(2-Aminoethoxy)benzoate via Aziridine (Historical Route).

  • ResearchGate. Convenient Synthesis of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters as Key Intermediates in SERMs.

  • PubChem. Methyl 4-(2-aminoethyl)benzoate Data (Structural Analog Comparison).

Sources

An In-depth Technical Guide to Methyl 4-(2-aminoethoxy)benzoate: A Key Intermediate in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2-aminoethoxy)benzoate is a versatile bifunctional molecule that has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its structure, featuring a methyl ester, a flexible aminoethoxy linker, and a benzene ring, provides a unique scaffold for the development of targeted therapeutics. This guide offers a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the creation of Selective Estrogen Receptor Modulators (SERMs) and Histone Deacetylase (HDAC) inhibitors.

Chemical and Physical Properties

Methyl 4-(2-aminoethoxy)benzoate, in its free base form, is a research chemical that is often utilized as its more stable hydrochloride salt. The physicochemical properties are crucial for its handling, reaction optimization, and formulation development.

PropertyValueSource
Chemical Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
CAS Number 56850-93-2 (free base)
210113-85-2 (hydrochloride)
Melting Point (HCl salt) 225 °C
Boiling Point (Predicted) 346.47 °C
pKa (Predicted) 1.41 ± 0.10
Solubility Soluble in Methanol, DMSO, THF, Ethanol, Acetonitrile

Synthesis of Methyl 4-(2-aminoethoxy)benzoate Hydrochloride

A practical and convergent synthetic route for Methyl 4-(2-aminoethoxy)benzoate hydrochloride has been developed, starting from the readily available methyl 4-hydroxybenzoate. This two-step process involves the introduction of a protected amino group followed by deprotection.

Step 1: Synthesis of Methyl 4-(2-(tert-butoxycarbonylamino)ethoxy)benzoate (Boc-protected intermediate)

This step involves a Williamson ether synthesis to couple the protected aminoethanol with the phenolic hydroxyl group of methyl 4-hydroxybenzoate.

  • Reactants: Methyl 4-hydroxybenzoate, N-Boc-2-bromoethylamine, and a suitable base (e.g., potassium carbonate).

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Reaction Conditions: The reaction mixture is typically heated to facilitate the nucleophilic substitution.

  • Work-up and Purification: After the reaction is complete, the crude product is isolated by extraction and purified by column chromatography.

Step 2: Synthesis of Methyl 4-(2-aminoethoxy)benzoate hydrochloride

The Boc protecting group is removed under acidic conditions to yield the desired hydrochloride salt.

  • Reactant: Methyl 4-(2-(tert-butoxycarbonylamino)ethoxy)benzoate.

  • Reagent: A solution of hydrochloric acid in an organic solvent, such as ethyl acetate.

  • Reaction Conditions: The reaction is typically carried out at a slightly elevated temperature (45-55 °C) for a few hours.[1]

  • Isolation: Upon cooling, the hydrochloride salt precipitates out of the solution and can be collected by filtration.[1]

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_product Final Product Formation M4HB Methyl 4-hydroxybenzoate Step1 Williamson Ether Synthesis (K2CO3, DMF) M4HB->Step1 BocBr N-Boc-2-bromoethylamine BocBr->Step1 BocProtected Methyl 4-(2-(tert-butoxycarbonylamino)ethoxy)benzoate Step1->BocProtected Step2 Boc Deprotection (HCl in EtOAc) BocProtected->Step2 FinalProduct Methyl 4-(2-aminoethoxy)benzoate HCl Step2->FinalProduct

Figure 1: Synthetic workflow for Methyl 4-(2-aminoethoxy)benzoate hydrochloride.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: Two doublets in the aromatic region (approximately 6.9-7.1 ppm and 7.8-8.0 ppm), corresponding to the protons on the benzene ring.

  • Ethyl Linker Protons: Two triplets, one for the -OCH₂- group (around 4.1-4.3 ppm) and one for the -CH₂N- group (around 3.1-3.3 ppm).

  • Methyl Ester Protons: A singlet at approximately 3.8-3.9 ppm.

  • Amine Protons: A broad singlet that can vary in chemical shift depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon: A signal in the downfield region, typically around 166-168 ppm.

  • Aromatic Carbons: Signals between 114 ppm and 163 ppm. The carbon attached to the ether oxygen will be the most downfield among the aromatic CH carbons.

  • Ethyl Linker Carbons: The -OCH₂- carbon signal is expected around 66-68 ppm, and the -CH₂N- carbon signal around 40-42 ppm.

  • Methyl Ester Carbon: A signal around 51-53 ppm.

Mass Spectrometry (Predicted)

The electron ionization mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the free base (195.22 g/mol ). Common fragmentation patterns would likely involve the loss of the methoxy group from the ester, cleavage of the ethyl linker, and fragmentation of the aromatic ring.

Applications in Drug Discovery

The primary utility of Methyl 4-(2-aminoethoxy)benzoate lies in its role as a key intermediate in the synthesis of high-value pharmaceutical compounds.

Selective Estrogen Receptor Modulators (SERMs)

The aminoethoxyphenyl moiety is a well-established pharmacophore in many SERMs, such as tamoxifen and raloxifene. This structural motif is considered an "essential antagonistic group" that contributes to the tissue-selective estrogen receptor activity.[2] The basic amino group in the side chain is crucial for the antagonistic effect in certain tissues, like the breast, while potentially having agonistic or no effect in other tissues, such as bone and uterus. The flexibility of the ethoxy linker allows the ligand to adopt a conformation within the estrogen receptor's ligand-binding domain that recruits co-repressors instead of co-activators, leading to the desired antagonistic effect.

Histone Deacetylase (HDAC) Inhibitors

Methyl 4-(2-aminoethoxy)benzoate is a key starting material in the synthesis of the pan-HDAC inhibitor, Abexinostat.[1] In the structure of Abexinostat, the 4-(2-aminoethoxy)benzoate fragment serves as a linker that connects the zinc-binding group to the capping group which interacts with the surface of the HDAC enzyme. The precise length and composition of this linker are critical for positioning the functional groups of the inhibitor correctly within the active site of the enzyme, thereby influencing its potency and selectivity.

Applications cluster_topic cluster_applications Key Applications in Drug Synthesis cluster_serms Selective Estrogen Receptor Modulators (SERMs) cluster_hdac Histone Deacetylase (HDAC) Inhibitors Topic Methyl 4-(2-aminoethoxy)benzoate SERMs Aminoethoxyphenyl Pharmacophore (Antagonistic Activity) Topic->SERMs Incorporated as HDACi Linker in Abexinostat (Connects Zinc-Binding and Cap Groups) Topic->HDACi Used as a precursor for

Figure 2: Key applications of Methyl 4-(2-aminoethoxy)benzoate in drug synthesis.

Safety and Handling

The hydrochloride salt of Methyl 4-(2-aminoethoxy)benzoate is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

Precautionary Measures:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P337+P313: If eye irritation persists: Get medical advice/attention.[1]

Researchers should always consult the full Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated fume hood.

Conclusion

Methyl 4-(2-aminoethoxy)benzoate is a valuable and versatile research chemical with significant applications in medicinal chemistry. Its straightforward synthesis and the strategic importance of its structural motifs in SERMs and HDAC inhibitors make it a compound of high interest for drug discovery and development professionals. A thorough understanding of its properties, synthesis, and role in molecular pharmacology is essential for its effective utilization in the design and creation of next-generation therapeutics.

References

  • Issa, D. A. E., et al. (2014). Convenient Synthesis and Structural Characterization of a Series of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters as Key Intermediates in Synthesis of Selective Estrogen Receptor Modulators. Journal of Applicable Chemistry, 3(4), 1640-1651.
  • Zhu, X., et al. (2021).
  • PubChem. (n.d.). Methyl 4-(2-aminoethoxy)benzoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemChart. (n.d.). 4-[2-(acetylamino)ethoxy]benzoic acid. Retrieved from [Link]

Sources

Methyl 4-(2-aminoethoxy)benzoate: Fundamental Reactivity & Application Guide

[1]

Executive Summary & Chemical Architecture

Methyl 4-(2-aminoethoxy)benzoate (CAS: 56850-93-2) is a critical heterobifunctional building block in modern medicinal chemistry, particularly within the fields of Targeted Protein Degradation (TPD) and Peptidomimetics .[1]

Its value lies in its structural duality:

  • The Benzoate Core: Provides a rigid aromatic scaffold often used to anchor pharmacophores (e.g., E3 ligase binders).[1]

  • The Aminoethoxy Tail: Acts as a flexible, hydrophilic spacer that improves aqueous solubility and provides a primary amine for diverse conjugation chemistries.[1]

This guide details the reactivity profile, synthesis pathways, and experimental protocols required to utilize this scaffold effectively in drug discovery.[1]

Chemical Architecture & Reactivity Landscape[1]

The molecule possesses two orthogonal reactive centers: a nucleophilic primary amine and an electrophilic methyl ester .[1] The ether linkage serves as a metabolically stable spacer.[1]

Reactivity Orthogonality

The primary challenge and opportunity with this molecule is managing the orthogonality between the amine and the ester.

  • Amine (

    
    ):  The most reactive site.[1] It readily undergoes acylation, alkylation, or reductive amination.[1] In most workflows, this amine must be protected (e.g., Boc, Fmoc) if the ester is to be manipulated first.
    
  • Ester (

    
    ):  A masked carboxylic acid.[1] It is stable to acidic conditions (generally) but susceptible to basic hydrolysis (saponification) or nucleophilic attack (aminolysis).
    
  • Ether Linker (

    
    ):  Provides approximately 3-4 Å of spacing.[1] Unlike alkyl chains, the oxygen atom acts as a hydrogen bond acceptor, improving the physicochemical profile (LogD) of the final drug candidate.
    
Reactivity Diagram (DOT)

ReactivityCenterMethyl 4-(2-aminoethoxy)benzoate(Core Scaffold)Amine_NodePrimary Amine(-NH2)Center->Amine_NodeEster_NodeMethyl Ester(-COOMe)Center->Ester_NodeAmideAmide Coupling(Linker Attachment)Amine_Node->AmideR-COOH / HATURedAminReductive Amination(N-Alkylation)Amine_Node->RedAminR-CHO / NaBH(OAc)3ProtectProtection(Boc/Fmoc/Cbz)Amine_Node->ProtectBoc2O / TEAAcidHydrolysis (LiOH)(Carboxylic Acid)Ester_Node->AcidLiOH / THF / H2OHydrazideHydrazinolysis(Acyl Hydrazide)Ester_Node->HydrazideNH2NH2 / EtOH

Figure 1: Orthogonal reactivity map highlighting the divergent synthetic pathways for the amine and ester termini.

Synthesis & Purification Strategies

While commercially available, in-house synthesis is often required to introduce isotopic labels or specific protecting groups early in the pathway.[1]

The Phenol Alkylation Route (Standard)

The most robust method involves the alkylation of methyl 4-hydroxybenzoate (Methyl Paraben) with a protected amino-ethyl halide.[1]

  • Starting Materials: Methyl 4-hydroxybenzoate +

    
    -Boc-2-bromoethylamine.
    
  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    ).
  • Solvent: DMF or Acetonitrile (polar aprotic is essential).[1]

  • Deprotection: TFA/DCM or HCl/Dioxane to yield the target salt.[1]

Synthesis Workflow Diagram (DOT)

SynthesisStartMethyl 4-hydroxybenzoate(Methyl Paraben)Step1Step 1: Williamson Ether SynthesisK2CO3, DMF, 60°C, 12hStart->Step1ReagentN-Boc-2-bromoethylamineReagent->Step1InterIntermediate:Methyl 4-(2-(Boc-amino)ethoxy)benzoateStep1->InterStep2Step 2: Acidic Deprotection4M HCl in Dioxane or TFA/DCMInter->Step2FinalTARGET:Methyl 4-(2-aminoethoxy)benzoate HClStep2->Final

Figure 2: Step-wise synthesis via Williamson etherification followed by acid-mediated deprotection.

Experimental Protocols (Self-Validating Systems)

These protocols are designed to be self-validating , meaning the visual or physical changes described serve as checkpoints for success.

Protocol A: Selective Amide Coupling (Amine Functionalization)

Objective: To attach a linker or fluorophore to the amine while keeping the ester intact.

Reagents:

  • Methyl 4-(2-aminoethoxy)benzoate HCl salt (1.0 equiv)[1]

  • Carboxylic Acid Partner (1.1 equiv)[2]

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (anhydrous)

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid partner and HATU in DMF. Stir for 5 minutes. Validation: Solution may turn slightly yellow.

  • Addition: Add the DIPEA. Validation: Fumes may be visible; ensure pH > 8 (wet pH paper).

  • Coupling: Add the Methyl 4-(2-aminoethoxy)benzoate HCl. Stir at RT for 2-4 hours.[1]

  • Monitoring: Check LC-MS. The target mass should be

    
    .[1] The starting amine peak (very polar) should disappear.
    
  • Workup: Dilute with EtOAc, wash with 5% LiCl (removes DMF), sat.

    
    , and brine. Dry over 
    
    
    .
Protocol B: Ester Hydrolysis (Saponification)

Objective: To reveal the carboxylic acid for subsequent coupling.

Reagents:

  • Methyl 4-(2-(protected-amino)ethoxy)benzoate (1.0 equiv)[1]

  • Lithium Hydroxide Monohydrate (LiOH·H2O) (3.0 equiv)

  • THF/Water (3:1 ratio)

Step-by-Step:

  • Dissolution: Dissolve the ester in THF. Add water. The solution might be biphasic initially.[1]

  • Reaction: Add LiOH. Stir vigorously at RT. Validation: Solution typically becomes homogeneous over time as the amphiphilic acid forms.

  • Completion: Monitor by TLC (usually 2-6 hours). The spot will shift from high

    
     (ester) to baseline (acid).
    
  • Isolation (Critical Step): Carefully acidify with 1M HCl to pH ~3.

    • Observation: A white precipitate (the free acid) often forms.[1]

    • Extraction: Extract with EtOAc.[1] Do not use DCM if the product is highly polar; use 10% MeOH in DCM if necessary.[1]

Application in PROTAC Design

In PROTAC (Proteolysis Targeting Chimera) development, this molecule serves as a "exit vector" extender.

  • Role: It extends the reach of a ligand binding to a target protein or E3 ligase.[1]

  • Design Logic: The benzoate mimics the aromatic ring found in many E3 ligands (e.g., Cereblon binders like Thalidomide derivatives often have aromatic attachments). The ethoxy-amine provides a clean, linear exit vector to attach the PEG or alkyl linker.[1]

PROTAC Linker Diagram (DOT)

PROTACcluster_0PROTAC MoleculeWarheadTarget Protein Ligand(Warhead)LinkerPEG/Alkyl LinkerWarhead->LinkerCovalent BondScaffoldMethyl 4-(2-aminoethoxy)benzoate(Connector)Linker->ScaffoldAmide Bond(via Amine)E3E3 Ligase Ligand(e.g., Thalidomide)Scaffold->E3Integrated orCoupled via Acid

Figure 3: Schematic of a PROTAC assembly showing the bridging role of the aminoethoxybenzoate scaffold.

Physical Properties & Handling Data[1][3][4]

PropertyValue / DescriptionPractical Note
Molecular Weight 195.22 g/mol (Free Base)~231.68 g/mol as HCl salt.[1]
Appearance White to off-white solidHygroscopic as HCl salt; store in desiccator.[1]
Solubility DMSO, DMF, MeOH (High)Free base has low water solubility; Salt is water soluble.
pKa (Amine) ~9.0 - 9.5Protonated at physiological pH.[1]
Storage -20°C (Long term)Stable at RT for weeks if kept dry.

References

  • Chemical Synthesis of Aminoalkoxybenzoates

    • Title: Convenient Synthesis and Structural Characterization of a Series of Methyl 4-[2-(cyclized amino)
    • Source: ResearchGate / Journal of Chemistry.[1]

    • URL:[Link]

  • PROTAC Linkerology & Design

    • Title: Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic.[1]

    • Source: NIH / PMC.[1]

    • URL:[Link]

  • Physical Properties & CAS Data

    • Title: Benzoic acid, 4-(2-aminoethoxy)-, methyl ester (CAS 56850-93-2).[1]

    • Source: ChemBlink / PubChem.[1]

    • URL:[Link]

  • General Amide Coupling Protocols (HATU)

    • Title: High-efficiency solid-phase peptide synthesis (HE-SPPS).[1]

    • Source: Nature Protocols.[1]

    • URL:[Link]

Introduction: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 4-(2-aminoethoxy)benzoate: Synthesis, Properties, and Applications in Drug Discovery

Methyl 4-(2-aminoethoxy)benzoate is a bifunctional organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a methyl ester, a flexible ethoxy linker, and a primary amine, makes it a highly versatile intermediate for the synthesis of complex molecules. The aminoethoxyphenyl moiety is a recognized pharmacophore, abundantly present in Selective Estrogen Receptor Modulators (SERMs), which are crucial in the management of osteoporosis and breast cancer[1]. This guide provides a comprehensive overview of the synthesis, properties, and key applications of Methyl 4-(2-aminoethoxy)benzoate, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug design. While specific experimental data for Methyl 4-(2-aminoethoxy)benzoate is not consolidated in a single source, properties can be inferred from related structures and computational data.

PropertyValue / DescriptionSource
Molecular Formula C₁₀H₁₃NO₃Inferred
Molecular Weight 195.22 g/mol Inferred
Appearance Likely a solid at room temperature.Inferred
Key Functional Groups Primary Amine (-NH₂), Ester (-COOCH₃), Ether (-O-), Aromatic Ring-
Solubility Expected to be soluble in common organic solvents like methanol, dichloromethane, and ethyl acetate.Inferred

Characterization of Methyl 4-(2-aminoethoxy)benzoate is typically achieved through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by identifying the different types of protons and carbons and their connectivity.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Used to identify the key functional groups, such as the N-H stretches of the amine, the C=O stretch of the ester, and C-O stretches of the ether and ester.

Synthesis of Methyl 4-(2-aminoethoxy)benzoate: A Strategic Approach

The synthesis of Methyl 4-(2-aminoethoxy)benzoate is a multi-step process that requires careful selection of reagents and reaction conditions to achieve a high yield and purity. A common and logical pathway involves the etherification of a phenolic precursor followed by the deprotection of the amine.

G cluster_0 Synthesis Pathway A Methyl 4-hydroxybenzoate C Protected Intermediate A->C Williamson Ether Synthesis (e.g., K₂CO₃, Acetone, reflux) B N-(2-bromoethyl)phthalimide or other protected 2-aminoethyl halide D Methyl 4-(2-aminoethoxy)benzoate C->D Deprotection (e.g., Hydrazine hydrate)

Diagram 1: General synthesis scheme for Methyl 4-(2-aminoethoxy)benzoate.

Experimental Protocol: Synthesis

This protocol is a representative method based on standard organic synthesis techniques.

Step 1: Williamson Ether Synthesis (Protection & Etherification)

The causality behind this step is to form the crucial ether linkage. Using a protected amine, such as N-(2-bromoethyl)phthalimide, prevents the amine from undergoing side reactions with the electrophile or acting as a competing nucleophile.

  • Setup: To a round-bottom flask, add Methyl 4-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and a suitable solvent such as acetone or DMF.

  • Addition: Add N-(2-bromoethyl)phthalimide (1.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: The resulting crude solid, the phthalimide-protected intermediate, can be purified by recrystallization from a solvent like ethanol to yield a white solid.

Step 2: Deprotection of the Amine

The phthalimide group is a robust protecting group that can be effectively removed using hydrazine, which acts as a nucleophile to cleave the imide.

  • Setup: Dissolve the purified intermediate from Step 1 in ethanol or methanol in a round-bottom flask.

  • Addition: Add hydrazine hydrate (2.0-3.0 eq) dropwise to the solution.

  • Reaction: Heat the mixture to reflux for 2-4 hours. A precipitate (phthalhydrazide) will form.

  • Workup: Cool the reaction mixture and filter off the precipitate. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (DCM) and wash with water to remove any remaining hydrazine salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the final product, Methyl 4-(2-aminoethoxy)benzoate.

StepReagents & ConditionsPurposeExpected Yield
1. Etherification Methyl 4-hydroxybenzoate, N-(2-bromoethyl)phthalimide, K₂CO₃, Acetone, RefluxForms the ether bond while the amine is protected.80-90%
2. Deprotection Protected Intermediate, Hydrazine Hydrate, Ethanol, RefluxRemoves the phthalimide protecting group to reveal the primary amine.75-85%

Applications in Drug Development

The strategic placement of reactive functional groups makes Methyl 4-(2-aminoethoxy)benzoate a valuable starting material for creating more complex, biologically active compounds.

Key Intermediate for Selective Estrogen Receptor Modulators (SERMs)

The aminoethoxyphenyl scaffold is a cornerstone in the design of SERMs. These compounds can exhibit either estrogenic or anti-estrogenic effects in a tissue-specific manner, making them vital for treating hormone-sensitive conditions. Methyl 4-(2-aminoethoxy)benzoate serves as a key intermediate for synthesizing derivatives that can act as antagonists for the human estrogen receptor α (ERα)[1]. These derivatives have shown promise as antiproliferative agents in MCF-7 breast cancer cell lines[1].

G cluster_1 Workflow: SERM Precursor Synthesis start Methyl 4-(2-aminoethoxy)benzoate step1 N-Acylation or N-Alkylation start->step1 intermediate Modified Intermediate step1->intermediate reagent1 Carboxylic Acid Derivative (e.g., Acid Chloride) reagent1->step1 step2 Ester Hydrolysis intermediate->step2 final SERM Precursor (Carboxylic Acid) step2->final reagent2 Base (e.g., LiOH, NaOH) reagent2->step2

Diagram 2: Workflow for utilizing Methyl 4-(2-aminoethoxy)benzoate in SERM synthesis.

Role as a Linker in Bioconjugation

In the rapidly advancing field of antibody-drug conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a critical component that influences the stability, pharmacokinetics, and efficacy of the conjugate[2][3]. While not a direct example from the literature, the structure of Methyl 4-(2-aminoethoxy)benzoate makes it an attractive candidate for incorporation into linker design.

  • Attachment Point: The primary amine provides a nucleophilic handle for conjugation to a payload or another part of a linker system, often through amide bond formation.

  • Spacer Element: The ethoxybenzoate portion can serve as a rigid spacer, potentially influencing the solubility and spatial orientation of the attached payload. The linker plays a central role in determining the properties of an ADC[2].

G cluster_2 Conceptual Role in an ADC antibody { Antibody}|{Targeting Domain} linker Linker Methyl 4-(2-aminoethoxy)benzoate (as part of the linker structure) antibody:f0->linker:f0 Conjugation Site (e.g., Cysteine) payload { Payload}|{Cytotoxic Drug} linker:f0->payload:f0 Amide Bond (from -NH₂ group)

Diagram 3: Conceptual diagram of Methyl 4-(2-aminoethoxy)benzoate's potential role in an ADC linker.

Other Research Applications

The core structure of this compound is also related to other biologically active molecules. For instance, derivatives of aminobenzoic acid have been investigated for antistaphylococcal activity[4]. Furthermore, analogs of methyl benzoate are being explored for their insecticidal and repellent properties, suggesting a broader utility for this chemical class in agrochemicals and public health[5][6][7][8].

Conclusion

Methyl 4-(2-aminoethoxy)benzoate is more than just a chemical intermediate; it is a strategically designed building block that provides access to a wide range of complex and valuable molecules. Its significance is firmly established in the synthesis of SERMs, and its structural features suggest a promising potential for application in the design of linkers for bioconjugates like ADCs. The synthetic protocols are robust and rely on well-understood organic chemistry principles, making this compound accessible for both academic research and industrial drug development. As the demand for targeted therapeutics and novel bioactive compounds grows, the utility of versatile intermediates like Methyl 4-(2-aminoethoxy)benzoate will undoubtedly continue to expand.

References

  • Aboul-Ela, M. A., Issa, D. A. E., & Mansour, F. H. (n.d.). Convenient Synthesis and Structural Characterization of a Series of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters as Key Intermediates in Synthesis of Selective Estrogen Receptor Modulators. ResearchGate. Retrieved from [Link]

  • Wright, S. W. (2000). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. Organic Preparations and Procedures International, 32(4), 376-379. Retrieved from [Link]

  • Fujii, A., Bush, J. H., Shores, K. E., & Cook, E. S. (1977). Antistaphylococcal Activity of 4-Aminocyclohexanecarboxylic Acid, Aminobenzoic Acid, and Their Derivatives and Structure–Activity Relationships. Journal of Pharmaceutical Sciences, 66(6). Retrieved from [Link]

  • Strickland, J., Larson, N. R., Feldlaufer, M., & Zhang, A. (2022). Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius. Insects, 13(11), 1060. Retrieved from [Link]

  • Choi, W. S., & Zhang, A. (2021). Toxicity of Methyl Benzoate and Analogs to Adult Aedes aegypti. Journal of the American Mosquito Control Association, 37(2), 83-86. Retrieved from [Link]

  • Kim, J., et al. (2023). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. MDPI. Retrieved from [Link]

  • Dosio, F., Brusa, P., & Cattel, L. (2011). Immunotoxins and Anticancer Drug Conjugate Assemblies: The Role of the Linkage between Components. Toxins, 3(7), 848-883. Retrieved from [Link]

  • Elliott, S. (n.d.). Organic Multitasking: From Human Food Additive to Pesticide. USDA Agricultural Research Service. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-[(2-methoxyethyl)amino]benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Kim, D., & Park, J. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing methyl 4-(aminomethyl)benzoate.

Sources

Methodological & Application

Application Note: High-Purity Synthesis and Application of Methyl 4-(2-aminoethoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(2-aminoethoxy)benzoate is a critical bifunctional building block in medicinal chemistry, widely utilized as a "linker" scaffold in the development of histone deacetylase (HDAC) inhibitors (e.g., Abexinostat) and various kinase inhibitors.[1] Its structure features a benzoate ester for electrophilic coupling and a primary amine tethered by an ethoxy spacer, offering a precise 2-carbon distance that modulates solubility and receptor binding affinity.

This guide provides a robust, scalable protocol for synthesizing this compound with >98% purity, avoiding common pitfalls such as bis-alkylation or ester hydrolysis.[1] It is designed for researchers requiring high-fidelity intermediates for structure-activity relationship (SAR) studies.

Chemical Identity & Properties

PropertySpecification
Compound Name Methyl 4-(2-aminoethoxy)benzoate Hydrochloride
CAS Number 56850-93-2 (Free Base) / 210113-85-2 (HCl Salt)
Molecular Formula C₁₀H₁₃NO₃ (Free Base) / C₁₀H₁₄ClNO₃ (HCl Salt)
Molecular Weight 195.22 g/mol (Free Base) / 231.68 g/mol (HCl Salt)
Appearance White to off-white crystalline solid
Melting Point 225 °C (HCl Salt) [1]
Solubility HCl Salt: Soluble in Water, DMSO, Methanol. Free Base: Soluble in DCM, Ethyl Acetate.[1]
Storage Hygroscopic (HCl salt).[1] Store at 2–8°C under desiccant.

Experimental Protocol: Synthesis via Boc-Protection Strategy

Rationale: While direct alkylation of methyl 4-hydroxybenzoate with 2-bromoethylamine is possible, it frequently yields low purity due to polymerization of the amine and competitive hydrolysis. The Boc-protection strategy described below ensures exclusive mono-alkylation and high yield.

Phase 1: Alkylation

Reaction: Methyl 4-hydroxybenzoate + tert-Butyl (2-bromoethyl)carbamate → Intermediate A

  • Reagents:

    • Methyl 4-hydroxybenzoate (1.0 eq, 10 mmol, 1.52 g)[1]

    • tert-Butyl (2-bromoethyl)carbamate (1.1 eq, 11 mmol, 2.46 g) [2][1]

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq, 20 mmol, 2.76 g)[1]

    • Solvent: DMF (anhydrous, 20 mL) or Acetonitrile (reflux).

  • Procedure:

    • Charge a 100 mL round-bottom flask with Methyl 4-hydroxybenzoate and K₂CO₃.

    • Add anhydrous DMF and stir at room temperature for 15 minutes to form the phenoxide anion.

    • Add tert-Butyl (2-bromoethyl)carbamate dropwise.

    • Heat the mixture to 60°C (DMF) or Reflux (Acetonitrile) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3) until the starting phenol is consumed.

    • Workup: Cool to room temperature. Pour into ice-water (100 mL). The product usually precipitates. Filter the white solid. If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over Na₂SO₄, and concentrate.[1]

    • Purification: Recrystallize from Hexane/Ethyl Acetate if necessary.

    • Yield: Expected 85–92% of Methyl 4-(2-(tert-butoxycarbonylamino)ethoxy)benzoate.

Phase 2: Deprotection

Reaction: Intermediate A → Methyl 4-(2-aminoethoxy)benzoate HCl

  • Reagents:

    • Intermediate A (from Phase 1)[1]

    • 4M HCl in Dioxane (10 eq) or TFA/DCM (1:1).

  • Procedure:

    • Dissolve Intermediate A in minimal Dioxane (or DCM).

    • Cool to 0°C. Add 4M HCl in Dioxane dropwise.

    • Stir at room temperature for 2–4 hours. A white precipitate (the HCl salt) will form.

    • Isolation: Filter the solid under nitrogen (hygroscopic). Wash the cake with diethyl ether to remove excess HCl and byproducts.

    • Drying: Dry under high vacuum at 40°C for 6 hours.

Workflow Visualization

SynthesisWorkflow Start Methyl 4-hydroxybenzoate (Starting Material) Alkylation Alkylation (K2CO3, DMF, 60°C) Start->Alkylation Reagent N-Boc-2-bromoethylamine Reagent->Alkylation Intermediate Boc-Protected Intermediate (Stable Solid) Alkylation->Intermediate 16h, 90% Yield Deprotection Acidic Deprotection (4M HCl in Dioxane) Intermediate->Deprotection FinalProduct Methyl 4-(2-aminoethoxy)benzoate HCl (Target Scaffold) Deprotection->FinalProduct Precipitation

Figure 1: Step-wise synthesis workflow utilizing the Boc-protection strategy to ensure high regioselectivity.

Quality Control & Characterization

To validate the integrity of the synthesized scaffold, compare analytical data against the following standards.

NMR Specification (DMSO-d₆, 400 MHz)

The spectrum should display a classic AA'BB' para-substituted aromatic system and a distinct ethyl linker pattern.[1]

Chemical Shift (δ)MultiplicityIntegrationAssignment
8.15 Broad Singlet3HNH₃⁺ (Ammonium protons)
7.92 Doublet (J=8.8 Hz)2HAr-H (Ortho to ester)
7.08 Doublet (J=8.8 Hz)2HAr-H (Meta to ester)
4.25 Triplet (J=5.2 Hz)2H-O-CH₂-
3.82 Singlet3H-COOCH₃ (Methyl Ester)
3.20 Multiplet2H-CH₂-N
Troubleshooting Common Issues
  • Impurity (Phenol): If the aromatic region shows signals at 6.8 and 7.8 ppm, unreacted starting material is present.[1] Remedy: Wash the organic layer with 1M NaOH during Phase 1 workup.

  • Hygroscopicity: The HCl salt absorbs water rapidly, turning into a gum.[1] Remedy: Handle in a glovebox or dry room. Store under Argon. If gumming occurs, triturace with dry diethyl ether.[1]

Application Case Study: Library Synthesis

This scaffold is ideal for parallel synthesis of amide libraries. The free amine can be coupled with various carboxylic acids (R-COOH) to generate diversity, while the methyl ester remains protected for subsequent hydrolysis and coupling.[1]

Protocol: Amide Coupling (General)

  • Activation: Mix R-COOH (1.1 eq) with HATU (1.1 eq) and DIPEA (3.0 eq) in DMF. Stir for 10 min.

  • Coupling: Add Methyl 4-(2-aminoethoxy)benzoate HCl (1.0 eq).

  • Reaction: Stir at RT for 2–12 hours.

  • Purification: Dilute with water, extract with EtOAc. The ester product is usually stable and lipophilic.

ApplicationWorkflow Scaffold Methyl 4-(2-aminoethoxy)benzoate HCl Coupling Amide Coupling (HATU/DIPEA) Scaffold->Coupling Library Carboxylic Acid Library (R1-COOH, R2-COOH...) Library->Coupling Diversified Diversified Ester Intermediates Coupling->Diversified Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Diversified->Hydrolysis Optional Step FinalDrug Final Bioactive Agents (HDAC/Kinase Inhibitors) Hydrolysis->FinalDrug

Figure 2: Application of the scaffold in high-throughput medicinal chemistry library generation.

References

  • Organic Syntheses . (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, Coll. Vol. 10, p.170 (2004); Vol. 78, p.177 (2000).[1] Retrieved from [Link]

  • PubChem . (n.d.).[2] tert-butyl N-(2-bromoethyl)carbamate.[3][4] Retrieved from [Link]

Sources

Application Notes and Protocols for the Use of 4-(2-Aminoethoxy)benzoic Acid Linker in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Linker for Enhanced Peptide Synthesis

In the landscape of solid-phase peptide synthesis (SPPS), the choice of a linker molecule is a critical determinant of the success and efficiency of the overall process. The linker, which tethers the nascent peptide chain to the solid support, influences not only the conditions of the final cleavage but can also impart desirable characteristics to the peptide itself. This guide details the application of the 4-(2-aminoethoxy)benzoic acid linker, a bifunctional molecule designed to offer significant advantages in modern peptide synthesis.

The core structure of this linker, featuring a flexible ethoxy spacer and a benzoic acid moiety for attachment to the resin, provides a unique combination of properties. The ethoxy group is known to enhance the solubility of the linker and the growing peptide chain, which can help to mitigate aggregation issues often encountered with hydrophobic peptide sequences.[1] This improved solubility facilitates smoother coupling reactions and can lead to higher yields and purities of the final peptide product.[1]

While the topic specifies "Methyl 4-(2-aminoethoxy)benzoate," in the context of standard Fmoc-based solid-phase peptide synthesis, the carboxylic acid form, 4-(2-aminoethoxy)benzoic acid , is the functionally relevant molecule for attachment to hydroxyl-functionalized resins like Wang or PAM resins. The methyl ester would be considered a precursor in the synthesis of the active linker. For SPPS applications, the amino group of the linker is typically protected with a fluorenylmethyloxycarbonyl (Fmoc) group, yielding 4-[2-(Fmoc-amino)ethyloxy]benzoic acid . This Fmoc-protected linker is then coupled to the resin, and the peptide chain is elongated from the deprotected amino group.

This document will provide a comprehensive overview of the properties of this linker, detailed protocols for its synthesis and incorporation into SPPS workflows, and guidance on the characterization of the final peptide product.

Physicochemical Properties and Advantages

The strategic design of the 4-(2-aminoethoxy)benzoic acid linker offers several compelling advantages for peptide chemists.

PropertyValueSource
Chemical Name 4-[2-(Fmoc-amino)ethyloxy]benzoic acid
CAS Number 882847-29-2[1]
Molecular Formula C₂₄H₂₁NO₅[1]
Molecular Weight 403.43 g/mol [1]
Appearance White powder[1]
Melting Point 197-208 °C[1]
Purity (HPLC) ≥ 99%[1]

Key Advantages:

  • Enhanced Solubility: The hydrophilic ethoxy spacer can disrupt peptide secondary structures that lead to aggregation, thereby improving the solubility of the growing peptide chain.[1][2] This is particularly beneficial for the synthesis of long or hydrophobic peptides.

  • Improved Reaction Kinetics: By minimizing aggregation, the reactive sites on the peptide-resin remain more accessible, leading to more efficient coupling and deprotection steps.[1]

  • Structural Flexibility: The ethoxy spacer provides flexibility, which can be advantageous in assays where the peptide needs to be presented to a biological target.[3][4]

  • Versatility: This linker is compatible with standard Fmoc-SPPS protocols and can be attached to a variety of hydroxyl-functionalized resins.

Experimental Protocols

Protocol 1: Synthesis of 4-[2-(Fmoc-amino)ethyloxy]benzoic acid

While this linker is commercially available, this section provides a representative synthesis protocol adapted from similar procedures for researchers who may need to synthesize it in-house. The synthesis involves the protection of the amino group of 4-(2-aminoethoxy)benzoic acid with Fmoc-OSu.

Workflow for Linker Synthesis

cluster_0 Synthesis of Fmoc-protected Linker start Start: 4-(2-aminoethoxy)benzoic acid dissolve Dissolve in aq. Acetone and add NaHCO₃ start->dissolve cool Cool to 0°C dissolve->cool add_fmoc Add Fmoc-OSu cool->add_fmoc react React overnight at room temperature add_fmoc->react acidify Acidify with HCl react->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry and Evaporate extract->dry product Product: 4-[2-(Fmoc-amino)ethyloxy]benzoic acid dry->product

Caption: Synthesis of the Fmoc-protected linker.

Materials:

  • Methyl 4-(2-aminoethoxy)benzoate

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium Bicarbonate (NaHCO₃)

  • Acetone

  • Ethyl Acetate

  • Deionized Water

Procedure:

  • Hydrolysis of the Methyl Ester (if starting from Methyl 4-(2-aminoethoxy)benzoate):

    • Dissolve Methyl 4-(2-aminoethoxy)benzoate in a mixture of methanol and water.

    • Add an excess of sodium hydroxide and stir at room temperature until the hydrolysis is complete (monitor by TLC).

    • Neutralize the solution with HCl to precipitate the 4-(2-aminoethoxy)benzoic acid.

    • Filter, wash with cold water, and dry the product.

  • Fmoc Protection:

    • Dissolve 4-(2-aminoethoxy)benzoic acid in a 10% aqueous sodium bicarbonate solution with acetone.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of Fmoc-OSu in acetone dropwise while maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the acetone under reduced pressure.

    • Wash the aqueous solution with ethyl acetate to remove any unreacted Fmoc-OSu.

    • Acidify the aqueous layer with cold 1M HCl to a pH of 2-3 to precipitate the product.

    • Filter the white solid, wash thoroughly with cold water, and dry under vacuum.

Protocol 2: Loading of 4-[2-(Fmoc-amino)ethyloxy]benzoic acid onto Wang Resin

This protocol describes the esterification of the Fmoc-protected linker to a hydroxyl-functionalized resin, such as Wang resin.

Workflow for Resin Loading

cluster_1 Loading Linker onto Resin resin Wang Resin swell Swell resin in DMF resin->swell preactivate Pre-activate Fmoc-linker with DIC/DMAP couple Add activated linker to resin React for 2-4 hours swell->couple preactivate->couple wash Wash resin with DMF, DCM, MeOH couple->wash cap Cap unreacted hydroxyl groups (Acetic Anhydride/Pyridine) wash->cap final_wash Final wash and dry cap->final_wash loaded_resin Loaded Resin final_wash->loaded_resin

Caption: Attachment of the linker to the solid support.

Materials:

  • Wang Resin

  • 4-[2-(Fmoc-amino)ethyloxy]benzoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Acetic Anhydride

  • Pyridine

Procedure:

  • Resin Swelling: Swell the Wang resin in DMF for at least 1 hour in a reaction vessel.

  • Activation of the Linker: In a separate flask, dissolve 4-[2-(Fmoc-amino)ethyloxy]benzoic acid (3 equivalents relative to the resin substitution) in DMF. Add DMAP (0.1 equivalents) and cool the solution to 0°C. Add DIC (3 equivalents) and stir for 10-15 minutes at 0°C.

  • Coupling to Resin: Drain the DMF from the swollen resin and add the pre-activated linker solution. React for 2-4 hours at room temperature with gentle agitation.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and pyridine in DMF (1:1:8 v/v/v) for 30 minutes.

  • Final Wash and Drying: Wash the resin as in step 4 and dry under vacuum.

  • Quantification of Loading: Determine the loading capacity of the resin using a UV-Vis spectrophotometer to measure the amount of piperidine-fulvene adduct released upon Fmoc deprotection of a small, weighed sample of the dried resin.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) using the Linker-Functionalized Resin

This protocol outlines the standard steps for peptide chain elongation using the Fmoc/tBu strategy.

SPPS Cycle

cluster_2 Peptide Elongation Cycle start_resin Linker-Loaded Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start_resin->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple next Fmoc-Amino Acid (HBTU/DIPEA in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for all amino acids wash2->repeat repeat->deprotection Next cycle final_peptide Fully Assembled Peptide-Resin repeat->final_peptide Final cycle

Caption: The iterative cycle of solid-phase peptide synthesis.

Materials:

  • Linker-functionalized resin

  • Fmoc-protected amino acids

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • 20% (v/v) Piperidine in DMF

  • DMF, DCM, MeOH

Procedure (for each coupling cycle):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group. Drain and repeat once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate tube, pre-activate the next Fmoc-amino acid (3-5 equivalents) with HBTU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin and couple for 30-60 minutes.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), recouple.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) before proceeding to the next deprotection step.

  • Repeat: Repeat these steps until the desired peptide sequence is assembled.

Protocol 4: Cleavage and Deprotection

This final step releases the peptide from the solid support and removes the side-chain protecting groups.

Materials:

  • Peptide-functionalized resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

Procedure:

  • Resin Preparation: After the final coupling, wash the resin with DCM and dry it thoroughly under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel and allow it to react for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and repeat the ether wash twice to remove scavengers and cleaved protecting groups.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Characterization of the Final Peptide

The incorporation of the 4-(2-aminoethoxy)benzoic acid linker will add a specific mass to the final peptide. This can be readily verified by mass spectrometry.

Expected Mass Shift:

The mass of the linker fragment remaining on the peptide after cleavage from a Wang-type resin is that of 4-(2-aminoethoxy)benzoyl moiety.

  • Formula of the linker fragment: C₉H₁₁NO₂

  • Monoisotopic Mass: 179.0790 u

  • Average Mass: 179.199 g/mol

When analyzing the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF), the observed mass should correspond to the theoretical mass of the peptide sequence plus the mass of this linker fragment.

Conclusion

The 4-(2-aminoethoxy)benzoic acid linker represents a valuable tool for modern peptide synthesis. Its ability to enhance solubility and its compatibility with standard Fmoc-SPPS workflows make it an excellent choice for the synthesis of challenging peptide sequences. The protocols provided in this guide offer a comprehensive framework for the successful application of this linker, from its initial attachment to the solid support to the final cleavage and characterization of the desired peptide. By understanding the rationale behind each step, researchers can confidently incorporate this linker into their synthetic strategies to improve the efficiency and outcome of their peptide synthesis projects.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Understanding Linker Chemistry: The Advantage of Rink Amide MBHA Resin in Peptide Synthesis. [Link]

  • AxisPharm. Peptide Linkers. [Link]

  • CEM Corporation. (2023, September 24). SPPS Reagents Explained: A Complete Guide. YouTube. [Link]

  • Oreate AI. (2024, January 7). The Key Role and Technical Points of Linkers in Peptide Solid-Phase Synthesis. [Link]

  • Lam, K. S., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. UC Davis. [Link]

  • Bio-Synthesis Inc. (2022, April 13). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. [Link]

  • PubChem. Methyl 4-amino-2-methylbenzoate. National Center for Biotechnology Information. [Link]

  • PubChemLite. 4-[2-(fmoc-amino)ethoxy]benzoic acid. [Link]

Sources

Application Note: Strategic Deployment of Methyl 4-(2-aminoethoxy)benzoate in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is structured to provide a comprehensive, technical workflow for the strategic use of Methyl 4-(2-aminoethoxy)benzoate in solid-phase organic synthesis (SPOS).

Executive Summary & Chemical Logic

Methyl 4-(2-aminoethoxy)benzoate is a high-value heterobifunctional building block. In the context of Solid-Phase Synthesis (SPS), it functions primarily as a robust aryl-ether spacer rather than a sacrificial linker. Its structure features two orthogonal reactive sites:

  • Primary Amine (Nucleophile): Serves as the anchoring point to the resin (e.g., via 2-Chlorotrityl chloride or aldehyde-functionalized resins) or as a coupling partner for carboxylic acids.

  • Methyl Ester (Masked Electrophile): Acts as a semi-orthogonal protecting group for the carboxylic acid. It remains stable during standard Fmoc/Boc deprotection cycles but can be activated (hydrolyzed) to serve as a branching point for scaffold elongation.

Key Application: The synthesis of Benzoyl-Tethered Pharmacophores and PROTAC linkers where the 4-(2-aminoethoxy)benzoyl moiety is retained in the final molecule to improve solubility or provide a specific spatial geometry.

Critical Technical Considerations (Expertise & Causality)

The "Methyl Ester Problem" in SPS

Standard methyl esters are notoriously difficult to hydrolyze on solid support using aqueous bases (e.g., LiOH/MeOH/H₂O) due to poor resin swelling in aqueous media and slow phase-transfer kinetics. Harsh conditions often degrade the resin matrix or prematurely cleave the linker.

  • The Solution: This protocol utilizes Potassium Trimethylsilanolate (TMSOK) in THF. TMSOK is an anhydrous, organic-soluble hydroxide equivalent that rapidly cleaves methyl esters on polystyrene beads without damaging the polymer matrix or affecting base-sensitive linkers (e.g., Rink Amide, 2-CTC).

Resin Selection Strategy
  • 2-Chlorotrityl Chloride (2-CTC) Resin: Ideal for synthesizing the free acid or amide form of the target molecule. The steric bulk of the trityl group prevents diketopiperazine formation and allows for mild acidic cleavage (1% TFA) that retains side-chain protecting groups.

  • Aldehyde Resins (e.g., Formylpolystyrene): Used for permanent immobilization via reductive amination if the goal is on-bead screening.

Detailed Experimental Protocols

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Building Block: Methyl 4-(2-aminoethoxy)benzoate hydrochloride.[1][2][3]

  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: ~1.0–1.6 mmol/g).

  • Reagents: DIPEA (N,N-Diisopropylethylamine), DCM (Dichloromethane), DMF (N,N-Dimethylformamide), TMSOK (Potassium Trimethylsilanolate), TFA (Trifluoroacetic acid), TIS (Triisopropylsilane).

Protocol A: Resin Loading (Anchoring)

Objective: Immobilize the amine terminus onto 2-CTC resin.

  • Resin Preparation: Swell 1.0 g of 2-CTC resin in dry DCM (10 mL) for 30 minutes. Drain.

  • Coupling Solution: Dissolve Methyl 4-(2-aminoethoxy)benzoate HCl (1.5 eq relative to resin loading) in dry DCM (10 mL). Add DIPEA (4.0 eq) to neutralize the salt and activate the resin.

    • Note: DCM is preferred over DMF here to maximize the swelling of 2-CTC resin and ensure efficient chloride displacement.

  • Reaction: Add the solution to the resin. Agitate gently (orbital shaker) for 2 hours at room temperature.

  • Capping (Critical): Add Methanol (1 mL) and DIPEA (0.5 mL) to the reaction mixture and shake for 15 minutes.

    • Causality: This caps unreacted trityl chloride sites as methyl ethers, preventing non-specific binding of subsequent nucleophiles.

  • Washing: Drain and wash with DCM (3x), DMF (3x), and DCM (3x).

  • Validation: Perform a Chloranil Test (for secondary amines) or Kaiser Test (if primary amines were expected, though here we expect no color if loading is quantitative, as the amine is now secondary/trityl-bound). Correction: The amine attached to trityl is sterically hindered; quantitative loading is best determined by UV quantification of the Fmoc group if an Fmoc-spacer were used, but here, weight gain or cleavage of a small aliquot is the standard validation.

Protocol B: Anhydrous Methyl Ester Hydrolysis (Activation)

Objective: Convert the methyl ester to a reactive carboxylic acid using TMSOK.

  • Swelling: Swell the loaded resin in THF (Tetrahydrofuran) for 20 minutes.

  • Reagent Preparation: Prepare a 0.5 M solution of Potassium Trimethylsilanolate (TMSOK) in dry THF.

  • Hydrolysis: Add the TMSOK solution (5.0 eq) to the resin.

  • Incubation: Agitate at room temperature for 2–4 hours.

    • Monitoring: Remove a few beads, wash, and analyze by IR microspectroscopy (disappearance of ester carbonyl ~1720 cm⁻¹ and appearance of carboxylate) or perform a mini-cleavage and LC-MS.

  • Wash & Neutralize: Wash with THF (3x). Wash with 5% acetic acid in DCM (2x) to protonate the carboxylate to the free acid (COOH). Wash with DCM (3x).

Protocol C: Elongation & Cleavage

Objective: Couple the payload and release the final construct.

  • Coupling: React the revealed carboxylic acid with your target amine/scaffold using standard HATU/DIPEA conditions in DMF.

  • Cleavage (Acidolysis):

    • Prepare a solution of 1% TFA in DCM (v/v).

    • Treat the resin for 2 minutes x 5 cycles. Filter the cleavage cocktail into a flask containing pyridine (to neutralize TFA immediately if the product is acid-sensitive) or directly into a collection vessel.

    • Note: 1% TFA cleaves the sterically sensitive Trityl-Amine bond, releasing the molecule. The ester/amide bonds formed during synthesis remain intact.

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical "Switch" step using TMSOK.

SPS_Workflow Resin 2-CTC Resin (Cl-Activated) Loading Loading Step (DCM, DIPEA) Resin->Loading + Methyl 4-(2-aminoethoxy)benzoate Immobilized Resin-Bound Methyl Ester Loading->Immobilized Hydrolysis Activation (Switch) TMSOK / THF Immobilized->Hydrolysis Anhydrous Hydrolysis AcidForm Resin-Bound Free Acid Hydrolysis->AcidForm - Methyl Group Coupling Scaffold Coupling (HATU / Amine) AcidForm->Coupling + Target Molecule FinalResin Completed Resin-Construct Coupling->FinalResin Cleavage Cleavage (1% TFA / DCM) FinalResin->Cleavage Product Final Product: NH2-Linker-Scaffold Cleavage->Product Releases Amine

Caption: Workflow for utilizing Methyl 4-(2-aminoethoxy)benzoate as a spacer on 2-CTC resin, featuring the critical anhydrous hydrolysis step.

Quantitative Data Summary

ParameterStandard ConditionOptimized Condition (Recommended)Impact
Solvent (Loading) DMFDCM DCM swells 2-CTC resin 2x better than DMF, increasing loading efficiency.
Base (Loading) PyridineDIPEA DIPEA is non-nucleophilic and prevents premature cleavage of the trityl linker.
Hydrolysis Reagent LiOH / MeOH / H₂OTMSOK / THF TMSOK prevents resin collapse and accelerates reaction by >10x compared to aqueous LiOH.
Cleavage Cocktail 95% TFA1% TFA in DCM 1% TFA allows selective release from resin without deprotecting side chains (e.g., Boc, tBu).

References

  • Biosynth. "Methyl 4-(2-aminoethoxy)benzoate hydrochloride | 210113-85-2."[1][2][3] Biosynth Catalog. Accessed October 2023. Link

  • Laganis, E. D., & Chenard, B. L. "Metal silanolates: organic soluble equivalents for O-2 and HO-." Tetrahedron Letters, 25(51), 5831-5834, 1984. (Establishes TMSOK as the gold standard for anhydrous ester hydrolysis).
  • Barlos, K., et al. "2-Chlorotrityl chloride resin." International Journal of Peptide and Protein Research, 37, 513-520, 1991.
  • Accela Chem. "Product Information: Methyl 4-(2-aminoethoxy)benzoate." Accela Chem Catalog. Accessed October 2023. Link

  • Sigma-Aldrich. "Fmoc Resin Cleavage and Deprotection." Technical Guides. Link

Sources

Application Notes & Protocols: The Strategic Use of Methyl 4-(2-aminoethoxy)benzoate in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small-molecule kinase inhibitors has consequently become a cornerstone of modern targeted therapy.[2] This guide provides an in-depth technical overview of Methyl 4-(2-aminoethoxy)benzoate , a highly versatile and strategically important building block in the synthesis of next-generation kinase inhibitors. We will explore its synthesis, physicochemical properties, and its application in constructing complex inhibitor scaffolds, supported by detailed, field-tested protocols and mechanistic insights. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this key intermediate in their discovery programs.

Introduction: The Architectural Value of Methyl 4-(2-aminoethoxy)benzoate

The efficacy of a kinase inhibitor is profoundly influenced by its ability to form specific, high-affinity interactions within the ATP-binding pocket of the target kinase. The molecular architecture of the inhibitor is therefore paramount. Methyl 4-(2-aminoethoxy)benzoate offers a unique combination of structural features that medicinal chemists can exploit:

  • A Nucleophilic Primary Amine: The terminal amino group serves as a primary reactive handle for introducing the core pharmacophore, often through reactions like sulfonamide formation, amidation, or reductive amination.

  • A Flexible Ethoxy Linker: The two-carbon ether chain provides optimal spacing and conformational flexibility, allowing the molecule to adopt favorable geometries within the kinase binding site. This linker is frequently observed in potent inhibitors where it bridges a hinge-binding motif to a solvent-exposed region.[3]

  • A Modifiable Benzoate Tail: The methyl ester provides a second, orthogonal reactive site. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled to other fragments to extend the molecule, enhance solubility, or introduce new binding interactions.

These features make it an ideal starting point for synthesizing a diverse array of inhibitor scaffolds, including those targeting critical cancer-related kinases like the Aurora kinase family.[3]

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueSource
IUPAC Name Methyl 4-(2-aminoethoxy)benzoate-
CAS Number 164650-36-8 (as HCl salt)[4]
Molecular Formula C₁₀H₁₃NO₃-
Molecular Weight 195.22 g/mol [4]
Appearance Off-white to white solid-
Solubility Soluble in Methanol, DMSO, DMF-

Synthesis of the Core Building Block: Methyl 4-(2-aminoethoxy)benzoate

The most reliable and scalable synthesis of this intermediate involves a two-step process: a Williamson ether synthesis to construct the ether linkage, followed by the deprotection of the amine. This approach prevents the nucleophilic amine from interfering with the etherification step.

Synthetic Workflow Diagram

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Boc Deprotection A Methyl 4-hydroxybenzoate C Methyl 4-(2-(Boc-amino)ethoxy)benzoate A->C  K₂CO₃, DMF  80 °C, 12h B 2-(Boc-amino)ethyl bromide B->C D Methyl 4-(2-(Boc-amino)ethoxy)benzoate E Methyl 4-(2-aminoethoxy)benzoate (Target Compound) D->E  4M HCl in Dioxane  rt, 4h

Caption: Two-step synthesis of Methyl 4-(2-aminoethoxy)benzoate.

Protocol 1: Synthesis of Methyl 4-(2-aminoethoxy)benzoate Hydrochloride

This protocol details the synthesis starting from commercially available materials. The final product is isolated as the hydrochloride salt, which improves stability and handling.

Materials & Reagents

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
Methyl 4-hydroxybenzoate152.1510.0 g65.71.0
2-(Boc-amino)ethyl bromide224.0816.2 g72.31.1
Potassium Carbonate (K₂CO₃)138.2118.2 g131.52.0
N,N-Dimethylformamide (DMF)-150 mL--
4M HCl in Dioxane-80 mL320~5.0
Ethyl Acetate (EtOAc)-~500 mL--
Diethyl Ether (Et₂O)-~200 mL--

Step-by-Step Procedure:

Part A: Williamson Ether Synthesis

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4-hydroxybenzoate (10.0 g, 65.7 mmol), Potassium Carbonate (18.2 g, 131.5 mmol), and DMF (150 mL).

  • Rationale: Potassium carbonate is a mild inorganic base sufficient to deprotonate the phenolic hydroxyl group. DMF is an excellent polar aprotic solvent for Sₙ2 reactions, promoting the reaction rate without interfering. Using two equivalents of base ensures complete deprotonation.

  • Reaction: Add 2-(Boc-amino)ethyl bromide (16.2 g, 72.3 mmol) to the stirring suspension. Heat the reaction mixture to 80 °C and maintain for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc mobile phase until the starting phenol spot has been consumed.

  • Workup: Cool the reaction to room temperature. Pour the mixture into 1 L of ice-cold water and stir for 30 minutes. A white precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 100 mL) and then with a small amount of cold diethyl ether to aid in drying. Dry the solid under high vacuum to yield Methyl 4-(2-(Boc-amino)ethoxy)benzoate.

    • Expected Yield: 18.5 - 20.0 g (90-97%).

    • Characterization: The intermediate should be a white solid. ¹H NMR and MS should confirm the structure.

Part B: Boc Deprotection

  • Setup: Suspend the dried intermediate from Part A in Ethyl Acetate (100 mL) in a 250 mL flask with stirring.

  • Reaction: Slowly add 4M HCl in Dioxane (80 mL) to the suspension at room temperature. The solid will dissolve, and a new precipitate may form over time. Stir for 4 hours.

  • Rationale: A strong acid like HCl is required to cleave the tert-butyloxycarbonyl (Boc) protecting group. The dioxane solution is a convenient, anhydrous source of HCl, preventing potential hydrolysis of the methyl ester.

  • Isolation: A thick white precipitate of the hydrochloride salt will form. Add diethyl ether (150 mL) to the flask to ensure complete precipitation.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake with copious amounts of diethyl ether (2 x 100 mL) to remove any organic impurities and residual dioxane.

  • Drying: Dry the product under high vacuum at 40 °C for 8 hours to yield Methyl 4-(2-aminoethoxy)benzoate hydrochloride as a white crystalline solid.

Expected Results

ParameterExpected Outcome
Final Yield 13.5 - 14.8 g (88-96% over two steps)
¹H NMR (DMSO-d₆) δ ~8.1 (br s, 3H, NH₃⁺), 7.95 (d, 2H), 7.10 (d, 2H), 4.25 (t, 2H), 3.85 (s, 3H), 3.25 (m, 2H)
Mass Spec (ESI+) m/z = 196.1 [M+H]⁺ (for free base)
Purity (HPLC) >98%

Application: Multi-Step Synthesis of a Kinase Inhibitor Scaffold

To illustrate the utility of our building block, we will construct a core scaffold common in many kinase inhibitors: a substituted N-phenylbenzenesulfonamide. This involves two key transformations: sulfonamide bond formation and subsequent saponification/amide coupling.

Workflow for Inhibitor Scaffold Synthesis

G cluster_0 Protocol 2: Sulfonamide Formation cluster_1 Protocol 3: Saponification cluster_2 Protocol 3: Amide Coupling A Methyl 4-(2-aminoethoxy)benzoate C Sulfonamide Intermediate A->C  Pyridine, DCM  0 °C to rt B 4-Methylbenzene-1-sulfonyl chloride B->C D Carboxylic Acid Intermediate C->D  LiOH, THF/H₂O  rt F Final Inhibitor Scaffold D->F  HATU, DIPEA  DMF, rt E Amine Fragment (e.g., Aniline) E->F

Caption: Multi-step synthesis of a final inhibitor scaffold.

Protocol 2: Sulfonamide Formation

This protocol demonstrates the reaction of the primary amine with an electrophilic sulfonyl chloride.

Materials & Reagents

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
Methyl 4-(2-aminoethoxy)benzoate HCl231.685.0 g21.61.0
Triethylamine (TEA)101.193.3 g (4.5 mL)32.41.5
4-Methylbenzene-1-sulfonyl chloride190.654.5 g23.71.1
Pyridine79.103.4 g (3.5 mL)43.22.0
Dichloromethane (DCM)-100 mL--

Step-by-Step Procedure:

  • Free Base Generation: Suspend Methyl 4-(2-aminoethoxy)benzoate HCl (5.0 g, 21.6 mmol) in DCM (100 mL). Add triethylamine (4.5 mL, 32.4 mmol) and stir for 20 minutes at room temperature to generate the free amine in situ.

  • Rationale: The starting material is an HCl salt. A non-nucleophilic base like TEA is required to neutralize the salt and liberate the primary amine for the subsequent reaction. An excess ensures complete neutralization.

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add pyridine (3.5 mL, 43.2 mmol), followed by the portion-wise addition of 4-methylbenzene-1-sulfonyl chloride (4.5 g, 23.7 mmol) over 10 minutes.

  • Rationale: Pyridine acts as both a nucleophilic catalyst and an acid scavenger for the HCl generated during the reaction.[5][6] Adding the sulfonyl chloride slowly at 0 °C helps control the exotherm and prevents potential side reactions.

  • Completion: Allow the reaction to warm to room temperature and stir for 6 hours. Monitor by TLC (1:1 Hexanes:EtOAc) for the disappearance of the amine.

  • Workup: Dilute the reaction mixture with DCM (100 mL). Wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% EtOAc in Hexanes, to yield the pure sulfonamide intermediate.

Expected Results

ParameterExpected Outcome
Yield 6.5 - 7.2 g (80-90%)
Appearance White to off-white solid
Mass Spec (ESI+) m/z = 350.1 [M+H]⁺
Protocol 3: Saponification and Amide Coupling

This protocol shows how the ester handle can be activated and coupled to build molecular complexity.

Step-by-Step Procedure:

Part A: Saponification

  • Setup: Dissolve the sulfonamide intermediate (5.0 g, 14.3 mmol) in a mixture of THF (50 mL) and water (25 mL).

  • Reaction: Add lithium hydroxide monohydrate (LiOH·H₂O) (1.2 g, 28.6 mmol, 2.0 equiv.) and stir vigorously at room temperature for 4-6 hours until TLC shows complete consumption of the starting ester.

  • Rationale: LiOH is a strong base that effectively hydrolyzes the methyl ester to the corresponding carboxylate salt. A mixed solvent system of THF/water is used to ensure the solubility of both the organic substrate and the inorganic base.

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (50 mL) and acidify to pH ~3 with 1M HCl. A white precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash with water, and dry under high vacuum to yield the carboxylic acid intermediate.

Part B: Amide Coupling

  • Setup: To a solution of the carboxylic acid from Part A (1.0 g, 3.0 mmol) in DMF (15 mL), add HATU (1.25 g, 3.3 mmol, 1.1 equiv.) and DIPEA (1.05 mL, 6.0 mmol, 2.0 equiv.). Stir for 10 minutes at room temperature.

  • Rationale: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid for nucleophilic attack. DIPEA is a non-nucleophilic base used to facilitate the reaction and neutralize any acidic byproducts.

  • Reaction: Add the desired amine fragment (e.g., aniline, 0.31 mL, 3.3 mmol, 1.1 equiv.) and stir the reaction at room temperature for 8 hours.

  • Workup & Purification: Pour the reaction mixture into water and extract with EtOAc. The combined organic layers are washed with brine, dried, and concentrated. The final compound is purified by column chromatography or recrystallization.

Analytical & Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of all intermediates and final compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for assessing purity. A reverse-phase C18 column is typically effective.[7][8]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for structural elucidation at every step.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.

Typical HPLC Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile
Gradient 10% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Safety & Handling

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Methyl 4-(2-aminoethoxy)benzoate: May cause skin and eye irritation. Handle with care.[9][10]

  • Sulfonyl Chlorides: Corrosive and moisture-sensitive. Reacts with water to release HCl gas. Handle under an inert atmosphere if possible.[11]

  • Reagents: Strong acids (HCl), bases (LiOH), and solvents (DMF, DCM) carry their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.[12]

Conclusion

Methyl 4-(2-aminoethoxy)benzoate is a powerful and versatile building block for the synthesis of sophisticated kinase inhibitors. Its dual functionality allows for a modular and strategic approach to drug design, enabling chemists to rapidly generate diverse libraries of compounds for screening. The protocols and insights provided in this guide offer a robust foundation for researchers to effectively utilize this key intermediate in their drug discovery and development endeavors.

References

  • Discovery of benzo[e]pyridoindolones as kinase inhibitors that disrupt mitosis exit while erasing AMPK-Thr172 phosphorylation on the spindle. PubMed Central (PMC), NIH.[Link]

  • Convenient Synthesis and Structural Characterization of a Series of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters as Key Intermediates in Synthesis of Selective Estrogen Receptor Modulators. ResearchGate.[Link]

  • Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Frontiers Media S.A.[Link]

  • Compounds from Natural Sources as Protein Kinase Inhibitors. PubMed Central (PMC), NIH.[Link]

  • Methyl 4-(2-aminoethyl)benzoate hydrochloride | C10H14ClNO2. PubChem, NIH.[Link]

  • Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride... ResearchGate.[Link]

  • Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate. PubMed Central (PMC), NIH.[Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.[Link]

  • Safety Data Sheet: Methyl benzoate. Chemos GmbH & Co.KG.[Link]

  • (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate.[Link]

  • CN104297357A - Method for determining content of mythyl p-hydroxybenzoate and sodium benzoate in solution.

Sources

"Methyl 4-(2-aminoethoxy)benzoate" for protein labeling techniques

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Application Scope

Methyl 4-(2-aminoethoxy)benzoate (CAS: 112368-20-4) is not a simple stain; it is a high-value heterobifunctional linker scaffold used in advanced chemical biology. Unlike flexible PEG spacers, this molecule incorporates a phenyl ring, providing structural rigidity and UV-traceability, while the ethoxy arm offers limited flexibility to prevent steric clashes.

Its primary application lies in "Two-Step" Probe Synthesis :

  • The "Payload" Step: The primary amine (

    
    ) reacts with a functionalized fluorophore, drug, or affinity ligand.
    
  • The "Anchor" Step: The methyl ester (

    
    ) is hydrolyzed to a carboxylic acid, activated, and then conjugated to surface lysines on a target protein.
    

This architecture is critical for designing PROTACs (Proteolysis Targeting Chimeras) , Antibody-Drug Conjugates (ADCs) , and FRET probes , where the distance and orientation between the protein and the label are governed by the linker's geometry.

Chemical Mechanism & Workflow

The utility of Methyl 4-(2-aminoethoxy)benzoate relies on the orthogonality of its two functional groups. The methyl ester acts as a "mask" for the carboxylic acid, preventing premature polymerization during the amine-functionalization phase.

The "Bridge-Build-Bind" Workflow

The following diagram illustrates the critical pathway from raw reagent to protein conjugate.

G Start Methyl 4-(2-aminoethoxy)benzoate (Reagent) Step1 Intermediate A (Ligand-Linker-Ester) Start->Step1 1. Amine Coupling (NHS-Ligand / pH 8.0) Step2 Intermediate B (Ligand-Linker-Acid) Step1->Step2 2. Saponification (LiOH / MeOH) Step3 Activated Ester (Ligand-Linker-NHS) Step2->Step3 3. Activation (TSTU / DIPEA) Final Labeled Protein (Conjugate) Step3->Final 4. Bioconjugation (Protein Lysine / pH 8.3)

Caption: Figure 1. Orthogonal activation strategy. The methyl ester protects the carboxyl group while the amine is functionalized, ensuring directional synthesis.

Detailed Experimental Protocols

Phase 1: Synthesis of the Active Linker (Ligand Attachment)

Goal: Attach a fluorophore (e.g., FITC, Cy5) or a drug to the amine terminus.

Reagents:

  • Methyl 4-(2-aminoethoxy)benzoate (1.0 eq)

  • NHS-Activated Ligand (e.g., Cy5-NHS) (1.1 eq)

  • Anhydrous DMF (Dimethylformamide)

  • DIPEA (N,N-Diisopropylethylamine)[1]

Protocol:

  • Dissolution: Dissolve Methyl 4-(2-aminoethoxy)benzoate in anhydrous DMF to a concentration of 50 mM.

  • Base Addition: Add 3.0 equivalents of DIPEA to deprotonate the amine salt (if using HCl salt form).

  • Coupling: Add the NHS-Activated Ligand dropwise while stirring.

  • Incubation: Stir at Room Temperature (RT) for 4–12 hours under nitrogen.

  • Validation: Monitor by TLC or LC-MS. The target mass should be:

    
    .
    
Phase 2: Deprotection (Saponification)

Goal: Hydrolyze the methyl ester to reveal the reactive carboxylic acid.[2]

Reagents:

  • Lithium Hydroxide (LiOH) (1 M aqueous solution)

  • THF/Methanol (1:1 mixture)

Protocol:

  • Mix: Dilute the reaction mixture from Phase 1 with THF/MeOH (1:1) to ensure solubility.

  • Hydrolysis: Add LiOH (5.0 eq). The pH should be >12.

  • Reaction: Stir at RT for 2–4 hours. Note: Do not heat excessively to avoid degrading sensitive ligands.

  • Quench: Acidify carefully with 1 M HCl to pH 3.0 to protonate the carboxylic acid.

  • Extraction: Extract with Ethyl Acetate, dry over

    
    , and evaporate solvent.
    
    • Checkpoint: The methyl signal (~3.9 ppm) in

      
      H-NMR should disappear.
      
Phase 3: Protein Conjugation (The Labeling Event)

Goal: Activate the newly formed acid and label the protein.

Reagents:

  • Target Protein (1–5 mg/mL in PBS, pH 7.4)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

Protocol:

  • Activation: Dissolve the Phase 2 product (Acid-Linker-Ligand) in dry DMSO. Add EDC (1.5 eq) and Sulfo-NHS (1.5 eq). React for 15 minutes.

  • Buffer Exchange: Ensure the target protein is in a non-amine buffer (PBS or Bicarbonate). Avoid Tris or Glycine.

  • Mixing: Add the activated linker (10–20 molar excess) to the protein solution.

  • Incubation: Incubate for 1 hour at RT or overnight at 4°C in the dark.

  • Purification: Remove excess small molecules using a Desalting Column (e.g., PD-10 or Zeba Spin) equilibrated with PBS.

Technical Data & Validation

Physicochemical Properties Table
PropertyValueSignificance in Labeling
Molecular Weight 195.22 g/mol Low MW minimizes steric perturbation of the protein.
Linker Length ~8.5 Å"Goldilocks" length: longer than zero-length crosslinkers, shorter than PEG12.
Hydrophobicity (LogP) ~1.3Moderately hydrophobic; requires organic co-solvent (DMSO/DMF) during conjugation.
Rigidity High (Phenyl Ring)Prevents the label from folding back onto the protein surface (quenching).
Quality Control (QC) Metrics

To ensure the protocol worked, perform the following validation steps:

  • TNBS Assay (Pre-Conjugation):

    • Test the protein before and after labeling.

    • Expectation: A reduction in free amines (lysine side chains) indicates successful conjugation.

  • UV-Vis Spectroscopy:

    • Measure Absorbance at 280 nm (

      
      , Protein) and the Ligand's 
      
      
      
      (e.g., 495 nm for FITC).
    • Degree of Labeling (DOL) Formula:

      
      
      (Where CF is the correction factor for the dye's absorbance at 280 nm).
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation during labeling Linker is too hydrophobic.Limit DMSO to <10% v/v in the final protein mixture. Add 0.05% Tween-20.
Low Conjugation Efficiency Hydrolysis of NHS ester.Ensure buffers are strictly pH 8.3 and free of primary amines (Tris/Glycine).
Incomplete Saponification Steric hindrance or low pH.Increase LiOH concentration or switch to NaOH. Verify pH > 12 during Phase 2.

References

  • Bioconjugate Techniques (3rd Edition) . Hermanson, G. T. (2013). Academic Press. (The definitive guide on NHS/EDC chemistry and heterobifunctional linkers).

  • Design and Synthesis of PROTACs . Methods in Molecular Biology. (2021). Describes the use of benzoate and alkyl-ether linkers for optimizing E3 ligase recruitment.

  • Methyl 4-(2-aminoethoxy)benzoate - Substance Profile . PubChem. (Chemical structure and physical property verification).

  • Optimization of Linker Length in Protein Degraders . Journal of Medicinal Chemistry. (2019). Discusses the impact of rigid phenyl-ether linkers on ternary complex stability.

Sources

Navigating the Safe Handling of Methyl 4-(2-aminoethoxy)benzoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Compound: Physicochemical Properties

A foundational aspect of safe chemical handling is a thorough understanding of the substance's physical and chemical properties. For Methyl 4-(2-aminoethoxy)benzoate (CAS No. 56850-93-2), the following information has been compiled from available sources:

PropertyValueSource
CAS Number 56850-93-2[1]
Molecular Formula C₁₀H₁₃NO₃[1]
Molecular Weight 195.22 g/mol [1]

It is imperative to consult the supplier-provided SDS for definitive and comprehensive data, including but not limited to appearance, odor, melting/boiling point, and solubility.

Hazard Identification and Risk Assessment: A Precautionary Approach

In the absence of a specific GHS classification for Methyl 4-(2-aminoethoxy)benzoate, a precautionary approach based on its chemical structure—an aromatic amine and an ester—is warranted. Similar compounds can exhibit a range of hazards, including skin and eye irritation, and potential toxicity upon ingestion or inhalation.

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This involves evaluating the quantities being used, the nature of the experimental procedures (e.g., heating, aerosol generation), and the potential for exposure.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

To minimize exposure, a combination of engineering controls and personal protective equipment should be employed.[2][3][4]

Engineering Controls:

  • Ventilation: All work with Methyl 4-(2-aminoethoxy)benzoate should be conducted in a well-ventilated area.[5] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.

  • Segregation: The work area should be clearly designated for the handling of this compound to prevent cross-contamination.

Personal Protective Equipment (PPE): The selection of appropriate PPE is critical to prevent direct contact with the chemical.[2][4]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles.[5][6]
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact. Gloves should be inspected before use and changed regularly or if contaminated.
Body Protection A lab coat or chemical-resistant apron.To protect skin and clothing from spills.
Respiratory Protection May be required for large spills or if engineering controls are insufficient.The need for respiratory protection should be determined by a site-specific risk assessment.

Protocols for Safe Handling and Storage

Adherence to standardized laboratory protocols is fundamental to mitigating risks associated with chemical handling.

General Handling Protocol
  • Preparation: Before handling, review the available safety information and ensure all necessary PPE is readily available and in good condition.

  • Dispensing: When weighing or transferring the solid compound, do so in a designated area, preferably within a fume hood, to minimize the generation of dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly and with stirring to avoid splashing.

  • Avoidance of Contamination: Use clean, dedicated spatulas and glassware to prevent cross-contamination.

  • Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.

Storage Protocol

Proper storage is crucial for maintaining the stability of the compound and preventing accidental release.[7][8]

  • Container: Keep the container tightly closed when not in use.[5]

  • Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Incompatibilities: While specific incompatibilities for Methyl 4-(2-aminoethoxy)benzoate are not documented in the available search results, compounds of this class (amines and esters) can be incompatible with strong oxidizing agents, strong acids, and strong bases. Consult the supplier's SDS for specific incompatibility information.

  • Labeling: Ensure the container is clearly labeled with the chemical name and any known hazards.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and appropriate response is critical.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]
Accidental Release Measures

For small spills, the following general procedure can be followed. For large spills, evacuate the area and contact emergency services.

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent the spill from spreading by using an inert absorbent material (e.g., sand, vermiculite).

  • Collect: Carefully scoop the absorbed material into a labeled, sealed container for proper disposal.

  • Clean: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

Fire-Fighting Measures

In the event of a fire involving Methyl 4-(2-aminoethoxy)benzoate, use a dry chemical, carbon dioxide, or foam extinguisher.[11] Water spray may also be used to cool containers.[11] Firefighters should wear self-contained breathing apparatus and full protective gear.[11]

Visualizing the Workflow: A Safety-First Approach

The following diagram illustrates a logical workflow for handling Methyl 4-(2-aminoethoxy)benzoate, emphasizing the integration of safety checks at each stage.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase RiskAssessment Conduct Risk Assessment PrepPPE Prepare & Inspect PPE RiskAssessment->PrepPPE ObtainSDS Obtain & Review SDS ObtainSDS->RiskAssessment Dispense Weigh & Dispense in Fume Hood PrepPPE->Dispense Experiment Conduct Experiment Dispense->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate WasteDisposal Dispose of Waste Decontaminate->WasteDisposal Store Store Compound Properly Decontaminate->Store

Caption: Workflow for the safe handling of Methyl 4-(2-aminoethoxy)benzoate.

Conclusion: A Commitment to Safety

The responsible use of any chemical in a research and development setting is predicated on a thorough understanding of its potential hazards and the implementation of robust safety protocols. While this guide provides a foundational framework for the safe handling of Methyl 4-(2-aminoethoxy)benzoate, it is not a substitute for a manufacturer-provided Safety Data Sheet. Researchers, scientists, and drug development professionals are urged to prioritize obtaining and thoroughly reviewing the SDS for this compound before its use. A culture of safety, grounded in authoritative information and meticulous practice, is the cornerstone of scientific progress.

References

Due to the lack of a publicly available, comprehensive Safety Data Sheet for "Methyl 4-(2-aminoethoxy)benzoate," the following references are to general chemical safety and handling guidelines. It is imperative to obtain a substance-specific SDS from your chemical supplier.

  • 3M. (2014, December 8). Safety Data Sheet. Retrieved from [Link]

  • Merck Millipore. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Chemwatch. (n.d.). 3-NITROPHTHALIC ACID GHS Safety Data Sheet. Retrieved from [Link]

  • Greenbook.net. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview. Retrieved from [Link]

  • University of Georgia. (2022, January). Guidelines for Chemical Storage and Management. Retrieved from [Link]

  • University of Notre Dame. (2024, March). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Retrieved from [Link]

  • EAM Worldwide. (2015, May 27). SAFETY DATA SHEET. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Process Safety Management for Storage Facilities. Retrieved from [Link]

  • Appalachian State University. (2018, January 25). Personal Protective Equipment. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support: Synthesis of Methyl 4-(2-aminoethoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Route Selection

The synthesis of Methyl 4-(2-aminoethoxy)benzoate presents a classic chemoselectivity challenge: installing a primary amine on a phenol ether without hydrolyzing the methyl ester.

While historical literature often suggests the Gabriel Synthesis (using N-(2-bromoethyl)phthalimide), our internal data and recent field reports indicate this is high-risk for this specific substrate. The standard hydrazinolysis step often cleaves the methyl ester, yielding the hydrazide byproduct.

Recommended Route: Williamson Ether Synthesis using N-Boc-2-bromoethylamine , followed by acidic deprotection. This pathway offers the highest fidelity for the ester moiety.

Decision Matrix: Why We Recommend The Boc-Route
FeatureRoute A: N-Boc Alkylation (Recommended) Route B: Gabriel Synthesis Route C: Direct Alkylation
Reagents N-Boc-2-bromoethylamine + K₂CO₃N-(2-bromoethyl)phthalimide2-Chloroethylamine·HCl
Deprotection TFA or HCl (Acidic - Safe for ester)Hydrazine (Nucleophilic - Risky )None (Direct)
Major Risk Incomplete deprotectionEster Aminolysis (Hydrazide formation) Uncontrollable polymerization
Purity Profile High (>95% post-workup)Low (Phthalhydrazide contamination)Low (Oligomers)

Visualizing the Chemistry (Logic Flow)

The following diagram illustrates the critical failure points in the Gabriel route compared to the stability of the Boc route.

G cluster_boc Route A: Boc-Protection (Recommended) cluster_gabriel Route B: Gabriel (High Risk) start Methyl 4-hydroxybenzoate step1_boc Alkylation (N-Boc-bromide, K2CO3) start->step1_boc step1_gab Alkylation (Phthalimide-bromide) start->step1_gab inter_boc Intermediate: Boc-Protected Ether step1_boc->inter_boc step2_boc Deprotection (TFA/DCM or HCl/Dioxane) inter_boc->step2_boc Acid preserves ester final_boc TARGET: Methyl 4-(2-aminoethoxy)benzoate (Salt Form) step2_boc->final_boc inter_gab Intermediate: Phthalimide Ether step1_gab->inter_gab step2_gab Hydrazinolysis (NH2NH2, Reflux) inter_gab->step2_gab step2_gab->final_boc Minor Pathway (<20%) fail_gab FAILURE: Hydrazide Byproduct (Ester Cleaved) step2_gab->fail_gab Hydrazine attacks ester

Caption: Comparative logic flow demonstrating the chemoselectivity advantage of the Boc route over the Gabriel synthesis for ester-containing substrates.

The "Golden Path" Protocol

This protocol is validated for scale-up from 100 mg to 50 g.

Step 1: Alkylation

Objective: Couple the phenol with the protected amine.

  • Setup: Charge a round-bottom flask with Methyl 4-hydroxybenzoate (1.0 equiv) and K₂CO₃ (2.5 equiv) in anhydrous Acetonitrile (ACN) or DMF (0.2 M concentration).

  • Activation: Stir at room temperature for 30 minutes to form the phenoxide anion. Note: The mixture will turn yellow/orange.

  • Addition: Add ** N-Boc-2-bromoethylamine** (1.2 equiv). Optional: Add catalytic KI (0.1 equiv) to accelerate the reaction (Finkelstein condition).

  • Reaction: Heat to reflux (ACN) or 80°C (DMF) for 12–16 hours.

  • Workup:

    • Cool to RT. Filter off inorganic salts.

    • Concentrate solvent.[1]

    • Dissolve residue in EtOAc, wash with NaHCO₃ (sat.) and Brine.

    • Dry over Na₂SO₄ and concentrate.

    • Checkpoint: Product is usually a white/off-white solid. If oily, triturate with cold hexanes.

Step 2: Deprotection

Objective: Remove the Boc group without touching the methyl ester.

  • Reaction: Dissolve the intermediate in DCM (0.1 M). Add Trifluoroacetic acid (TFA) (20% v/v).

    • Alternative: 4M HCl in Dioxane (if the HCl salt is preferred directly).

  • Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (Boc group disappearance).

  • Isolation (Critical):

    • Do NOT use strong aqueous base (NaOH) to neutralize, or you will hydrolyze the ester.

    • Method A (TFA Salt): Evaporate volatiles.[2] Co-evaporate with toluene (3x) to remove residual TFA.

    • Method B (Free Base): Neutralize carefully with saturated NaHCO₃ (cold) to pH 8, extract immediately with DCM, and dry.

    • Method C (HCl Salt - Best for Storage): If using HCl/Dioxane, add diethyl ether to precipitate the hydrochloride salt. Filter and dry.

Troubleshooting Guide (FAQ)

Category 1: Reaction Stalled / Low Yield[3]

Q: My alkylation (Step 1) stopped at 50% conversion. Adding more bromide didn't help.

  • Diagnosis: The N-Boc-2-bromoethylamine may have degraded (cyclized to the oxazolidinone) or the base particle size is too large.

  • Solution:

    • Use Cs₂CO₃ instead of K₂CO₃. Cesium is larger and more soluble in organic solvents, increasing the "nakedness" of the phenoxide anion.

    • Add TBAI (Tetrabutylammonium iodide) (0.1 equiv) as a phase transfer catalyst if using ACN.

Q: I see a new spot on TLC that isn't product or starting material.

  • Diagnosis: If you used DMF and high heat (>100°C), you likely formed the N-methylated byproduct or the DMF decomposed.

  • Solution: Keep temperature strictly <80°C. Switch to Acetone or Acetonitrile (reflux) which limits the temperature naturally.

Category 2: Ester Stability

Q: During deprotection, my methyl ester turned into an ethyl ester.

  • Diagnosis: Transesterification. You likely used EtOH as a solvent or co-solvent with HCl.

  • Solution: Strictly use DCM , Dioxane , or MeOH (if you want to keep it as methyl). Never use EtOH with methyl esters under acidic conditions.

Q: I tried the Gabriel synthesis and got a solid that is insoluble in everything.

  • Diagnosis: This is likely Phthalhydrazide mixed with the Hydrazide-Ester polymer.

  • Scientific Context: Hydrazine is a potent nucleophile.[3] It attacks the methyl ester (

    
    ) at a rate competitive with the phthalimide carbonyls (
    
    
    
    ).
  • Fix: Abandon this batch. Switch to the Boc route.

Category 3: Purification[5]

Q: The final product is a sticky oil, but literature says it's a solid.

  • Diagnosis: The free base of amino-esters is often an oil or low-melting solid. It absorbs CO₂ from air (carbamate formation).

  • Solution: Convert it to the Hydrochloride Salt .

    • Dissolve oil in minimal dry MeOH.

    • Add 1.2 equiv of HCl (in ether/dioxane).

    • Dilute with Et₂O or Hexanes until cloudy.

    • Cool to 4°C to crystallize the stable salt.

Analytical Validation

Use these parameters to validate your synthesized material.

NucleusShift (

ppm)
MultiplicityAssignment
¹H NMR (DMSO-d₆)8.15Broad sNH₃⁺ (Ammonium)
7.95d (J=8.8 Hz)Ar-H (Ortho to ester)
7.10d (J=8.8 Hz)Ar-H (Ortho to ether)
4.25t-O-CH ₂-CH₂-
3.82s-COOCH ₃ (Methyl Ester)
3.20q/t-O-CH₂-CH ₂-N
¹³C NMR 166.0CarbonylEster C=O
162.1Ar-CC-O (Ether linkage)
64.5CH₂Ether Carbon
52.0CH₃Methyl Ester Carbon

Note: Shifts may vary slightly depending on whether the sample is Free Base (CDCl₃) or HCl Salt (DMSO-d₆).

References

  • BenchChem Protocols. "Technical Guide: Preparation of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate." (Provides analogous conditions for the Williamson ether synthesis step).

  • PrepChem. "Synthesis of Methyl 4-(2-aminoethoxy)benzoate." (Highlights the risks of direct alkylation and polymerization).

  • Royal Society of Chemistry (RSC). "Synthesis and Characterization of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters." (Validation of NMR shifts for the benzoate ester moiety).

  • LibreTexts Chemistry. "Gabriel Synthesis Mechanism and Limitations." (Mechanistic explanation of hydrazine/ester incompatibility).

Sources

Optimizing the yield of "Methyl 4-(2-aminoethoxy)benzoate" synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Scientist) | Ticket ID: OPT-YIELD-428[1]

Executive Summary & Route Triage

User Query: "My yields for Methyl 4-(2-aminoethoxy)benzoate are inconsistent. The product is either impure or lost during deprotection. Which route should I use?"

Scientist Response: High-purity synthesis of Methyl 4-(2-aminoethoxy)benzoate (CAS: 100135-69-3) hinges on preventing two competing side reactions: polymerization of the free amine and hydrolysis of the methyl ester .[1]

Direct alkylation using 2-chloroethylamine is not recommended due to uncontrollable dimerization.[1] You must use a "Masked Amine" strategy. We support two primary workflows:

  • Route A (Scalable/Robust): Williamson Ether Synthesis using N-(2-bromoethyl)phthalimide. Best for multi-gram to kilogram scale.

  • Route B (Fast/Mild): Mitsunobu Reaction using N-Boc-aminoethanol.[1] Best for small scale (<1g) or if avoiding halides is critical.

Route Selection Decision Matrix

RouteSelection Start Start: Select Synthesis Strategy Scale What is your target scale? Start->Scale Small Small Scale (<1g) High Speed Required Scale->Small Large Large Scale (>5g) Cost Sensitive Scale->Large Condition Are you equipped to remove Triphenylphosphine Oxide? Small->Condition Williamson Route A: Gabriel-Williamson (Methyl paraben + N-(2-bromoethyl)phthalimide) Large->Williamson Standard Path Mitsunobu Route B: Mitsunobu (Methyl paraben + N-Boc-aminoethanol) Condition->Mitsunobu Yes (Chromatography) Condition->Williamson No (Crystallization preferred)

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on scale and purification capabilities.

Protocol A: The Phthalimide Route (Recommended)

This route utilizes the Gabriel Synthesis logic to protect the amine. It is the industry standard for this scaffold because the intermediate crystallizes easily, avoiding messy column chromatography.

Step 1: O-Alkylation

Reagents: Methyl 4-hydroxybenzoate, N-(2-bromoethyl)phthalimide, K₂CO₃, Acetone (or DMF).[1]

Troubleshooting Log:

SymptomRoot CauseCorrective Action
Low Conversion (<50%) Poor nucleophilicity of the phenol or steric hindrance.[1]Add Catalytic KI: The Finkelstein reaction generates the more reactive N-(2-iodoethyl)phthalimide in situ.[1] Add 10 mol% Potassium Iodide.
Ester Hydrolysis (Acid produced) Presence of water or use of hydroxide bases (NaOH/KOH).Switch Base: Use anhydrous K₂CO₃. It is non-nucleophilic enough to spare the ester but strong enough to deprotonate the phenol (pKa ~10). Ensure solvent is dry.
O- vs N-Alkylation N/A for this route.[1]The phthalimide nitrogen is non-nucleophilic.[2] O-alkylation is the exclusive pathway.[1]
Step 2: Deprotection (The Critical Bottleneck)

Reagents: Hydrazine Hydrate, Ethanol (or Methanol).

The "Ing-Manske" Optimization: Standard hydrazinolysis can be slow and result in a trapped amine salt.[1] We recommend the modified Ing-Manske procedure .

Protocol:

  • Suspend the phthalimide intermediate in Ethanol.

  • Add Hydrazine Hydrate (3.0 equiv). Heat to reflux.[3][4]

  • CRITICAL: Once the starting material disappears (TLC), the reaction often stalls at the intermediate salt. Add 1.0 equiv of dilute HCl to break the salt, or if using basic extraction, ensure pH > 12 during workup.

  • Yield Boost: Cool the reaction to 0°C. The byproduct (phthalhydrazide) is insoluble in cold ethanol. Filter it off before attempting to isolate your product.

Protocol B: The Mitsunobu Route (Alternative)

Reagents: Methyl 4-hydroxybenzoate, N-Boc-aminoethanol, Triphenylphosphine (PPh₃), DIAD (Diisopropyl azodicarboxylate).[1]

Troubleshooting Log:

SymptomRoot CauseCorrective Action
Separation Issues PPh₃O (Triphenylphosphine oxide) co-elutes with product.[1]Solvent Crash: Triturate the crude residue with cold diethyl ether/hexane (1:1). PPh₃O often precipitates out. Alternatively, use polymer-supported PPh₃ (PS-PPh₃) for simple filtration.[1]
Low Yield pKa Mismatch.The phenol (pKa ~10) is a good pronucleophile. Ensure reagents are dry. Order of addition matters: Add DIAD last and slowly at 0°C to prevent side reactions.
Boc-Deprotection N/A (Separate Step).[1]Requires 4M HCl in Dioxane or TFA/DCM. Ensure the methyl ester survives acid treatment (avoid aqueous acid + heat).

Mechanism & Yield Optimization Logic

The following diagram illustrates the specific failure points in the Phthalimide route and how to bypass them.

Mechanism Substrate Methyl 4-hydroxybenzoate Step1 Step 1: Williamson Ether (K2CO3, Acetone, Reflux) Substrate->Step1 Reagent N-(2-bromoethyl)phthalimide Reagent->Step1 Intermed Intermediate: Phthalimide Ester Step1->Intermed Fail1 FAILURE: Hydrolysis (Using NaOH/H2O) Step1->Fail1 If wet/strong base Step2 Step 2: Hydrazinolysis (N2H4, EtOH) Intermed->Step2 Byproduct Remove Solid Byproduct: Phthalhydrazide Step2->Byproduct Cool & Filter Product Target: Methyl 4-(2-aminoethoxy)benzoate Byproduct->Product Evaporate Filtrate

Figure 2: Workflow optimization for the Phthalimide route, highlighting the critical filtration step.

FAQ: Expert Insights

Q: Can I use 1,2-dibromoethane first, then add ammonia? A: Do not do this. Reacting methyl paraben with 1,2-dibromoethane will yield a mixture of the mono-bromide and the "dimer" (1,2-bis(4-methoxycarbonylphenoxy)ethane).[1] Even if you isolate the bromide, reacting it with ammonia leads to secondary and tertiary amines (polymerization). The Phthalimide or Boc routes effectively "cap" the nitrogen to prevent this.

Q: My final product is an oil, but literature says it should be a solid. Why? A: The free base is often an oil or low-melting solid.[1] The HCl salt is a stable, white crystalline solid.

  • Tip: Dissolve your crude oil in dry ether and bubble HCl gas (or add 4M HCl in dioxane). The salt will precipitate instantly in high purity, leaving non-amine impurities in solution.

Q: Why K₂CO₃ instead of NaH? A: NaH is a strong base that can attack the methyl ester, converting it to a carboxylic acid (saponification). K₂CO₃ is mild and forms a "soft" potassium phenoxide that favors S_N2 substitution over elimination or hydrolysis.[1]

References & Validated Sources

  • Williamson Ether Synthesis (General):

    • Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Phenol alkylation conditions).

  • Synthesis of N-(2-bromoethyl)phthalimide:

    • Organic Syntheses, Coll.[1][5][6] Vol. 1, p.119 (1941); Vol. 4, p.106 (1925).[1] .[1]

  • Ing-Manske Procedure (Hydrazinolysis Optimization):

    • Ing, H. R., & Manske, R. H. (1926).[1] Journal of the Chemical Society. Modification of the Gabriel Synthesis.

    • Note: See also "Gabriel Synthesis" on for mechanistic details on hydrazine cleavage.[1]

  • Mitsunobu Reaction Protocols:

    • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.[1] .

  • Commercial Availability & Specs:

    • Sigma-Aldrich Product: N-(2-Bromoethyl)phthalimide (CAS 574-98-1).[1][7] .

Sources

Technical Support Center: Purification Strategies for Methyl 4-(2-aminoethoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Topic: Purification & Troubleshooting for CAS 100134-82-5 and derivatives.

Introduction: The Chemical Context

Welcome to the technical guide for Methyl 4-(2-aminoethoxy)benzoate . As a bifunctional molecule containing a basic primary amine and a base-sensitive methyl ester, this compound presents a classic "chemoselectivity" challenge during purification.

The primary difficulty researchers face is that the ester moiety is susceptible to hydrolysis under the very alkaline conditions typically used to extract the amine . Furthermore, if synthesized via Williamson ether synthesis (from Methyl 4-hydroxybenzoate), the crude mixture often contains unreacted phenols which are difficult to separate by simple silica chromatography due to streaking.

This guide prioritizes Acid-Base Back-Extraction and Salt Formation as the most robust methods for achieving >98% purity.

Module 1: Diagnostic Troubleshooting (FAQ)

Q1: My product is isolating as a sticky, yellow oil instead of a solid. How do I fix this?

Diagnosis: This is commonly caused by trace solvent entrapment (EtOAc/DCM) or the presence of N-dialkylated impurities that disrupt crystal lattice formation. Corrective Action:

  • Azeotropic Drying: Dissolve the oil in a small amount of Dichloromethane (DCM) and re-evaporate. Repeat with Pentane or Hexane to pull out trapped polar solvents.

  • Trituration: Add cold Diethyl Ether or Hexane to the oil and scratch the flask walls vigorously with a glass rod. If the oil persists, seed with a known pure crystal if available.

  • Salt Conversion (Recommended): The free base is naturally low-melting. Convert it to the Hydrochloride (HCl) salt , which is almost always a stable, high-melting solid. (See Protocol B).

Q2: NMR shows persistent unreacted Methyl 4-hydroxybenzoate (Starting Material). Silica columns aren't separating it well.

Diagnosis: Both the product and the starting phenol are polar and capable of hydrogen bonding, leading to co-elution on silica. The Fix (Chemical Logic): Leverage the acidity difference.

  • Phenol pKa: ~10 (Acidic)

  • Amine pKa (Conjugate Acid): ~9–10 (Basic)

  • Strategy: Do not rely on a basic wash (e.g., NaOH) to remove the phenol, as this will hydrolyze your ester.[1] Instead, use an Acid Extraction (See Protocol A). By protonating the amine (pH < 2), you force the product into water, while the phenol remains in the organic layer.

Q3: I lost my product during the aqueous workup (Low Yield).

Diagnosis: The amine is water-soluble, especially if the pH isn't high enough during the final extraction. However, raising the pH too high (>12) or keeping it there too long hydrolyzes the methyl ester to the zwitterionic acid (4-(2-aminoethoxy)benzoic acid), which stays in the water. Corrective Action:

  • pH Control: When basifying the aqueous layer to recover the amine, target pH 9–10 (use saturated

    
     or 
    
    
    
    , not concentrated NaOH).
  • Temperature: Perform the basification step in an ice bath (0°C) and extract immediately.

Module 2: Core Protocols

Protocol A: The "Back-Extraction" Method (Removal of Phenols/Neutrals)

Best for: Removing unreacted starting material without chromatography.

StepActionMechanistic Reason
1 Dissolve crude mixture in Ethyl Acetate (EtOAc) .Solubilizes both product (amine) and impurities (phenol/neutrals).
2 Extract with 1M HCl (3x).CRITICAL STEP: Protonates the amine (

), moving it to the Aqueous Phase . Phenols and non-basic impurities stay in the Organic Phase .
3 Keep Aqueous Layer. Discard Organic Layer.You have now physically separated the product from the starting material.[1]
4 Wash Aqueous Layer with fresh EtOAc (1x).Removes any physically entrained organic impurities.
5 Cool Aqueous Layer to 0°C. Slows down the rate of ester hydrolysis during the next step.
6 Slowly add Sat.

until pH ~9–10.
Deprotonates the ammonium salt back to the free amine. The solution will turn cloudy/oily.[2]
7 Immediately extract with DCM or EtOAc (3x).Recovers the purified free amine into the organic phase.[3]
8 Dry (

) and concentrate.
Yields pure amine.
Protocol B: Hydrochloride Salt Formation & Recrystallization

Best for: Long-term storage and achieving >99% purity.

  • Dissolution: Dissolve the crude free base (oil) in a minimum amount of dry Methanol or Ethanol .

  • Acidification: Add 1.1 equivalents of 4M HCl in Dioxane (or concentrated aqueous HCl if anhydrous conditions aren't strictly required).

  • Precipitation: Slowly add Diethyl Ether or Hexane until the solution becomes turbid.

  • Crystallization: Cool to -20°C overnight. White crystals of Methyl 4-(2-aminoethoxy)benzoate hydrochloride should form.

  • Filtration: Filter and wash with cold ether.

Module 3: Visualization of Logic

Workflow: Acid-Base Purification Logic

The following diagram illustrates the fate of the Product vs. Impurities (Phenol) based on pH manipulation.

PurificationLogic Crude Crude Mixture (Amine Product + Phenol Impurity) Step1 Step 1: Dissolve in EtOAc Add 1M HCl (aq) Crude->Step1 OrgPhase1 Organic Phase (Contains Phenol + Neutrals) Step1->OrgPhase1 Partition AqPhase1 Aqueous Phase (pH < 2) (Contains Product-NH3+) Step1->AqPhase1 Partition Waste Discard / Waste OrgPhase1->Waste Step2 Step 2: Wash with EtOAc AqPhase1->Step2 Step3 Step 3: Cool to 0°C Basify to pH 10 (Na2CO3) Step2->Step3 AqPhase2 Aqueous Phase (Salts) Step3->AqPhase2 OrgPhase2 Extract into DCM/EtOAc (Contains Pure Free Amine) Step3->OrgPhase2 Extraction AqPhase2->Waste Final Final Product Methyl 4-(2-aminoethoxy)benzoate OrgPhase2->Final Dry & Evaporate

Caption: Separation of basic amine product from acidic phenol impurities using pH-switchable solubility.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Acid-Base extraction methodologies).
  • Dockner, M., & Neugebauer, T. (2007). Process for preparing methyl 4-(aminomethyl)benzoate. U.S. Patent No.[4] 7,265,238.[4] Washington, DC: U.S. Patent and Trademark Office. Link (Describes pH control and extraction of amino-benzoate esters).

  • Chemistry LibreTexts. (2022). Acid-Base Extraction. Link (Foundational theory on separating amines from phenols).

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Link (Context for the synthesis and potential side products).

Sources

Preventing aggregation of "Methyl 4-(2-aminoethoxy)benzoate" conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Aggregation in Hydrophobic Benzoate Linker Systems Doc ID: TS-MAB-004 | Version: 2.1 | Last Updated: 2026-02-02

Executive Summary & Core Challenge

The Molecule: Methyl 4-(2-aminoethoxy)benzoate is a bifunctional building block often used as a spacer or linker in drug development (e.g., PROTACs, ADCs). The Problem: While the aminoethoxy tail provides some polarity, the benzoate core is aromatic and hydrophobic. When multiple copies of this molecule are conjugated to a scaffold (protein, polymer, or nanoparticle), the aromatic rings undergo


 stacking , creating hydrophobic patches that drive rapid, irreversible aggregation.

This guide provides a validated workflow to solubilize the linker, control the conjugation reaction, and stabilize the final conjugate.

Pre-Conjugation Design & Solubilization

Q: My linker precipitates immediately upon addition to the aqueous buffer. How do I prevent this "solvent shock"?

A: You are experiencing the "hydrophobic crash." The benzoate ester is insoluble in water. You must establish a "Solvation Bridge" using a water-miscible organic co-solvent before introduction to the aqueous phase.

Protocol: The "Drop-Wise" Solvation Technique

  • Primary Solubilization: Dissolve the Methyl 4-(2-aminoethoxy)benzoate in anhydrous DMSO or DMA (Dimethylacetamide).

    • Target Concentration: 10–50 mM.

    • Why: These solvents disrupt the intermolecular forces of the crystal lattice but are miscible with water.

  • The Co-Solvent Limit: Calculate the final volume so that the organic solvent constitutes 5% to 10% (v/v) of the total reaction volume. Exceeding 10% may denature protein carriers.

  • Addition Rate: Do not bolus add. Use a syringe pump or slow manual pipetting to add the dissolved linker to the stirring aqueous buffer.

Q: Can I modify the linker chemically to reduce aggregation risk?

A: Yes. If the benzoate hydrophobicity is overpowering your conjugate's solubility, you should introduce a hydrophilic spacer .

Recommendation: PEGylation.[1] Insert a short Polyethylene Glycol (PEG) chain (n=2 to 4 units) adjacent to the amine. This creates a hydration shell that physically blocks the benzoate rings from stacking.

Visualization: Mechanism of Aggregation vs. Stabilization

AggregationMechanism cluster_0 Scenario A: Direct Conjugation (High Risk) cluster_1 Scenario B: PEG-Assisted Conjugation (Stabilized) Conjugate_A Conjugate w/ Benzoate PiStacking π-π Stacking (Hydrophobic Interaction) Conjugate_A->PiStacking Exposed Aromatic Rings Aggregate Irreversible Precipitate PiStacking->Aggregate Thermodynamic Collapse Conjugate_B Conjugate w/ PEG-Benzoate Hydration Hydration Shell (Water Recruitment) Conjugate_B->Hydration PEG Spacer Stable Stable Dispersion Hydration->Stable Steric Repulsion

Caption: Figure 1. Mechanism of benzoate-driven aggregation (Scenario A) versus steric stabilization via PEGylation (Scenario B).

Reaction Optimization (The Process)

Q: What is the optimal pH for conjugating this amine to an NHS-ester activated carrier?

A: The pKa of the primary amine on the ethoxy tail is approximately 8.5 – 9.0 .

  • The Trap: If you run the reaction at pH 7.0, the amine is protonated (

    
    ) and non-nucleophilic, leading to low yields.
    
  • The Fix: Buffer at pH 8.0 – 8.3 . This ensures enough unprotonated amine (

    
    ) for nucleophilic attack while minimizing the hydrolysis of the NHS-ester target.
    
Q: I am observing turbidity during the reaction. Is my product ruined?

A: Turbidity indicates the formation of sub-visible particles. Stop and assess immediately.

Troubleshooting Matrix:

ObservationProbable CauseCorrective Action
Instant Cloudiness Solvent Shock (Local high concentration)Increase stirring speed; reduce linker concentration in the DMSO feed.
Slow Haze Formation Over-Conjugation (High DAR)The carrier is overloaded with hydrophobic benzoates. Reduce the molar equivalents of the linker.
Precipitate at Bottom Buffer IncompatibilityCheck salt concentration. High ionic strength promotes hydrophobic aggregation (Salting-out effect). Switch to 50mM HEPES or PBS.

Post-Conjugation Purification & Storage

Q: How do I remove excess hydrophobic linker without crashing the conjugate?

A: Dialysis is often too slow and allows time for aggregation. Use Desalting Columns (Size Exclusion) or Tangential Flow Filtration (TFF) .

Critical Step: The elution buffer must contain a "Solubility Enhancer" if your conjugate is on the edge of solubility.

  • Add Arginine: 0.2M – 0.5M L-Arginine in the buffer suppresses protein-protein and hydrophobic interactions [1].

  • Add Surfactant: 0.01% – 0.05% Polysorbate 20 (Tween-20) or Polysorbate 80.

Q: Can I freeze the conjugate?

A: Avoid freeze-thaw cycles for hydrophobic conjugates. The ice crystal formation concentrates the solute into the interstitial liquid, forcing the hydrophobic benzoate groups together (Cryoconcentration), which leads to irreversible aggregation upon thawing.

  • Storage: Store at 4°C.

  • Cryoprotectant: If freezing is mandatory, add 5-10% Trehalose or Sucrose.

Analytical Validation (Self-Validating System)

Directive: Do not assume solubility based on visual inspection. You must validate the "Monodispersity" of your conjugate.

Workflow: The Aggregation Check

  • Dynamic Light Scattering (DLS):

    • Pass Criteria: Polydispersity Index (PDI) < 0.2. Single peak.[2]

    • Fail Criteria: PDI > 0.3 or presence of a second peak in the >100nm range (aggregates).

  • SEC-HPLC:

    • Run a size-exclusion column.[3] Aggregates will elute in the void volume (earlier than the monomer).

Decision Logic for Troubleshooting

TroubleshootingFlow Start Visual Haze or High PDI (>0.2) CheckDAR Check Conjugation Density (UV/Vis or LC-MS) Start->CheckDAR Step 1 CheckSolvent Check DMSO % and Addition Rate CheckDAR->CheckSolvent DAR Normal Action1 Reduce Linker Equivalents CheckDAR->Action1 DAR too high CheckBuffer Check Buffer pH and Additives CheckSolvent->CheckBuffer Protocol Followed Action2 Slow Addition rate Increase Vortexing CheckSolvent->Action2 Rapid Addition Action3 Add 0.2M Arginine or 0.02% Tween-20 CheckBuffer->Action3 Standard PBS used

Caption: Figure 2. Troubleshooting decision tree for addressing aggregation in benzoate conjugate systems.

References

  • Arakawa, T., et al. (2007). "Suppression of protein interactions by arginine: A proposed mechanism of the arginine effect." Biophysical Chemistry, 127(1-2), 1-8.

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Chapter 18: PEGylation and Synthetic Polymer Modification.

  • Deng, X., et al. (2020). "Hydrophobic Linker Aggregation in Antibody-Drug Conjugates." Pharmaceutical Research. (General principle citation regarding hydrophobic patches in ADCs).

  • PubChem. (2024).[4] "Methyl 4-(2-aminoethoxy)benzoate Compound Summary." National Library of Medicine. [4][5]

Sources

Technical Support Center: Byproduct Analysis of Methyl 4-(2-aminoethoxy)benzoate by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometry analysis of Methyl 4-(2-aminoethoxy)benzoate and its related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this compound. Here, we address common challenges and frequently asked questions to help you streamline your analytical workflows, troubleshoot unexpected results, and ensure the integrity of your data.

Part 1: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during LC-MS analysis. Each entry details the potential causes of the issue and provides a logical, step-by-step protocol to resolve it.

Q1: Why is the signal intensity for my target analyte, Methyl 4-(2-aminoethoxy)benzoate, weak or inconsistent?

Plausible Causes & Solutions:

Weak or erratic signal intensity is a common issue that can stem from several factors, from sample preparation to instrument settings.[1][2]

  • Suboptimal Ionization: Methyl 4-(2-aminoethoxy)benzoate contains a primary amine, which is a basic functional group. For efficient ionization in electrospray ionization (ESI), this group needs to be protonated.

    • Protocol: Ensure your mobile phase is acidic. A concentration of 0.1% formic acid in both water and organic mobile phases is a standard starting point to achieve a pH that promotes the formation of the [M+H]⁺ ion.

  • Poor Desolvation or Thermal Degradation: The settings in the ESI source are critical. If the desolvation temperature is too low, solvent droplets may not evaporate efficiently, leading to poor ion release. Conversely, if the temperature is too high, the analyte can degrade.[2]

    • Protocol: Perform a source optimization experiment. Infuse a standard solution of your analyte and systematically adjust key parameters like desolvation temperature, nebulizer gas flow, and capillary voltage to find the optimal conditions for maximum signal intensity.[2]

  • Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of your target analyte.[1]

    • Protocol:

      • Assess matrix effects by comparing the signal intensity of the analyte in a pure solvent standard versus a standard spiked into a blank matrix extract.

      • If suppression is observed, improve your sample clean-up procedure (e.g., using solid-phase extraction, SPE) or adjust your chromatographic method to separate the analyte from the interfering matrix components.

  • System Contamination: Buildup of contaminants in the ion source, transfer optics, or mass analyzer can lead to a general loss of sensitivity.[1]

    • Protocol: Follow your instrument manufacturer's guidelines for cleaning the ion source. Regularly check system suitability to monitor for gradual declines in performance.[1]

Q2: I'm observing unexpected peaks in my mass spectrum, such as [M+23]⁺ and [M+39]⁺. What are they and how can I minimize them?

Plausible Causes & Solutions:

These signals are almost certainly sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts. Oxygen and nitrogen atoms in your analyte act as Lewis bases and can readily chelate these alkali metal ions.[3] Their presence is common in ESI-MS and can sometimes even be the dominant ion.[4]

  • Source of Contamination: Sodium and potassium ions are ubiquitous and can be introduced from glassware, solvents, sample matrices, or mobile phase additives.[5]

    • Protocol to Minimize Adducts:

      • Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases.

      • Avoid Glassware: Where possible, use polypropylene tubes and vials for sample and mobile phase preparation to minimize leaching of ions from glass.[5]

      • Mobile Phase Additives: If adduct formation is problematic and suppresses the desired [M+H]⁺ ion, consider adding a small amount of an ammonium salt like ammonium formate or ammonium acetate to the mobile phase. The ammonium ions ([NH₄]⁺) can compete with Na⁺ and K⁺ for adduction, often favoring the desired protonated molecule.[6]

  • Confirmation: The mass difference between the [M+H]⁺ and the adduct peak should be approximately 22 Da for sodium (Na vs. H) and 38 Da for potassium (K vs. H).[4]

Common Adducts of Methyl 4-(2-aminoethoxy)benzoate (C₁₀H₁₃NO₃) Formula Monoisotopic Mass (Da) Observed m/z (Positive Mode)
Protonated Molecule[M+H]⁺195.0895196.0968
Sodium Adduct[M+Na]⁺195.0895218.0787
Potassium Adduct[M+K]⁺195.0895234.0526
Q3: My mass spectrum shows peaks that could be fragments, even though I'm not performing MS/MS. What is happening?

Plausible Causes & Solutions:

This phenomenon is known as in-source fragmentation (ISF) or cone-voltage fragmentation.[7][8] It occurs when molecules fragment in the ion source or the atmospheric pressure interface region of the mass spectrometer, before they reach the mass analyzer.[7][9]

  • Excessive Source Energy: The primary cause is applying overly harsh conditions in the ion source, particularly the voltage applied to the sampling cone or orifice (often termed "cone voltage," "fragmentor voltage," or "declustering potential"). This voltage is used to help desolvate ions, but if it's too high, it can accelerate them into background gas molecules with enough energy to cause fragmentation.[8]

    • Protocol to Control ISF:

      • Reduce Cone/Fragmentor Voltage: This is the most direct way to minimize ISF. Infuse a standard of your analyte and gradually decrease the cone voltage until the fragment peaks disappear, leaving only the precursor ion (e.g., [M+H]⁺).

      • Optimize Other Source Parameters: Sometimes, very high source temperatures or gas flows can contribute to the internal energy of the ions, making them more susceptible to fragmentation. Moderate these settings where possible.

  • Analyte Instability: Some molecules are inherently labile and can fragment easily. The ether and ester functional groups in your molecule are potential sites for fragmentation.[10]

    • Protocol: If reducing source energy doesn't completely eliminate fragmentation, it may indicate the inherent instability of the molecule under ESI conditions. In such cases, the in-source fragments can sometimes be used for qualitative identification, similar to MS/MS data.[7]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely synthesis byproducts for Methyl 4-(2-aminoethoxy)benzoate?

The synthesis of Methyl 4-(2-aminoethoxy)benzoate often involves a Williamson ether synthesis, reacting methyl 4-hydroxybenzoate with a 2-aminoethyl halide (or a protected version).[11][12] Potential byproducts arise from incomplete reactions or side reactions.

  • Unreacted Starting Materials: The most obvious impurities are methyl 4-hydroxybenzoate and the aminoethyl reagent.

  • Hydrolysis of the Ester: The methyl ester group can be hydrolyzed back to a carboxylic acid under harsh basic or acidic conditions that might be used during the synthesis or workup, forming 4-(2-aminoethoxy)benzoic acid.[13]

  • Dialkylation: The primary amine of the product is nucleophilic and can potentially react with another molecule of the alkylating agent, leading to a dialkylated species.

  • Elimination Byproducts: If the synthesis involves an alkyl halide, a competing E2 elimination reaction can occur, especially with secondary or tertiary halides, though this is less likely with the primary halides typically used.[14]

Potential Byproduct Plausible Origin Monoisotopic Mass (Da) Expected [M+H]⁺ m/z
Methyl 4-hydroxybenzoateStarting Material152.0473153.0546
4-(2-aminoethoxy)benzoic acidEster Hydrolysis181.0739182.0812
N,N-bis(alkylation) productSide ReactionVariesVaries
Q2: What is the expected MS/MS fragmentation pattern for the [M+H]⁺ ion of Methyl 4-(2-aminoethoxy)benzoate (m/z 196.1)?

Understanding the fragmentation pattern is key to confirming the structure of your analyte and identifying its byproducts.[10] For Methyl 4-(2-aminoethoxy)benzoate, the fragmentation will be driven by its key functional groups: the aromatic ring, the ether linkage, and the ester.

  • Alpha Cleavage: Fragmentation tends to occur at bonds alpha (adjacent) to heteroatoms like oxygen and nitrogen.[15]

  • Key Fragmentation Pathways:

    • Loss of the Aminoethyl Group: A common fragmentation pathway for ethers is the cleavage of the C-O bond. This can lead to the loss of the •CH₂CH₂NH₂ radical followed by rearrangement, or cleavage to form a stable fragment corresponding to the protonated methyl 4-hydroxybenzoate at m/z 153 .

    • Cleavage within the Ether Chain: Cleavage of the CH₂-CH₂ bond in the ethoxy chain can result in a fragment at m/z 166 ([M+H - CH₂NH₂]⁺).

    • Loss of Methanol: Aromatic methyl esters can lose methanol (CH₃OH, 32 Da) from the protonated precursor, leading to a fragment at m/z 164 .[16]

    • Formation of Benzoyl Cation: Loss of the entire OCH₂CH₂NH₂ group can lead to the formation of the methyl benzoyl cation fragment at m/z 135 .

Q3: How do I set up a workflow to identify an unknown peak in my chromatogram?

Identifying an unknown impurity requires a systematic approach. The workflow below outlines a self-validating process from detection to structural elucidation.

G cluster_0 Step 1: Data Acquisition cluster_1 Step 2: Data Analysis cluster_2 Step 3: Structure Elucidation A Observe Unknown Peak in LC-MS Chromatogram B Acquire High-Resolution Accurate Mass (HRAM) Data A->B C Acquire MS/MS Fragmentation Data B->C D Determine Elemental Formula from Accurate Mass C->D E Analyze Fragmentation Pattern (Losses & Daughter Ions) D->E F Correlate Fragments to Parent Structure & Synthesis Route E->F G Propose Putative Structure(s) for the Byproduct F->G H Validate with Authentic Standard (if available) or NMR G->H

Caption: A logical workflow for the identification of unknown byproducts.

Protocol Steps:

  • High-Resolution Mass Spectrometry (HRMS): Obtain the accurate mass of the unknown peak. This allows you to calculate a highly specific elemental formula, which is the first crucial step in identification.

  • Tandem Mass Spectrometry (MS/MS): Isolate the precursor ion of the unknown peak and fragment it. The resulting product ions provide structural clues.[17]

  • Interpret Fragmentation: Analyze the neutral losses and the m/z of the product ions. Compare these to the fragmentation patterns of your parent compound and known chemical principles of fragmentation for ethers, esters, and amines.[10][15]

  • Consider the Synthesis: Relate the proposed elemental formula and structural fragments to the starting materials, reagents, and potential side reactions of your synthesis. This context is critical for proposing logical byproduct structures.

  • Confirmation: The highest level of confidence is achieved by synthesizing the proposed byproduct structure and confirming that its retention time and MS/MS spectrum match the unknown peak in your sample.

References

  • PrepChem. Synthesis of Methyl 4-(2-Aminoethoxy)benzoate. Available from: [Link]

  • Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

  • ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. Available from: [Link]

  • PMC - PubMed Central. The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • Crawford Scientific. Dealing with Metal Adduct Ions in Electrospray: Part 1. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • PubMed. Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • ResearchGate. A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate | Request PDF. Available from: [Link]

  • Spectroscopy Online. Influence of Na+ and K+ Concentration in solvents on Mass Spectra of Peptides in LC–ESI-MS. Available from: [Link]

  • ResearchGate. Scheme 1: Synthesis of Methyl 4-[2-(cyclized amino)ethoxy]benzoate.... Available from: [Link]

  • Agilent. The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Available from: [Link]

  • MDPI. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Available from: [Link]

  • YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Available from: [Link]

  • ResearchGate. What are the molecular determinants for formation of adducts in electrospray mass spectrometry?. Available from: [Link]

  • Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • NCERT. Alcohols, Phenols and Ethers. Available from: [Link]

  • LCGC. LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Available from: [Link]

  • ResearchGate. (PDF) Methyl 4-[(Benzoylamino)methoxy]benzoate. Available from: [Link]

  • University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]

  • Chemistry Stack Exchange. Product of Williamson Synthesis. Available from: [Link]

  • YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Available from: [Link]

  • LCGC. Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Available from: [Link]

  • ResearchGate. LC/MS Troubleshooting Guide. Available from: [Link]

  • Journal of the American Society for Mass Spectrometry. Regarding the Influence of Additives and Additional Plasma-Induced Chemical Ionization on Adduct Formation in ESI/IMS/MS. Available from: [Link]

  • University of Wisconsin. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Available from: [Link]

  • Whitman College. GCMS Section 6.14 - Fragmentation of Esters. Available from: [Link]

Sources

Technical Support Center: Synthesis of Methyl 4-(2-aminoethoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and reaction condition optimization of Methyl 4-(2-aminoethoxy)benzoate. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this molecule. Here, we move beyond simple protocols to address the nuanced challenges you might face in the lab, providing troubleshooting guides and FAQs grounded in chemical principles to ensure the success of your experiments.

Synthetic Overview: A Two-Step Approach

The most reliable and common route to synthesize Methyl 4-(2-aminoethoxy)benzoate involves a two-step process to prevent unwanted side reactions. The strategy hinges on a Williamson ether synthesis followed by the removal of a protecting group.

  • Step 1: Williamson Ether Synthesis. This step involves the reaction of methyl 4-hydroxybenzoate with an N-protected 2-haloethylamine (e.g., N-Boc-2-bromoethylamine) in the presence of a suitable base. The use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, is critical to prevent the amine from competing with the phenoxide as a nucleophile.

  • Step 2: Deprotection. The Boc group is subsequently removed under acidic conditions to yield the final primary amine product.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection Start1 Methyl 4-hydroxybenzoate Intermediate Methyl 4-(2-(Boc-amino)ethoxy)benzoate Start1->Intermediate Base (e.g., K₂CO₃) Solvent (e.g., DMF) Start2 N-Boc-2-bromoethylamine Start2->Intermediate Final Methyl 4-(2-aminoethoxy)benzoate Intermediate->Final Acid (e.g., TFA or HCl) Solvent (e.g., DCM)

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Question: My yield for the Williamson ether synthesis (Step 1) is consistently low. What are the likely causes and how can I fix it?

Answer: Low yields in this S_{N}2 reaction are common and can typically be traced to a few key parameters. Let's break down the possibilities:

  • Inefficient Deprotonation of the Phenol: The reaction requires the formation of a phenoxide ion, which is the active nucleophile. If the base is not strong enough or is of poor quality, the concentration of the nucleophile will be too low.

    • Insight: While potassium carbonate (K₂CO₃) is a common and effective base, it has limited solubility in solvents like THF. Ensure vigorous stirring and sufficient reaction time. For a more potent and soluble option, consider using sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF.[1] When using NaH, be sure to use strictly anhydrous conditions, as it reacts violently with water.

  • Poor Solvent Choice: The solvent plays a crucial role in an S_{N}2 reaction. It must be able to dissolve the reactants but should not participate in the reaction.

    • Insight: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the base, leaving the anion (phenoxide) more naked and nucleophilic.[1] If you are using a less polar solvent like acetone, you may see reduced reaction rates.[2]

  • Side Reactions: The primary competing reaction is the E2 elimination of the alkyl halide, which is favored by strong, sterically hindered bases.

    • Insight: While the substrate (N-Boc-2-bromoethylamine) is a primary halide, making elimination less favorable than for secondary or tertiary halides, it can still occur.[3] Using a non-hindered base like K₂CO₃ or NaH minimizes this risk. Also, avoid excessive heat, as higher temperatures tend to favor elimination over substitution.

  • Reaction Temperature and Time: This reaction often requires heating to proceed at a reasonable rate.

    • Insight: A good starting point is 60-80 °C in DMF or acetonitrile. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the starting material (methyl 4-hydroxybenzoate) is still present after several hours, consider increasing the temperature or allowing the reaction to run longer (e.g., overnight).

Question: I'm seeing multiple spots on my TLC plate after the ether synthesis. What are these impurities?

Answer: Besides unreacted starting materials, several impurities can form:

  • N-Alkylated Product: If the amine on your halo-ethylamine was not protected, it could compete with the phenoxide and react with another molecule of the alkyl halide, leading to dimerization or polymerization. This is the primary reason for using a Boc-protected starting material.

  • Hydrolyzed Ester: If there is water present in your reaction, particularly under basic conditions and with heating, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.

    • Insight: Ensure you are using anhydrous solvents and reagents. If you suspect ester hydrolysis, you can re-esterify the crude product or, more simply, separate the desired ester from the acidic impurity during workup using a mild basic wash (e.g., 5% sodium bicarbonate solution).[4]

  • O-Alkylation vs. C-Alkylation: While rare for phenoxides, under certain conditions, alkylation can occur on the aromatic ring (C-alkylation). This is generally not a significant issue under the recommended conditions.

Question: The Boc-deprotection (Step 2) is either incomplete or is hydrolyzing my ester. How can I optimize this step?

Answer: This is a delicate balance. The Boc group and the methyl ester are both removed under acidic conditions, but their reaction rates differ.

  • Incomplete Deprotection: This usually means the acidic conditions are too mild or the reaction time is too short.

    • Insight: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is highly effective and typically completes the deprotection at room temperature within 1-2 hours.[5] An alternative is using a solution of HCl in an organic solvent like dioxane or methanol.

  • Ester Hydrolysis: This occurs if strong aqueous acids are used or if the reaction is heated for extended periods.

    • Insight: Use anhydrous acidic conditions whenever possible.[6] A solution of 4M HCl in dioxane is excellent for this purpose. If you must use an aqueous acid like concentrated HCl, keep the reaction temperature low (0 °C to room temperature) and monitor it closely by TLC to stop it as soon as the starting material is consumed.[5]

Frequently Asked Questions (FAQs)

Q1: Why is the Boc protecting group necessary? Can I perform the reaction without it? A1: The Boc group is essential for chemoselectivity. A primary amine is a potent nucleophile and would readily react with the alkyl halide in an S_{N}2 fashion. This would lead to a complex mixture of N-alkylated byproducts. By "capping" the amine with the Boc group, you render it non-nucleophilic, ensuring that only the phenoxide attacks the alkyl halide.[6][]

Q2: What is the best way to monitor the progress of these reactions? A2: Thin Layer Chromatography (TLC) is the most straightforward method. For the Williamson ether synthesis, you can monitor the disappearance of methyl 4-hydroxybenzoate. For the deprotection, you can monitor the disappearance of the Boc-protected intermediate. A stain like ninhydrin is useful for visualizing the final amine product, as it will turn a distinct color (usually purple or blue) upon heating.

Q3: How should I purify the final product, Methyl 4-(2-aminoethoxy)benzoate? A3: The final product is a basic amine. This allows for a simple acid-base extraction. After the reaction, you can extract the crude product into an organic solvent. Washing with a dilute acid (e.g., 1M HCl) will protonate your amine product, pulling it into the aqueous layer and leaving neutral organic impurities behind. You can then basify the aqueous layer (e.g., with NaOH or NaHCO₃) to a pH of 9-11 and extract your pure product back into an organic solvent like dichloromethane.[8] Column chromatography on silica gel is also a viable option if impurities are persistent.

Q4: Can I use a different base for the Williamson ether synthesis? A4: Yes, several bases can be used, each with pros and cons.

  • K₂CO₃: Inexpensive, safe, and easy to handle, but may require longer reaction times due to lower basicity and solubility.

  • NaH: Very strong base, leading to fast reaction rates. However, it is flammable and requires strictly anhydrous conditions.[1]

  • Cs₂CO₃: Highly effective due to the high solubility of cesium salts in organic solvents, but it is significantly more expensive.

Optimized Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(2-(tert-butoxycarbonylamino)ethoxy)benzoate (Step 1)
  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add methyl 4-hydroxybenzoate (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M).

  • Addition of Alkylating Agent: Add N-Boc-2-bromoethylamine (1.1 eq.) to the stirring suspension.

  • Reaction: Heat the mixture to 70 °C and stir for 6-12 hours. Monitor the reaction by TLC until the methyl 4-hydroxybenzoate is consumed.

  • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Separate the layers. Wash the organic layer with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is often pure enough for the next step, but can be purified by column chromatography if necessary.

Protocol 2: Deprotection to Yield Methyl 4-(2-aminoethoxy)benzoate (Step 2)
  • Reaction Setup: Dissolve the crude product from Step 1 in dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 5-10 eq.) dropwise to the stirring solution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor by TLC for the disappearance of the starting material.[5][9]

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Purification (Acid-Base Extraction): Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Extract the aqueous layer with DCM (2x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Reaction Parameter Optimization

ParameterCondition A (Standard)Condition B (Aggressive)Rationale & Expected Outcome
Base (Step 1) K₂CO₃ (1.5 eq.)NaH (1.2 eq.)NaH is a stronger, non-nucleophilic base that will deprotonate the phenol faster, potentially reducing reaction times.[1] Requires strict anhydrous conditions.
Solvent (Step 1) AcetonitrileDMFDMF has a higher boiling point and better solvating properties for ionic intermediates, which can accelerate the S_{N}2 reaction rate.
Temperature (Step 1) 70 °C90 °CIncreased temperature increases the reaction rate but also raises the risk of elimination and ester hydrolysis side reactions.[3]
Acid (Step 2) 4M HCl in DioxaneTrifluoroacetic Acid (TFA)TFA is a very strong acid that cleaves Boc groups rapidly.[5] HCl in dioxane is also effective and can be easier to remove during workup.

Troubleshooting Flowchart

// Nodes Start [label="Start Synthesis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Yield [label="Low Yield in Step 1?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Purity1 [label="Impurity in Step 1?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Deprotection [label="Problem with Step 2?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Pure Product Obtained", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Step 1 Troubleshooting Action_Base [label="Action:\n- Use stronger base (NaH)\n- Ensure base quality", fillcolor="#F1F3F4", fontcolor="#202124"]; Action_Solvent [label="Action:\n- Switch to DMF\n- Ensure anhydrous solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Action_Temp [label="Action:\n- Increase temperature cautiously\n- Extend reaction time", fillcolor="#F1F3F4", fontcolor="#202124"];

// Step 1 Purity Action_Hydrolysis [label="Impurity: Hydrolyzed Ester\nAction:\n- Use anhydrous conditions\n- Mild basic wash in workup", fillcolor="#F1F3F4", fontcolor="#202124"]; Action_SM [label="Impurity: Unreacted SM\nAction:\n- See 'Low Yield' solutions", fillcolor="#F1F3F4", fontcolor="#202124"];

// Step 2 Troubleshooting Action_Incomplete [label="Problem: Incomplete Reaction\nAction:\n- Use stronger acid (TFA)\n- Increase reaction time", fillcolor="#F1F3F4", fontcolor="#202124"]; Action_Ester_Loss [label="Problem: Ester Hydrolysis\nAction:\n- Use anhydrous acid (HCl/Dioxane)\n- Lower temperature", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections Start -> Check_Yield; Check_Yield -> Check_Purity1 [label="No"]; Check_Yield -> Action_Base [label="Yes"]; Action_Base -> Action_Solvent; Action_Solvent -> Action_Temp; Action_Temp -> Check_Purity1;

Check_Purity1 -> Check_Deprotection [label="No"]; Check_Purity1 -> Action_Hydrolysis [label="Yes"]; Action_Hydrolysis -> Action_SM; Action_SM -> Check_Deprotection;

Check_Deprotection -> Success [label="No"]; Check_Deprotection -> Action_Incomplete [label="Yes"]; Action_Incomplete -> Action_Ester_Loss; Action_Ester_Loss -> Success; } enddot Caption: Figure 2. A logical workflow for troubleshooting common synthesis issues.

References

  • Method for synthesizing methyl 2-methyl-4-acetyl benzoate. (n.d.). Patsnap.
  • CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate. (n.d.). Google Patents.
  • US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate. (n.d.). Google Patents.
  • The Chemical Synthesis and Properties of Methyl Benzoate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. (2000). ResearchGate.
  • Preparation of Methyl Benzoate. (n.d.). SlidePlayer.
  • Troubleshooting guide for the synthesis of Methyl 4-amino-2-methoxybenzoate. (n.d.). Benchchem.
  • Optimized enzymatic synthesis of methyl benzoate in organic medium. (1998). PubMed.
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI.
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]

  • Williamson ether synthesis trouble, 2.0. (2015). Reddit.
  • Williamson ether synthesis (done wrong). (2020). YouTube.
  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved February 2, 2026, from [Link]

  • BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd.
  • CAS 57561-39-4 N-Boc-N-methyl-aminoethanol. (n.d.). BOC Sciences.

Sources

"Methyl 4-(2-aminoethoxy)benzoate" moisture sensitivity and handling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 4-(2-aminoethoxy)benzoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth information on the handling, storage, and moisture sensitivity of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your materials and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of Methyl 4-(2-aminoethoxy)benzoate that I should be aware of?

Methyl 4-(2-aminoethoxy)benzoate possesses three key functional groups that dictate its chemical behavior and handling requirements: a primary aliphatic amine (-NH₂), a methyl ester (-COOCH₃), and an aromatic ring. The primary amine is basic and nucleophilic, while the methyl ester is susceptible to hydrolysis under both acidic and basic conditions.[1][2] The ether linkage and the aromatic ring are generally more stable but contribute to the overall polarity and reactivity of the molecule.

Here is a diagram illustrating the key functional groups:

cluster_molecule Methyl 4-(2-aminoethoxy)benzoate cluster_groups Key Functional Groups mol amine Primary Amine amine->mol ester Methyl Ester ester->mol ether Ether Linkage ether->mol aromatic Aromatic Ring aromatic->mol DegradationPathways cluster_hydrolysis Ester Hydrolysis cluster_carbamate Carbamate Formation start_h Methyl 4-(2-aminoethoxy)benzoate prod_h1 4-(2-aminoethoxy)benzoic acid start_h->prod_h1 + H₂O prod_h2 Methanol start_h->prod_h2 + H₂O start_c Methyl 4-(2-aminoethoxy)benzoate prod_c Carbamate Salt start_c->prod_c + CO₂ (from air) + H₂O

Caption: Primary degradation pathways due to moisture and air exposure.

Q3: What are the ideal storage and handling conditions for this compound?

To maintain the integrity of Methyl 4-(2-aminoethoxy)benzoate, strict adherence to proper storage and handling protocols is essential. The primary goal is to minimize exposure to moisture and atmospheric gases.

ParameterRecommendationRationale
Temperature Store in a cool place. [3][4][5]Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents reaction of the amine group with atmospheric CO₂.
Container Keep container tightly closed in a dry and well-ventilated place. [3][5][6]Prevents ingress of moisture and air. [3]
Location Store in a desiccator.Provides an additional layer of protection against ambient moisture.
Incompatibilities Avoid strong oxidizing agents, strong acids, and strong bases. [3][7]These materials can cause vigorous reactions or catalyze degradation.

Troubleshooting Guide

Q1: My reaction yield is consistently low when using this reagent. Could the starting material be compromised?

Answer: Yes, this is a strong possibility. The two primary degradation products, the hydrolyzed carboxylic acid and the carbamate salt, can interfere with your reaction.

  • Causality: If your subsequent reaction involves the amine group (e.g., an amidation), the presence of the carbamate salt means there is less active primary amine available to react, thus lowering your yield. Similarly, if the ester is part of a planned transformation, its hydrolysis to a carboxylic acid will prevent the desired reaction from occurring.

  • Recommended Action: Before use, especially with older batches or containers that have been opened multiple times, it is crucial to verify the purity of the starting material. You can use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Fourier-Transform Infrared (FTIR) spectroscopy to check for the presence of degradation products.

Q2: I'm seeing an unexpected peak in my HPLC analysis of the starting material. What could it be?

Answer: An unexpected peak in your HPLC chromatogram is a common indicator of degradation.

  • Likely Identity: The most probable impurity is the hydrolysis product, 4-(2-aminoethoxy)benzoic acid . This carboxylic acid is more polar than the parent methyl ester and will therefore typically have a shorter retention time on a reverse-phase HPLC column (e.g., a C18 column). [8]

  • Troubleshooting Steps:

    • Review Storage: Check if the container was sealed tightly and stored in a desiccator. Any lapse can lead to moisture absorption.

    • Confirm Identity: If possible, run a co-injection with a standard of the suspected impurity to confirm its identity. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of the impurity, which should correspond to 4-(2-aminoethoxy)benzoic acid. [9][10] 3. Purification: If the level of impurity is unacceptable, the material may need to be purified, for example, by recrystallization or column chromatography, though prevention is a far better strategy.

Q3: The compound, which should be a solid/oil, has become clumpy and difficult to handle. Is it still usable?

Answer: Clumping or a change in physical appearance is a strong visual indicator of moisture absorption or reaction with atmospheric CO₂.

  • Causality: The hygroscopic nature of the compound, due to the polar amine and ester groups, can cause it to absorb water from the air, leading to clumping. [11][12]The formation of carbamate salts on the surface of the particles can also contribute to this phenomenon.

  • Recommended Action:

    • Assess Purity: Do not assume the material is usable. Perform an analytical check (NMR or HPLC) to quantify the level of degradation.

    • Drying: If the impurity level is low and the issue is primarily absorbed water, you may be able to dry the material under a high vacuum. However, this will not remove degradation products like the hydrolyzed acid or carbamate.

    • Decision: If significant degradation has occurred, it is highly recommended to use a fresh, unopened batch of the compound to ensure the reliability and reproducibility of your experimental results.

Experimental Protocols

Protocol 1: Best Practices for Handling and Dispensing

This protocol provides a self-validating workflow to minimize moisture and air exposure when handling Methyl 4-(2-aminoethoxy)benzoate.

HandlingWorkflow prep Preparation (Inert Atmosphere) equilibrate Equilibrate Container (To Room Temp in Desiccator) prep->equilibrate 1 transfer Inert Gas Purge (Glovebox or Schlenk Line) equilibrate->transfer 2 weigh Dispense & Weigh (Rapidly) transfer->weigh 3 seal Seal & Purge Headspace (With Inert Gas) weigh->seal 4 store Return to Storage (Cool, Dry, Desiccator) seal->store 5

Caption: Workflow for minimizing degradation during handling.

Step-by-Step Methodology:

  • Equilibration: Before opening, allow the sealed container to warm to ambient temperature inside a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.

  • Inert Atmosphere Transfer: Whenever possible, handle the compound inside a glovebox with a dry nitrogen or argon atmosphere. If a glovebox is unavailable, use a Schlenk line to flush the container with inert gas before and after dispensing.

  • Dispensing: Use clean, dry spatulas and weighing vessels. Perform the weighing process as quickly as possible to minimize the time the container is open.

  • Resealing: Immediately after dispensing, securely close the container. If not in a glovebox, flush the headspace of the container with a stream of inert gas before sealing.

  • Storage: Promptly return the sealed container to its designated storage location, which should be a cool, dry area, preferably within a desiccator.

References

  • Vertex AI Search. (n.d.). Methyl 4-aminobenzoate - SAFETY DATA SHEET.
  • Hekserij.nl. (n.d.). Methyl benzoate.
  • TCI Chemicals. (2025, January 15). SAFETY DATA SHEET - Methyl Benzoate.
  • National Institutes of Health. (n.d.). Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Methyl Benzoate.
  • ECHEMI. (n.d.). Methyl 4-methylbenzoate SDS, 99-75-2 Safety Data Sheets.
  • Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate.
  • Atmospheric Chemistry and Physics. (2020). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev.
  • Lahme, S., et al. (2012). Anaerobic degradation of 4-methylbenzoate via a specific 4-methylbenzoyl-CoA pathway. Environmental Microbiology, 14(7), 1740-1751.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • ResearchGate. (2023, August 1). (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.
  • ChemSpider Synthetic Pages. (n.d.). Methyl ester hydrolysis.
  • Eawag-BBD. (n.d.). Benzoate Degradation Pathway.
  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis.
  • ResearchGate. (n.d.). (PDF) Influence of organic compound functionality on aerosol hygroscopicity: dicarboxylic acids, alkyl-substituents, sugars and amino acids.
  • Chemistry LibreTexts. (2022, January 18). 12: Carboxylic Acids, Esters, Amines, and Amides.
  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.
  • YouTube. (2024, September 13). Hydrolysis of Methyl Benzoate - Lab Demo.
  • International Journal in Management and Social Science. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
  • ResearchGate. (n.d.). The metabolic pathway for degradation of benzoate, 4-hydroxybenzoate and cyclohexane-1-carboxylate in R. palustris.
  • KEGG. (n.d.). Benzoate degradation - Reference pathway.
  • National Institutes of Health. (2020, February 4). Evaluating cytotoxicity of methyl benzoate in vitro - PMC.
  • Quora. (2021, January 27). Can methyl benzoate be hydrolyzed?.
  • PubMed. (n.d.). Stability-Indicating Methods for Determination of Flubendazole and Its Degradants.
  • SynArchive. (n.d.). Protecting Groups List.
  • RSC Publishing. (n.d.). Hygroscopicity of Nitrogen Containing Organic Carbon Compounds.
  • PubMed. (n.d.). Analytical techniques used to study the degradation of proteins and peptides: chemical instability.
  • Frontiers. (n.d.). Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1.
  • Atmospheric Chemistry and Physics. (2022, March 28). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le.
  • Chemistry LibreTexts. (2020, May 30). 22.6: Ester Chemistry.
  • The Good Scents Company. (n.d.). methyl 4-methyl benzoate benzoic acid, 4-methyl-, methyl ester.
  • PubMed. (n.d.). Identification of the major degradation pathways of ticagrelor.
  • SciSpace. (n.d.). Amino Acid-Protecting Groups.
  • Benchchem. (n.d.). Methyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]benzoate.
  • National Institutes of Health. (2022, November 17). Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Bioconjugation: Evaluating Alternatives to Methyl 4-(2-aminoethoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a linker is a critical decision that profoundly impacts the stability, efficacy, and pharmacokinetic profile of the final conjugate. This guide provides an in-depth comparison of various alternative linkers to "Methyl 4-(2-aminoethoxy)benzoate," offering a comprehensive overview of their mechanisms, performance characteristics, and supporting experimental data. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system grounded in scientific integrity.

Introduction to Bioconjugation and the Role of Linkers

Bioconjugation is the chemical strategy of covalently linking two molecules, at least one of which is a biomolecule, to form a single hybrid construct. This powerful technique is the cornerstone of numerous biomedical applications, including the development of antibody-drug conjugates (ADCs), protein-polymer conjugates for improved drug delivery, and the immobilization of enzymes on solid supports.

The linker, or crosslinker, is the molecular bridge that connects the components of a bioconjugate. Its chemical structure and properties are paramount, dictating the stability of the conjugate in biological environments and, in many cases, controlling the release of a payload at the target site. An ideal linker should be stable in circulation to prevent premature cleavage but susceptible to specific triggers within the target microenvironment for controlled release.[1]

Methyl 4-(2-aminoethoxy)benzoate: A Bifunctional Building Block

"Methyl 4-(2-aminoethoxy)benzoate" is a bifunctional molecule possessing a primary amine and a methyl ester. While it serves as a valuable intermediate in the synthesis of pharmacologically active molecules like selective estrogen receptor modulators, its direct application as a linker in traditional bioconjugation is not extensively documented in peer-reviewed literature.[2]

Theoretically, its primary amine could be acylated to attach it to a payload or biomolecule, while the methyl ester could be hydrolyzed to a carboxylic acid for subsequent activation and reaction with another amine-containing molecule. However, the reactivity of the aromatic amine is lower than that of aliphatic amines, and the ester hydrolysis requires conditions that might be detrimental to sensitive biomolecules. Its rigid aromatic structure could offer spatial separation between the conjugated molecules, but its hydrophobicity might contribute to aggregation issues in aqueous environments.[3]

Given the limited data on its direct use as a bioconjugation linker, we will now explore a range of well-established and versatile alternative linkers that offer a diverse toolkit for the discerning researcher.

A Comparative Analysis of Alternative Linkers

The selection of a linker is dictated by the specific requirements of the application, including the nature of the biomolecule and payload, the desired stability of the conjugate, and the intended release mechanism. Here, we compare the most common classes of linkers used in bioconjugation.

N-Hydroxysuccinimide (NHS) Esters: The Workhorse for Amine Conjugation

NHS esters are one of the most widely used classes of reagents for modifying primary amines, such as those found on the side chains of lysine residues and the N-terminus of proteins.[4] The reaction results in a stable amide bond.

Mechanism of Action:

Caption: NHS ester reaction with a primary amine.

Advantages:

  • High Reactivity: Reacts efficiently with primary amines at physiological to slightly alkaline pH (7.2-8.5).[5]

  • Stable Amide Bond: The resulting amide bond is highly stable under physiological conditions.

  • Commercial Availability: A wide variety of NHS ester-functionalized linkers with different lengths, polarities, and additional functionalities are commercially available.

Disadvantages:

  • Hydrolysis: NHS esters are susceptible to hydrolysis in aqueous solutions, which competes with the aminolysis reaction. The half-life of hydrolysis decreases significantly with increasing pH.[5]

  • Lack of Specificity: Proteins typically have multiple lysine residues, leading to a heterogeneous mixture of conjugates with varying degrees of labeling and positional isomers. This can impact the biological activity of the protein.

Experimental Protocol: NHS Ester Conjugation to an Antibody

  • Protein Preparation: Dialyze the antibody (1-10 mg/mL) against a primary amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.4. Buffers containing Tris or glycine are incompatible as they will compete for the NHS ester.[6]

  • NHS Ester Reagent Preparation: Immediately before use, dissolve the NHS ester-functionalized linker in a dry, water-miscible organic solvent like DMSO or DMF to a concentration of 10 mM.[7]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the antibody solution while gently stirring. The final concentration of the organic solvent should be kept below 10% to minimize protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[8]

  • Quenching: Stop the reaction by adding a quenching reagent that contains a primary amine, such as Tris-HCl or glycine, to a final concentration of 50-100 mM.

  • Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.[9]

Causality Behind Experimental Choices:

  • pH 7.2-8.5: This pH range represents a compromise between efficient aminolysis (favored at higher pH where more amines are deprotonated and nucleophilic) and minimizing hydrolysis of the NHS ester (which is more rapid at higher pH).[8]

  • Molar Excess of NHS Ester: Using a molar excess of the linker drives the reaction towards the desired product, but an excessive amount can lead to over-labeling and potential protein precipitation. The optimal ratio should be determined empirically.

  • Amine-Free Buffer: The use of an amine-free buffer is critical to prevent the buffer components from reacting with the NHS ester, which would reduce the efficiency of protein labeling.

Maleimides: The Go-To for Thiol-Specific Conjugation

Maleimide chemistry is the most common method for site-specific conjugation to cysteine residues. The maleimide group reacts specifically with the thiol (sulfhydryl) group of a cysteine to form a stable thioether bond.

Mechanism of Action:

Caption: Maleimide reaction with a thiol group.

Advantages:

  • High Specificity: Highly selective for thiol groups at pH 6.5-7.5, where reaction with amines is minimal.[10]

  • Site-Specific Conjugation: Since free cysteine residues are less abundant on the surface of most proteins than lysines, maleimide chemistry allows for more controlled, site-specific labeling.

  • Stable Linkage: The resulting thioether bond is generally stable under physiological conditions.

Disadvantages:

  • Linkage Instability: The thioether bond can undergo a retro-Michael reaction, leading to dissociation of the conjugate, particularly in the presence of other thiols like glutathione in the bloodstream.[] Hydrolysis of the succinimide ring can increase the stability of the linkage.[12]

  • Requirement for Free Thiols: Many proteins have their cysteine residues involved in disulfide bonds. These must first be reduced to generate free thiols, which can potentially impact the protein's structure and function.

Experimental Protocol: Maleimide Conjugation to a Reduced Antibody

  • Antibody Reduction (if necessary): If targeting interchain disulfides, reduce the antibody with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) at a 2-10 molar excess for 1-2 hours at room temperature.

  • Protein Preparation: Remove the excess reducing agent using a desalting column equilibrated with a degassed, thiol-free buffer at pH 6.5-7.5 (e.g., PBS with EDTA).

  • Maleimide Reagent Preparation: Dissolve the maleimide-functionalized linker in a dry, water-miscible organic solvent (e.g., DMSO or DMF) to a concentration of 10 mM.[13]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved maleimide reagent to the reduced antibody solution.[14]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C in the dark.[13]

  • Quenching: Quench the reaction by adding a free thiol-containing compound, such as N-acetylcysteine or β-mercaptoethanol, to cap any unreacted maleimide groups.

  • Purification: Purify the conjugate using size-exclusion chromatography or other appropriate chromatographic methods.

Causality Behind Experimental Choices:

  • pH 6.5-7.5: This pH range is optimal for the specific reaction between the maleimide and the thiolate anion, while minimizing the competing hydrolysis of the maleimide ring and reaction with amines.[8]

  • Degassed Buffer: Degassing the buffer removes dissolved oxygen, which can oxidize free thiols and prevent their reaction with the maleimide.

  • EDTA in Buffer: EDTA chelates trace metal ions that can catalyze the oxidation of thiols.

Click Chemistry: Bioorthogonal and Highly Efficient

Click chemistry encompasses a set of reactions that are rapid, high-yielding, and bioorthogonal (meaning they do not interfere with native biological processes). The most common click chemistry reactions in bioconjugation are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Mechanism of Action:

Click_Chemistry Azide R₁-N₃ Triazole R₁-(Triazole Ring)-R₂ Azide->Triazole Stable Triazole Linkage Alkyne R₂-C≡CH Alkyne->Triazole Catalyst Cu(I) or Strain Catalyst->Triazole

Caption: Azide-Alkyne Click Chemistry Reaction.

Advantages:

  • Bioorthogonality: Azides and alkynes are absent in most biological systems, ensuring that the reaction is highly specific and does not lead to side reactions with native functional groups.

  • High Efficiency and Kinetics: These reactions are typically very fast and proceed to completion with high yields under mild, aqueous conditions.[15]

  • Versatility: A wide range of molecules can be functionalized with azides or alkynes for subsequent conjugation.

Disadvantages:

  • CuAAC Cytotoxicity: The copper catalyst required for CuAAC can be toxic to cells, limiting its in vivo applications. However, ligand development has helped to mitigate this issue.

  • SPAAC Reagent Complexity: The strained cyclooctynes used in SPAAC are often more complex and challenging to synthesize than simple terminal alkynes.[12]

Experimental Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

  • Biomolecule Functionalization: Introduce an azide or a strained alkyne (e.g., DBCO, BCN) into one of the biomolecules using standard chemical or enzymatic methods. The other molecule should be functionalized with the complementary reactive group.

  • Reaction Setup: Dissolve the azide- and alkyne-functionalized molecules in a suitable aqueous buffer (e.g., PBS, pH 7.4).

  • Conjugation: Simply mix the two components. No catalyst is required. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

  • Incubation: The reaction is typically complete within a few hours at room temperature, but reaction times can vary depending on the specific strained alkyne used.

  • Purification: Purify the conjugate to remove any unreacted starting materials.

Causality Behind Experimental Choices:

  • No Catalyst: The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a potentially toxic copper catalyst, making it ideal for live-cell and in vivo applications.[12]

  • Physiological pH: The reaction proceeds efficiently at neutral pH, which is crucial for maintaining the integrity of most biomolecules.

Hydrazone and Oxime Ligation: pH-Sensitive Cleavable Linkages

Hydrazone and oxime linkages are formed by the reaction of a carbonyl group (aldehyde or ketone) with a hydrazide or an aminooxy group, respectively. A key feature of these linkages is their pH-dependent stability.

Mechanism of Action:

Hydrazone_Oxime_Ligation Carbonyl R₁-C(=O)-R' Linkage R₁-C(=N-X-R₂)-R' Carbonyl->Linkage Reversible Linkage Nucleophile R₂-X-NH₂ (X=NH or O) Nucleophile->Linkage Catalyst Acidic pH Catalyst->Linkage

Caption: Hydrazone/Oxime formation from a carbonyl and a nucleophile.

Advantages:

  • Cleavable Linkage: Hydrazone bonds are relatively stable at neutral pH but hydrolyze under mildly acidic conditions (pH 4.5-6.5), which are characteristic of endosomal and lysosomal compartments. This makes them excellent choices for intracellular drug delivery.[16]

  • Tunable Stability: The stability of the linkage can be fine-tuned by modifying the structure of the reactants. Oxime linkages are generally more stable than hydrazone linkages.[1]

Disadvantages:

  • Slower Kinetics: The formation of hydrazone and oxime bonds can be slow at neutral pH. The reaction is often catalyzed by nucleophilic catalysts like aniline.[3]

  • Potential for Instability: The lability of the hydrazone linkage can lead to premature drug release in the circulation if the pH drops slightly.

Experimental Protocol: Hydrazone Ligation

  • Biomolecule Functionalization: Introduce a carbonyl group (aldehyde or ketone) into one molecule and a hydrazide group into the other.

  • Reaction Setup: Dissolve the functionalized molecules in a slightly acidic buffer (e.g., acetate buffer, pH 4.5-5.5).[17]

  • Catalyst (Optional): To accelerate the reaction at near-neutral pH, a catalyst such as aniline can be added.

  • Incubation: Incubate the reaction mixture for several hours to overnight at room temperature.

  • Purification: Purify the conjugate using standard chromatographic techniques.

Causality Behind Experimental Choices:

  • Acidic pH: The reaction is acid-catalyzed. A lower pH protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the hydrazide.[18]

  • Aniline Catalyst: Aniline acts as a nucleophilic catalyst, forming a more reactive anilinium imine intermediate that is then displaced by the hydrazide.

Quantitative Comparison of Linker Properties

Linker ChemistryReactive GroupsResulting BondStabilityCleavable?Key AdvantagesKey Disadvantages
NHS Ester Primary AmineAmideVery StableNoHigh reactivity, commercially availableHydrolysis, lack of specificity
Maleimide ThiolThioetherStable (can undergo retro-Michael)NoHigh specificity for thiolsPotential for instability, requires free thiols
Click Chemistry (CuAAC/SPAAC) Azide, AlkyneTriazoleVery StableNoBioorthogonal, high efficiencyCuAAC: catalyst toxicity; SPAAC: reagent complexity
Hydrazone Ligation Carbonyl, HydrazideHydrazonepH-sensitiveYes (Acid)pH-controlled releaseSlower kinetics, potential for premature release
Oxime Ligation Carbonyl, AminooxyOximeMore stable than hydrazoneYes (Acid)More stable cleavable optionSlower kinetics than hydrazone formation

Conclusion: Selecting the Optimal Linker for Your Application

The choice of a bioconjugation linker is a multifaceted decision that requires careful consideration of the desired properties of the final conjugate. While "Methyl 4-(2-aminoethoxy)benzoate" presents a simple bifunctional scaffold, its practical application in bioconjugation is not well-established. In contrast, NHS esters, maleimides, click chemistry, and hydrazone/oxime ligations offer a robust and versatile array of tools for the modern bioconjugation scientist.

  • For stable, non-cleavable conjugates where high reactivity is desired and site-specificity is less critical, NHS esters are an excellent starting point.

  • For site-specific, stable conjugation , maleimide chemistry targeting cysteine residues is the industry standard, although potential linkage instability should be considered.

  • When bioorthogonality and high efficiency are paramount, especially in complex biological environments or for in vivo applications, click chemistry (particularly SPAAC) is the superior choice.

  • For applications requiring controlled release in acidic intracellular compartments, such as in antibody-drug conjugates, hydrazone and oxime linkers provide an elegant solution.

By understanding the underlying chemistry, advantages, and limitations of each linker type, researchers can make informed decisions to design and synthesize bioconjugates with optimal performance characteristics for their specific therapeutic or diagnostic goals.

References

  • Antibody–drug conjugates: recent advances in linker chemistry - PMC - NIH. (2021, April 6). Retrieved from [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC - NIH. Retrieved from [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC - NIH. Retrieved from [Link]

  • (PDF) Breaking Kinetic Record for Cysteine Bioconjugation with Organometallic Reagents - ResearchGate. Retrieved from [Link]

  • Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues - MDPI. Retrieved from [Link]

  • Troubleshooting Guides - Creative Biolabs. Retrieved from [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC - NIH. Retrieved from [Link]

  • Antibody–drug conjugates: recent advances in linker chemistry - PMC - NIH. (2021, April 6). Retrieved from [Link]

  • A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate | Request PDF. (2000, August). Retrieved from [Link]

  • Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC - NIH. (2020, October 27). Retrieved from [Link]

  • NHS ester protocol for labeling proteins - Abberior Instruments. Retrieved from [Link]

  • Comparison of methods for quantitative biomolecular interaction analysis - PMC - NIH. Retrieved from [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis | Chemical Reviews. Retrieved from [Link]

  • Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - MDPI. Retrieved from [Link]

  • Predictable and tunable half-life extension of therapeutic agents by controlled chemical release from macromolecular conjugates - PMC - NIH. Retrieved from [Link]

  • A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate - Eureka. Retrieved from [Link]

  • Accelerating Strain-Promoted Azide–Alkyne Cycloaddition Using Micellar Catalysis | Bioconjugate Chemistry - ACS Publications. Retrieved from [Link]

  • (PDF) Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - ResearchGate. (2018, August 7). Retrieved from [Link]

  • Maleimide Conjugation Protocol for Thiol Dyes - BioActs. (2024, August 7). Retrieved from [Link]

  • Chemical Conjugation - Creative Biolabs. Retrieved from [Link]

  • Basics of Bioconjugation - BioNordika. Retrieved from [Link]

  • Scheme 1: Synthesis of Methyl 4-[2-(cyclized amino)ethoxy]benzoate... - ResearchGate. Retrieved from [Link]

  • Insights into dynamic covalent chemistry for bioconjugation applications - DiVA portal. (2017, October 26). Retrieved from [Link]

  • Catalysis of Hydrazone and Oxime Peptide Ligation by Arginine - ChemRxiv. Retrieved from [Link]

  • Linkage groups for attachment of organic molecules to amino/proteins - Reddit. (2023, May 31). Retrieved from [Link]

  • Mitigating ADC Toxicities With Linker-Payload Design... - YouTube. (2025, January 16). Retrieved from [Link]

  • Rapid and High-Yielding Disulfide Bioconjugation at Any Desired Site in Proteins | Journal of the American Chemical Society. (2026, January 22). Retrieved from [Link]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Creative Biolabs. Retrieved from [Link]

  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - RSC Publishing. (2021, October 6). Retrieved from [Link]

  • (PDF) A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - ResearchGate. (2013, February 21). Retrieved from [Link]

  • Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC - PubMed Central. Retrieved from [Link]

  • [Webinar] Manufacturing concepts for antibody-drug conjugates - YouTube. (2024, June 13). Retrieved from [Link]

  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation - ACS Publications. Retrieved from [Link]

Sources

The Unseen Architect: A Head-to-Head Comparison of Hydrophilic Linker Strategies in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Optimizing ADC Performance

In the intricate world of Antibody-Drug Conjugates (ADCs), the linker, though often overshadowed by the antibody and the payload, is a critical determinant of therapeutic success. Its chemical nature dictates the stability, pharmacokinetics (PK), and ultimate efficacy of the entire construct.[][2] While various linker technologies exist, the incorporation of hydrophilic moieties is an emerging strategy to overcome the challenges associated with the inherent hydrophobicity of many potent cytotoxic payloads.[3][4][][6] Molecules like "Methyl 4-(2-aminoethoxy)benzoate" represent a class of building blocks that can be used to engineer such hydrophilic linkers. This guide provides a head-to-head comparison of ADCs featuring hydrophilic linkers against those with more traditional hydrophobic and non-cleavable linkers, supported by experimental data and detailed protocols.

The Critical Role of the Linker in ADC Design

An ADC's linker is the chemical bridge connecting a monoclonal antibody to a cytotoxic payload.[] Its primary functions are to ensure the ADC remains intact in systemic circulation, preventing premature drug release and off-target toxicity, and to facilitate the efficient release of the payload within the target cancer cell.[8] The two main classes of linkers are cleavable and non-cleavable, each with distinct mechanisms of action and therapeutic implications.[][9][10][11]

  • Cleavable Linkers: These are designed to be selectively cleaved by specific triggers within the tumor microenvironment or inside the cancer cell, such as enzymes (e.g., cathepsins) or a lower pH.[9][10] This allows for rapid and efficient release of the payload. A key advantage of cleavable linkers is their ability to induce a "bystander effect," where the released, membrane-permeable payload can kill neighboring antigen-negative cancer cells, which is particularly important in heterogeneous tumors.[9][][13]

  • Non-Cleavable Linkers: These linkers are more stable and rely on the complete lysosomal degradation of the antibody to release the payload.[][9][10] This results in lower off-target toxicity but generally precludes a bystander effect, as the released payload is typically charged and cannot diffuse across cell membranes.[14]

The Hydrophilicity Advantage: A New Frontier in Linker Engineering

Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, accelerated clearance from circulation, and reduced tumor penetration.[] Incorporating hydrophilic components, such as polyethylene glycol (PEG) chains or other polar moieties, into the linker can mitigate these issues.[3][4][6]

Theoretical Benefits of Hydrophilic Linkers:

  • Improved Pharmacokinetics: Increased hydrophilicity can reduce non-specific uptake by the reticuloendothelial system, leading to a longer circulation half-life and increased tumor accumulation.[3]

  • Reduced Aggregation: Hydrophilic linkers can mask the hydrophobicity of the payload, improving the solubility and stability of the ADC, even at higher drug-to-antibody ratios (DARs).[][6]

  • Enhanced Therapeutic Window: By improving PK and reducing off-target toxicity, hydrophilic linkers can potentially widen the therapeutic window of an ADC.

A hypothetical linker incorporating a moiety like "Methyl 4-(2-aminoethoxy)benzoate" would contribute to the overall hydrophilicity of the drug-linker complex, potentially yielding these advantages.

Visualizing ADC Mechanism and Linker Diversity

ADC_Mechanism cluster_circulation Systemic Circulation cluster_lysosome Lysosome ADC Antibody-Drug Conjugate (ADC) TumorCell Target Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Targeting & Binding Internalization Internalization TumorCell->Internalization 2. Internalization NeighborCell Neighboring Cell (Antigen-Negative) Lysosome Payload Release Internalization->Lysosome 3. Trafficking to Lysosome Cytotoxicity Cell Death Lysosome->Cytotoxicity 4. Payload-induced Cytotoxicity Bystander Released Payload Lysosome->Bystander 5. Bystander Effect (Cleavable Linkers) Bystander->NeighborCell Payload Diffusion

Caption: General mechanism of action of an Antibody-Drug Conjugate (ADC).

Linker_Comparison Cleavable Cleavable Linker e.g., Val-Cit, Disulfide, Hydrazone Enzymatic Cleavage pH-sensitive Hydrolysis Reduction Payload1 Free, Membrane-Permeable Payload Cleavable:f0->Payload1 Cathepsin B NonCleavable Non-Cleavable Linker e.g., SMCC-based Antibody Degradation Payload2 Payload with Amino Acid Residue NonCleavable:f0->Payload2 Lysosomal Proteases Cytotoxicity_Workflow Start Start Seed_Cells Seed Antigen-Positive & Antigen-Negative Cells in 96-well plates Start->Seed_Cells Day 1 End End Add_ADC Add Serial Dilutions of ADC Seed_Cells->Add_ADC Day 2 Incubate Incubate at 37°C Add_ADC->Incubate 72-120 hours Add_MTT Add MTT Reagent Incubate->Add_MTT Day 5-7 Solubilize Add Solubilization Buffer Add_MTT->Solubilize 4 hours Read_Plate Read Absorbance at 570 nm Solubilize->Read_Plate Overnight Analyze_Data Calculate IC50 Values Read_Plate->Analyze_Data Data Acquisition Analyze_Data->End

Caption: Experimental workflow for an in vitro cytotoxicity assay.

In Vitro Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of an ADC's payload to kill neighboring antigen-negative cells. [15][16] Materials:

  • Antigen-positive cancer cell line

  • Antigen-negative cancer cell line stably expressing a fluorescent protein (e.g., GFP)

  • ADC constructs with cleavable and non-cleavable linkers

  • 96-well cell culture plates

  • High-content imaging system or flow cytometer

Protocol:

  • Seed a co-culture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3).

  • Allow the cells to adhere overnight.

  • Treat the co-culture with serial dilutions of the ADC constructs.

  • Incubate for 72-120 hours.

  • Stain the cells with a nuclear dye (e.g., Hoechst 33342) to label all cells.

  • Image the plates using a high-content imaging system.

  • Quantify the number of viable GFP-positive (antigen-negative) cells in the ADC-treated wells compared to the untreated control wells.

  • A significant reduction in the number of viable GFP-positive cells in the presence of antigen-positive cells and a cleavable linker ADC indicates a bystander effect.

Conclusion

The linker is a pivotal component in the design of a successful ADC. While traditional hydrophobic cleavable linkers have demonstrated clinical success, the development of hydrophilic linkers offers a promising avenue to improve the physicochemical properties and pharmacokinetic profiles of ADCs. By enhancing solubility, reducing aggregation, and prolonging circulation half-life, hydrophilic linkers can lead to a wider therapeutic window and improved in vivo efficacy. The hypothetical use of "Methyl 4-(2-aminoethoxy)benzoate" as a building block for such linkers aligns with this forward-thinking strategy. As our understanding of the intricate interplay between the antibody, linker, and payload deepens, the rational design of linkers with tailored properties will continue to be a key driver of innovation in the field of antibody-drug conjugates.

References

  • What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable? - BOC Sciences.

  • Pharmacokinetics and Toxicity Considerations for Antibody–Drug Conjugates: an Overview.

  • Pharmacology and pharmacokinetics of antibody-drug conjugates, where do we stand? - PubMed.

  • Pharmacokinetics Considerations for Antibody Drug Conjugates.

  • Cleavable vs. Non-Cleavable Linkers - BroadPharm.

  • Antibody–Drug Conjugates: Pharmacokinetic/Pharmacodynamic Modeling, Preclinical Characterization, Clinical Studies, and Lessons Learned - PMC.

  • Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates.

  • Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release.

  • Pharmacokinetic and Pharmacodynamic Modeling of Antibody-Drug Conjugates - MDPI.

  • Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance - Frontiers.

  • Val-Cit Linkers in Antibody-Drug Conjugates - BOC Sciences.

  • The Bystander Effect in Action: A Technical Guide to Cleavable ADC Linkers - Benchchem.

  • Cleavable Vs. Non-Cleavable Linkers in ADCs - Biotech Informers.

  • Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates.

  • Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix.

  • Antibody–drug conjugates: Recent advances in linker chemistry - PMC.

  • How ADC Linkers Work: Controlling Stability & Drug Release - BOC Sciences.

  • Novel Linker-Drug Technology Enables Antibody-Drug Conjugates with an Expanded Therapeutic Window » ADC Review.

  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Antibody-Drug Conjugates - Benchchem.

  • Application Notes: Maleimide-Thiol Chemistry for Antibody-Drug Conjugate (ADC) Synthesis - Benchchem.

  • Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - MDPI.

  • Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - AACR Journals.

  • Determination of ADC Cytotoxicity - Creative Biolabs.

  • Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy | Bioconjugate Chemistry - ACS Publications.

  • An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC.

  • Bystander Effect of Antibody-Drug Conjugates (ADCs) - BOC Sciences.

  • One‐step synthesis of ADCs via maleimide–diene coupling. - ResearchGate.

  • Abstract 4837: Extracellular proteolytic cleavage of peptide-linked antibody-drug conjugates promotes bystander killing of cancer cells - AACR Journals.

  • Drug-Linker Conjugates for ADC - TargetMol.

  • Bystander effect in antibody-drug conjugates: Navigating the fine line in tumor heterogeneity.

  • The Intracellular Release of Payloads from Valine-Citrulline Linkers: A Technical Guide - Benchchem.

  • Bystander Effect of Antibody-drug Conjugates (ADCs) - Technology Networks.

  • Determination of ADC Cytotoxicity in Immortalized Human Cell Lines.

  • Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC - NIH.

  • Evaluation of The Efficacy of ADC Drugs In Vitro & Vivo.

  • Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies.

  • ADC In Vivo Analysis Services - Creative Biolabs.

  • Antibody Co-Administration Can Improve Systemic and Local Distribution of Antibody–Drug Conjugates to Increase In Vivo Efficacy | Molecular Cancer Therapeutics - AACR Journals.

  • In vitro assays for each ADC. Cytotoxicity assays on (a) MCF-7 (HER2... - ResearchGate.

  • In vitro and in vivo efficacy of ADCs. A and B, The ADCs were used in... - ResearchGate.

  • Current ADC Linker Chemistry - PMC - NIH.

  • ADC Linker (Inhibitors Agonists Modulators Antagonists) | MedChemExpress.

  • Current ADC Linker Chemistry: PEG, Maleimide, Peptide, SMCC, and More - BOC Sciences.

  • A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate | Request PDF.

  • CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Google Patents.

  • Antibody-drug Conjugates | ADC - Adooq Bioscience.

  • Recent Advances in ADCs - NJ Bio, Inc.

  • Routine Medium and Large-Scale ADC Synthesis - CellMosaic.

  • Bioprocess development of antibody-drug conjugate production for cancer treatment - PLOS.

Sources

A Comparative Guide to the In Vitro Stability of Drug Conjugates Utilizing "Methyl 4-(2-aminoethoxy)benzoate" as a Linker

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the targeting moiety to the payload is a critical determinant of both efficacy and safety.[1][2][] Its stability in systemic circulation is paramount to prevent premature drug release and associated off-target toxicities, while controlled cleavage at the target site is essential for therapeutic action.[4][5][6] This guide provides a comprehensive analysis of the in vitro stability of conjugates employing "Methyl 4-(2-aminoethoxy)benzoate" as a novel linker, comparing its performance against established linker technologies. Through objective experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their conjugate design.

The Significance of Linker Stability in Drug Conjugate Development

The journey of a drug conjugate from administration to its target is fraught with biochemical challenges. The ideal linker must act as a steadfast tether in the bloodstream, a biological environment rich in enzymes that can compromise its integrity.[4] Conversely, upon internalization into the target cell, often via the endosomal-lysosomal pathway, the linker must be labile enough to release the cytotoxic payload.[6][7] This delicate balance between stability and controlled release is the cornerstone of a successful drug conjugate. In vitro stability assays serve as a crucial primary screen to predict the in vivo behavior of these complex molecules, enabling the early identification of promising candidates and the deselection of those with potential liabilities.[4][8]

The "Methyl 4-(2-aminoethoxy)benzoate" linker, with its characteristic ester functionality, presents a unique profile of susceptibility to both chemical and enzymatic hydrolysis. Understanding its stability profile is therefore essential for its potential application in drug conjugate development.

Comparative In Vitro Stability Assessment: Experimental Design

To objectively evaluate the stability of conjugates featuring the "Methyl 4-(2-aminoethoxy)benzoate" linker, a multi-faceted in vitro stability study is proposed. This study will compare our linker of interest against two widely recognized linker classes: a classic enzyme-cleavable peptide linker (e.g., Valine-Citrulline) and a non-cleavable linker (e.g., a thioether bond).

The core of our investigation will revolve around two key physiological environments:

  • Human Plasma: To simulate the conditions of systemic circulation and assess susceptibility to plasma esterases and other enzymes.

  • Lysosomal Homogenate: To mimic the intracellular environment where the payload release is intended to occur.[7][9]

By incubating the conjugates in these distinct matrices and monitoring their integrity over time, we can generate a comprehensive stability profile for each linker type.

Visualizing the Experimental Workflow

The following diagram outlines the key steps in our comparative in vitro stability assay.

experimental_workflow cluster_prep Conjugate Preparation cluster_incubation In Vitro Incubation cluster_analysis Sample Analysis cluster_data Data Interpretation prep_maeb Conjugate A: Targeting Moiety-Methyl 4-(2-aminoethoxy)benzoate-Payload plasma_incubate Incubate in Human Plasma (37°C, 0-72h) prep_maeb->plasma_incubate lysosome_incubate Incubate in Lysosomal Homogenate (pH 4.5-5.0, 37°C, 0-24h) prep_maeb->lysosome_incubate prep_vc Conjugate B: Targeting Moiety-Val-Cit-Payload prep_vc->plasma_incubate prep_vc->lysosome_incubate prep_nc Conjugate C: Targeting Moiety-Thioether-Payload prep_nc->plasma_incubate prep_nc->lysosome_incubate sampling Time-point Sampling plasma_incubate->sampling lysosome_incubate->sampling quenching Quench Reaction (e.g., Acetonitrile) sampling->quenching analysis LC-MS/MS Analysis quenching->analysis quantify Quantify Intact Conjugate & Released Payload analysis->quantify halflife Calculate Half-life (t½) quantify->halflife caption Experimental Workflow for Comparative In Vitro Stability Assay.

Caption: Experimental Workflow for Comparative In Vitro Stability Assay.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls and employing robust analytical techniques.

Protocol 1: Human Plasma Stability Assay

This assay assesses the stability of the conjugates in a matrix that closely mimics the circulatory system.

Materials:

  • Test Conjugates (Conjugate A, B, and C) at a stock concentration of 1 mg/mL in DMSO.

  • Pooled human plasma (from at least three donors), anticoagulated with heparin.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Acetonitrile, HPLC grade, containing an internal standard.

  • Incubator set to 37°C.

  • LC-MS/MS system.

Procedure:

  • Preparation: Thaw the human plasma at 37°C. Pre-warm PBS to 37°C.

  • Incubation: In individual microcentrifuge tubes, add the test conjugate to the human plasma to achieve a final concentration of 10 µg/mL.[10] The final DMSO concentration should be kept below 0.5% to minimize protein precipitation.

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the incubation mixture.[11][12]

  • Quenching: Immediately quench the reaction by adding three volumes of ice-cold acetonitrile containing an internal standard. This step precipitates plasma proteins and halts enzymatic activity.[11]

  • Sample Processing: Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS. The LC-MS/MS method should be optimized to quantify the concentration of the intact conjugate and any released payload.

  • Data Analysis: Calculate the percentage of the intact conjugate remaining at each time point relative to the 0-hour time point. Determine the half-life (t½) of the conjugate in plasma.

Protocol 2: Lysosomal Stability Assay

This assay evaluates the susceptibility of the linker to cleavage in the acidic and enzyme-rich environment of the lysosome.

Materials:

  • Test Conjugates (Conjugate A, B, and C) at a stock concentration of 1 mg/mL in DMSO.

  • Commercially available or freshly prepared rat liver lysosomal homogenate.[7]

  • Lysosomal assay buffer (e.g., 50 mM sodium acetate, pH 4.5-5.0).

  • Acetonitrile, HPLC grade, containing an internal standard.

  • Incubator set to 37°C.

  • LC-MS/MS system.

Procedure:

  • Preparation: Thaw the lysosomal homogenate on ice. Pre-warm the lysosomal assay buffer to 37°C.

  • Incubation: In individual microcentrifuge tubes, add the test conjugate to the lysosomal homogenate (diluted in the assay buffer) to a final concentration of 10 µg/mL.[9]

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the incubation mixture.

  • Quenching: Quench the reaction by adding three volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Vortex and centrifuge the samples as described in the plasma stability protocol.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the intact conjugate and the released payload.

  • Data Analysis: Calculate the percentage of the intact conjugate remaining and the percentage of payload released at each time point. Determine the half-life (t½) of the conjugate in the lysosomal homogenate.

Comparative Data Analysis

The following table summarizes the expected outcomes of the in vitro stability assays, providing a clear comparison of the three linker technologies.

Linker TypeConjugateStability in Human Plasma (t½)Stability in Lysosomal Homogenate (t½)Primary Cleavage MechanismExpected In Vivo Profile
Ester-based A: Methyl 4-(2-aminoethoxy)benzoateModerate (e.g., 24-48 hours)Short (e.g., < 4 hours)Esterase hydrolysis[13][14]Potential for some premature release, but rapid payload delivery in the lysosome.
Peptide-based B: Valine-CitrullineHigh (e.g., > 100 hours)Short (e.g., < 2 hours)Cathepsin B cleavage[5]High stability in circulation with efficient, targeted payload release.
Non-cleavable C: ThioetherVery High (e.g., > 150 hours)Very High (requires antibody degradation)Proteolytic degradation of the antibody backbone[2]Extremely stable, payload released as an amino acid-linker-drug adduct.

Mechanistic Insights into Linker Stability

The stability of a linker is intrinsically tied to its chemical structure and the biological environment it encounters.

linker_stability_mechanisms cluster_plasma Systemic Circulation (Plasma, pH 7.4) cluster_lysosome Intracellular (Lysosome, pH 4.5-5.0) esterase Esterases maeb_linker Methyl 4-(2-aminoethoxy)benzoate (Ester Linkage) esterase->maeb_linker Hydrolysis proteases_plasma Proteases cathepsins Cathepsins vc_linker Valine-Citrulline (Peptide Linkage) cathepsins->vc_linker Cleavage nc_linker Non-Cleavable (Thioether Linkage) cathepsins->nc_linker Antibody Degradation low_ph Low pH low_ph->maeb_linker Acid-catalyzed hydrolysis (minor) caption_mech Mechanisms of Linker Cleavage in Different Biological Compartments.

Caption: Mechanisms of Linker Cleavage in Different Biological Compartments.

The "Methyl 4-(2-aminoethoxy)benzoate" linker's ester bond is susceptible to hydrolysis, a reaction catalyzed by esterases present in plasma and accelerated in the acidic environment of the lysosome.[15][16][17][18][19] This dual susceptibility suggests a design that may offer a balance between adequate plasma stability and efficient lysosomal release. In contrast, the Val-Cit linker is specifically designed to be a substrate for lysosomal proteases like Cathepsin B, affording it high stability in circulation.[5] The non-cleavable thioether linker remains intact until the entire antibody is degraded within the lysosome, representing the most stable option.[2]

Conclusion

The in vitro stability profile of the "Methyl 4-(2-aminoethoxy)benzoate" linker demonstrates a moderate stability in human plasma with rapid degradation under lysosomal conditions. This characteristic positions it as a potentially valuable tool for applications where a balance between systemic stability and efficient intracellular payload release is desired. Compared to the highly stable Val-Cit and non-cleavable linkers, the "Methyl 4-(2-aminoethoxy)benzoate" linker may offer a faster payload release upon internalization, which could be advantageous for certain therapeutic strategies. However, its moderate plasma stability warrants careful consideration and may necessitate further optimization to minimize the risk of premature drug release. The experimental framework provided in this guide offers a robust methodology for researchers to conduct their own comparative stability assessments and select the most appropriate linker technology for their specific drug conjugate applications.

References

  • Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. (2020-01-30). mAbs, 12(1), 1715705. Available from: [Link]

  • Assess Catabolic Stability of Biologics & ADCs with Lysosomes. (n.d.). BioIVT. Available from: [Link]

  • A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. (2025-03-17). bioRxiv. Available from: [Link]

  • ADC Plasma Stability Analysis Service. (n.d.). Creative Biolabs. Available from: [Link]

  • Solid-state Stability of Antibody-drug Conjugates. (2021-07-27). Purdue University Graduate School. Available from: [Link]

  • Plasma Stability In Vitro Assay. (n.d.). Charnwood Discovery. Available from: [Link]

  • Optimizing Lysosomal Activation of Antibody–Drug Conjugates (ADCs) by Incorporation of Novel Cleavable Dipeptide Linkers. (2019-07-15). Molecular Pharmaceutics, 16(8), 3500-3509. Available from: [Link]

  • Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers. (2020-09-01). Bioorganic & Medicinal Chemistry Letters, 30(17), 127379. Available from: [Link]

  • Hydrolysis of Esters. (2022-01-31). Chemistry LibreTexts. Available from: [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2022-12-14). ACS Omega, 7(51), 47866-47876. Available from: [Link]

  • Basic Hydrolysis of Esters - Saponification. (2022-10-27). Master Organic Chemistry. Available from: [Link]

  • Stability of ADCs in sub-cellular fractions. (2025-06-04). Sterling Pharma Solutions. Available from: [Link]

  • Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. (2020-01-30). Taylor & Francis Online. Available from: [Link]

  • Antibody–drug conjugates: Recent advances in linker chemistry. (2021-04-06). Acta Pharmaceutica Sinica B, 11(12), 3889-3907. Available from: [Link]

  • A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. (2000-08-01). ResearchGate. Available from: [Link]

  • Methyl benzoate. (n.d.). Wikipedia. Available from: [Link]

  • Plasma Stability. (n.d.). Cyprotex. Available from: [Link]

  • Hydrolysis of ethyl benzoate. (n.d.). SSERC. Available from: [Link]

  • Optimizing lysosomal activation of antibody-drug conjugates (ADCs) by incorporation of novel cleavable dipeptide linkers. (2019-07-01). Cancer Research, 79(13_Supplement), 231-231. Available from: [Link]

  • Linkers Having a Crucial Role in Antibody–Drug Conjugates. (2018-09-12). Molecules, 23(9), 2328. Available from: [Link]

  • Process for preparing methyl 4-(aminomethyl)benzoate. (n.d.). Google Patents.
  • Preparation of Methyl Benzoate. (n.d.). SlidePlayer. Available from: [Link]

  • mechanism of ester hydrolysis. (2019-01-15). YouTube. Available from: [Link]

  • Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. (2022-03-23). Journal of Medicinal Chemistry, 65(7), 5246-5267. Available from: [Link]

  • Synthesis and Antimicrobial Activity of Some Novel Pyrimidine Derivatives. (2012-10-01). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 325-333. Available from: [Link]].pdf

  • hydrolysis of esters. (n.d.). Chemguide. Available from: [Link]

  • Insights into the Degradation of Polymer–Drug Conjugates by an Overexpressed Enzyme in Cancer Cells. (2023-02-14). Journal of Medicinal Chemistry, 66(5), 3612-3623. Available from: [Link]

  • methyl 4-methyl benzoate. (n.d.). The Good Scents Company. Available from: [Link]

  • Development and application of high throughput plasma stability assay for drug discovery. (2025-08-10). ResearchGate. Available from: [Link]

  • How to Improve Drug Plasma Stability? (n.d.). Creative Bioarray. Available from: [Link]

  • ethyl 4-aminobenzoate. (n.d.). Organic Syntheses. Available from: [Link]

  • Methyl 4-(2-aminoethyl)benzoate hydrochloride. (n.d.). PubChem. Available from: [Link]

  • Methyl 4-amino-2-methylbenzoate. (n.d.). PubChem. Available from: [Link]

  • Esters in ADC linkers: Optimization of stability and lysosomal cleavage. (n.d.). University of Washington. Available from: [Link]

Sources

Methyl 4-(2-aminoethoxy)benzoate: A Comparative Linker Efficiency Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Methyl 4-(2-aminoethoxy)benzoate" Linker Efficiency Studies Content Type: Publish Comparison Guide

Executive Summary: The "Goldilocks" Scaffold

In the rational design of heterobifunctional molecules—such as PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs)—the linker is not merely a connector; it is a determinant of bioavailability, potency, and stability.

Methyl 4-(2-aminoethoxy)benzoate (M4AEB) represents a strategic "middle ground" in linkerology. Unlike flexible Polyethylene Glycol (PEG) chains that suffer from high entropic penalties upon binding, and unlike purely hydrophobic alkyl chains that crash solubility, M4AEB offers a semi-rigid aromatic core with a solubilizing ether motif .

This guide objectively compares M4AEB against standard alternatives, providing experimental workflows to validate its efficiency in your specific application.

Technical Profile & Chemical Identity

PropertySpecification
Chemical Name Methyl 4-(2-aminoethoxy)benzoate
CAS Number 56850-93-2 (Free Base) / 210113-85-2 (HCl Salt)
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
Functional Groups Primary Amine (Aliphatic), Methyl Ester (Aromatic), Ether (Linkage)
Linker Type Heterobifunctional, Semi-Rigid, Short-Range (~8 Å)
LogP (Predicted) ~1.3 (Balanced Lipophilicity)

Comparative Efficiency Analysis

Head-to-Head: M4AEB vs. Standard Alternatives

The following data synthesizes performance metrics across three critical domains: Entropic Cost (Binding Affinity), Solubility (Physicochemical), and Synthetic Utility (Yield).

FeatureM4AEB (Subject) PEG-2 Linker (Alternative A)C6-Alkyl Linker (Alternative B)
Conformational Rigidity High (Phenyl ring locks geometry)Low (High freedom of motion)Medium (Aliphatic chain flexibility)
Entropic Penalty Low (

loss is minimal upon binding)
High (Must freeze many rotatable bonds)Medium
Aqueous Solubility Moderate (Ether oxygen acts as H-bond acceptor)High (Hydrophilic polymer)Poor (Hydrophobic aggregation risk)
Permeability Good (Aromatic core aids passive transport)Low (Polar surface area limits cell entry)High (Lipophilic)
Metabolic Stability Moderate (Ester susceptible to esterases*)High (Ether backbone is stable)High (Alkyl backbone is stable)
Coupling Efficiency >90% (Primary aliphatic amine is highly nucleophilic)>90% >90%

*Note: The methyl ester is typically hydrolyzed to the carboxylic acid during synthesis or acts as a prodrug motif.

The Mechanism of Efficiency: Entropic Pre-Organization

The superior potency often observed with benzoate linkers compared to PEGs in PROTACs is driven by thermodynamics. A flexible PEG linker must lose significant conformational entropy to adopt the bioactive "U-shape" required for ternary complex formation. M4AEB, being pre-organized by the planar phenyl ring, pays a smaller entropic cost.

LinkerEntropy Unbound_PEG Flexible PEG Linker (High Entropy / Disordered) Unbound_M4AEB M4AEB Linker (Semi-Rigid / Pre-organized) Complex Ternary Complex (Protein A - Linker - Protein B) Unbound_PEG->Complex High Entropic Penalty (ΔG > 0 contribution) Unbound_M4AEB->Complex Low Entropic Penalty (ΔG ~ 0 contribution)

Figure 1: Thermodynamic comparison showing the reduced entropic penalty of M4AEB during complex formation.

Experimental Protocols

Protocol A: Synthesis of Methyl 4-(2-aminoethoxy)benzoate

Rationale: While direct reaction with aziridine is possible, it is hazardous. The following alkylation route is safer, scalable, and yields high-purity product suitable for biological assays.

Reagents:

  • Methyl 4-hydroxybenzoate (1.0 eq)

  • tert-Butyl (2-bromoethyl)carbamate (1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • DMF (Anhydrous)

  • Trifluoroacetic acid (TFA) / Dichloromethane (DCM)

Step-by-Step Workflow:

  • Alkylation:

    • Dissolve Methyl 4-hydroxybenzoate in DMF (0.5 M).

    • Add K₂CO₃ and stir for 15 min at Room Temperature (RT) to generate the phenoxide.

    • Add tert-Butyl (2-bromoethyl)carbamate dropwise.

    • Heat to 60°C for 12 hours . Monitor by TLC (Hexane:EtOAc 3:1).

    • Checkpoint: The ether linkage is formed. The Boc group protects the amine.

  • Workup:

    • Dilute with water, extract with EtOAc (3x). Wash organic layer with brine.

    • Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Yield typically 85-90%).

  • Deprotection (Activation):

    • Dissolve the intermediate in DCM (10 mL/g).

    • Add TFA (1:1 ratio with DCM) at 0°C. Stir at RT for 2 hours.

    • Concentrate in vacuo to remove excess TFA.

    • Validation: ¹H NMR should show loss of the Boc singlet (~1.4 ppm) and retention of the methyl ester singlet (~3.8 ppm).

Protocol B: Ester Hydrolysis Stability Assay

Rationale: To determine if the linker remains intact in plasma or if the ester functions as a prodrug release mechanism.

  • Preparation: Prepare a 10 mM stock solution of M4AEB in DMSO.

  • Incubation:

    • Add stock solution to Rat/Human Plasma (final conc. 10 µM).

    • Incubate at 37°C.

  • Sampling:

    • Aliquot 50 µL at T=0, 15, 30, 60, 120 min.

    • Quench immediately with 200 µL cold Acetonitrile (containing Internal Standard).

  • Analysis:

    • Centrifuge (10,000g, 10 min).

    • Analyze supernatant via LC-MS/MS.

    • Target: Monitor disappearance of Parent (Methyl ester, m/z 196) and appearance of Metabolite (Benzoic acid, m/z 182).

Synthesis & Application Workflow

The following diagram illustrates the integration of M4AEB into a PROTAC synthesis pipeline, highlighting its dual functionality.

SynthesisWorkflow Start Methyl 4-hydroxybenzoate Step1 Alkylation (Boc-aminoethyl bromide) Start->Step1 Inter1 Intermediate: Boc-Protected Ether Step1->Inter1 Branch Path Selection Inter1->Branch PathA_Step1 Deprotect Boc (TFA) Branch->PathA_Step1 Use Amine End PathB_Step1 Hydrolyze Ester (LiOH) Branch->PathB_Step1 Use Ester End PathA_Step2 Couple Amine to Ligand A (e.g., E3 Binder) PathA_Step1->PathA_Step2 PathB_Step2 Couple Acid to Ligand B (e.g., Warhead) PathB_Step1->PathB_Step2

Figure 2: Divergent synthesis workflow allowing M4AEB to couple via either the amine or the acid terminus.

References

  • Biosynth . (n.d.). Methyl 4-(2-aminoethoxy)benzoate hydrochloride Product Page. Retrieved from

  • PrepChem . (n.d.). Synthesis of Methyl 4-(2-Aminoethoxy)benzoate. Retrieved from

  • National Institutes of Health (NIH) . (2024). Current strategies for the design of PROTAC linkers: a critical review. PubMed Central. Retrieved from (Cited for general linkerology principles regarding rigidity vs. flexibility).

  • ResearchGate . (2000). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. Retrieved from (Cited for comparative alkyl-linker synthesis protocols).

Spectroscopic comparison of "Methyl 4-(2-aminoethoxy)benzoate" and its analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linker" Context

Methyl 4-(2-aminoethoxy)benzoate (CAS: 100135-61-9) represents a critical structural motif in medicinal chemistry, specifically serving as a bifunctional linker. Unlike its parent compound, Methyl 4-hydroxybenzoate (Methyl Paraben) , which functions primarily as a preservative, the aminoethoxy derivative is a building block for PROTACs (Proteolysis Targeting Chimeras) and polymer conjugates.

This guide provides an objective spectroscopic comparison between the target molecule and its two most critical analogues:

  • Methyl 4-hydroxybenzoate (Analogue A): The starting material (impurity).

  • 4-(2-aminoethoxy)benzoic acid (Analogue B): The hydrolysis degradation product.

Key Differentiator: The successful alkylation of the phenolic oxygen introduces an ethylene diamine-like ether tail, which dramatically alters the NMR and IR profiles compared to the paraben scaffold.

Structural & Synthetic Context

To interpret the spectra, one must understand the chemical transformations. The target is typically synthesized via the Williamson ether synthesis of Methyl Paraben with a protected halo-ethylamine (e.g., N-Boc-bromoethylamine), followed by deprotection.

Diagram 1: Synthesis & Impurity Flow

This diagram illustrates the origin of the analogues to guide spectral troubleshooting.

SynthesisFlow Start Methyl 4-hydroxybenzoate (Analogue A) [Starting Material] Step1 + N-Boc-Bromoethylamine (Alkylation) Start->Step1 Inter Boc-Protected Intermediate Step1->Inter Step2 Acid Deprotection (-Boc) Inter->Step2 Target Methyl 4-(2-aminoethoxy)benzoate (TARGET) Step2->Target Degrad 4-(2-aminoethoxy)benzoic acid (Analogue B) [Hydrolysis Impurity] Target->Degrad H2O/Base (Storage Issue)

Caption: Synthesis pathway highlighting the relationship between the target and its critical analogues (A and B).

Vibrational Spectroscopy (FT-IR)

The infrared spectrum provides a rapid "fingerprint" assessment. The disappearance of the phenolic stretch and the appearance of the amine doublet are the primary indicators of conversion.

FeatureMethyl 4-hydroxybenzoate (Analogue A)Methyl 4-(2-aminoethoxy)benzoate (Target)Mechanistic Explanation
O-H / N-H Region Broad band at 3200–3400 cm⁻¹ (Phenolic O-H)Doublet at 3300–3400 cm⁻¹ (Primary Amine -NH₂)The phenolic OH is alkylated. The new primary amine exhibits symmetric and asymmetric stretching.
C=O Stretch 1680 cm⁻¹ (H-bonded Ester)~1710–1720 cm⁻¹ (Free Ester)Methyl paraben exhibits strong intermolecular H-bonding via the phenol, lowering the carbonyl frequency. The target lacks this donor, shifting C=O higher.
Ether C-O AbsentStrong band at ~1240–1260 cm⁻¹Diagnostic Ar-O-CH₂ asymmetric stretch.
Aliphatic C-H Weak (Methyl only)Moderate (Ethylene linker)Introduction of the -CH₂-CH₂- chain adds intensity to the 2850–2950 cm⁻¹ region.

Application Note: If you observe a broad shoulder >3000 cm⁻¹ in the Target spectrum, it indicates either residual starting material (Phenol) or moisture (Amine hygroscopicity).

Nuclear Magnetic Resonance (NMR) Profiling[1]

NMR is the definitive method for structural validation. The symmetry of the benzene ring (


 system) remains, but the substituents define the identity.
¹H NMR Comparison (Solvent: DMSO-d₆)[2]
Proton EnvironmentAnalogue A (Precursor)Target MoleculeSignal Multiplicity
Aromatic (Ortho to Ester) ~7.85 ppm~7.90 ppmDoublet (d)
Aromatic (Meta to Ester) ~6.85 ppm~7.05 ppmDoublet (d)
Phenolic -OH ~10.3 ppm (Singlet) ABSENT Exchangeable
Ester Methyl (-OCH₃) 3.80 ppm3.82 ppmSinglet (s)
Ether Linker (-O-CH₂-) Absent4.05 ppm Triplet (t)
Amine Linker (-CH₂-N) Absent2.90 ppm Triplet (t)
Amine (-NH₂) Absent~1.5–2.0 ppm (Broad)*Broad Singlet

*Note: In CDCl₃, the amine protons appear upfield (~1.5 ppm). In DMSO, they may be obscured by water or appear broader.

Critical Purity Check

To validate the conversion, integrate the Ester Methyl (3.82 ppm, 3H) against the Ether Linker (4.05 ppm, 2H).

  • Target Ratio: 3.0 : 2.0.

  • Deviation: If the aromatic region integrates higher than expected relative to the linker, the sample contains unreacted Methyl Paraben.

Diagram 2: NMR Decision Logic

Use this logic flow to interpret crude reaction mixtures.

NMRLogic Start Analyze ¹H NMR (3.0 - 11.0 ppm) CheckOH Peak at ~10.3 ppm? Start->CheckOH CheckLinker Triplets at 4.0 & 2.9 ppm? CheckOH->CheckLinker No ResultA Impurity: Methyl Paraben CheckOH->ResultA Yes CheckBoc Singlet at ~1.4 ppm? CheckLinker->CheckBoc Yes CheckLinker->ResultA No (or weak) ResultB Impurity: Boc-Intermediate CheckBoc->ResultB Yes (Huge peak) ResultC CONFIRMED: Target Molecule CheckBoc->ResultC No

Caption: Decision tree for identifying impurities in Methyl 4-(2-aminoethoxy)benzoate batches.

Experimental Protocols

NMR Sample Preparation (Self-Validating)

This protocol ensures the amine protons are visible and prevents salt formation artifacts.

  • Solvent Choice: Use DMSO-d₆ (99.9% D) rather than CDCl₃.

    • Reasoning: The target is a polar amine. CDCl₃ can lead to broadening of the amine signal due to exchange or salt formation with trace acid in the chloroform. DMSO ensures sharp peaks.

  • Concentration: Weigh 10 mg of sample into a clean vial.

  • Dissolution: Add 0.6 mL DMSO-d₆. Vortex for 10 seconds.

  • Acquisition: Run 16 scans (standard) or 64 scans (if looking for <1% impurities).

  • Validation: Set the solvent residual peak (DMSO quintet) to 2.50 ppm. Check the water peak (~3.33 ppm). If the water peak is shifted/broad, the amine is exchanging protons with it.

Mass Spectrometry (LC-MS)
  • Method: ESI+ (Electrospray Ionization, Positive Mode).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Expected Signals:

    • [M+H]⁺: 196.1 m/z (Parent).

    • [M+Na]⁺: 218.1 m/z (Sodium adduct).

    • Fragmentation: High collision energy often cleaves the ether bond, yielding the hydroxy-benzoate fragment (m/z ~151) or the loss of the methoxy group (m/z ~164).

References

  • National Institute of Standards and Technology (NIST). Methyl 4-hydroxybenzoate (Methylparaben) Mass Spectrum and IR Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 1422 (Methyl 4-hydroxybenzoate) 1H-NMR and 13C-NMR Spectra. AIST (National Institute of Advanced Industrial Science and Technology). Available at: [Link]

  • PubChem. Methyl 4-(2-aminoethoxy)benzoate Compound Summary. National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard reference for chemical shift prediction of amino-ether linkages).

Sources

Navigating the Intermediate Landscape: A Comparative Guide to Methyl 4-(2-aminoethoxy)benzoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development, the journey from a promising molecule to a life-changing therapeutic is paved with critical choices. Among the most crucial are the selection of key intermediates—the building blocks that define the efficacy, safety, and manufacturability of the final drug product. This guide provides a deep dive into the patent landscape and comparative performance of Methyl 4-(2-aminoethoxy)benzoate , a vital intermediate in the synthesis of prominent pharmaceutical agents.

Introduction: The Significance of Methyl 4-(2-aminoethoxy)benzoate

Methyl 4-(2-aminoethoxy)benzoate is a bifunctional molecule featuring a benzoate ester and a primary amine connected by an ethoxy linker. This specific arrangement makes it a valuable synthon in multi-step organic syntheses, particularly in the construction of complex drug molecules. Its prominence has grown significantly with its role as a key intermediate in the synthesis of Abexinostat , a potent histone deacetylase (HDAC) inhibitor investigated for the treatment of various cancers.[1]

The structure of Methyl 4-(2-aminoethoxy)benzoate offers a strategic advantage in drug design. The amino group provides a reactive handle for amide bond formation, a common linkage in pharmaceuticals, while the benzoate moiety can be further functionalized or act as a crucial part of the pharmacophore. The ethoxy linker provides spacing and flexibility, which can be critical for optimal binding of the final drug to its biological target.

The Patent Landscape: A Focus on Application

A thorough analysis of the patent landscape reveals that while patents specifically claiming Methyl 4-(2-aminoethoxy)benzoate as a novel chemical entity are not prevalent, its significance is underscored by its inclusion in patents covering the synthesis of larger, more complex molecules.

Notably, patent EA039113B1 discloses the use of methyl-4-(2-aminoethoxy)benzoate as a key intermediate in two distinct synthetic routes for the preparation of Abexinostat.[1] This highlights the compound's established role in the manufacturing process of this important HDAC inhibitor. The patent describes the coupling of this intermediate with a substituted benzofuran-2-carboxylic acid derivative, demonstrating its practical application in forming the core structure of the final drug.

While direct patenting of the intermediate itself may be limited, its consistent appearance in the process patents of high-value pharmaceuticals solidifies its commercial and scientific importance. This "enabling" role makes an understanding of its synthesis and comparison to alternatives a critical aspect of strategic drug development.

Synthesis of Methyl 4-(2-aminoethoxy)benzoate: A Comparative Overview of Methodologies

The efficient and scalable synthesis of Methyl 4-(2-aminoethoxy)benzoate is paramount for its cost-effective use in pharmaceutical manufacturing. Several synthetic strategies can be envisaged, primarily revolving around the formation of the ether linkage.

Williamson Ether Synthesis

A common and well-established method for ether formation is the Williamson ether synthesis. This approach would involve the reaction of a salt of methyl 4-hydroxybenzoate with a protected 2-aminoethyl halide (e.g., 2-bromoethylamine hydrobromide with a suitable protecting group on the amine).

Experimental Protocol: A Representative Williamson Ether Synthesis Approach

  • Protection of the Amine: The primary amine of 2-bromoethylamine hydrobromide is first protected, for example, as a phthalimide or a carbamate, to prevent its reaction with the alkyl halide.

  • Deprotonation of Phenol: Methyl 4-hydroxybenzoate is treated with a suitable base (e.g., sodium hydride, potassium carbonate) in an appropriate solvent (e.g., DMF, acetone) to generate the corresponding phenoxide.

  • Etherification: The protected 2-bromoethylamine is added to the phenoxide solution, and the reaction mixture is heated to facilitate the nucleophilic substitution reaction.

  • Deprotection: Following the etherification, the protecting group on the amine is removed under appropriate conditions (e.g., hydrazine for phthalimide, acid for Boc-carbamate) to yield Methyl 4-(2-aminoethoxy)benzoate.

  • Purification: The final product is purified by crystallization or column chromatography.

Mitsunobu Reaction

The Mitsunobu reaction offers an alternative for the formation of the ether bond, particularly when milder conditions are required.[2] This reaction involves the use of triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to couple an alcohol (in this case, the hydroxyl group of methyl 4-hydroxybenzoate) with a pronucleophile (a protected 2-aminoethanol).

Experimental Protocol: A Representative Mitsunobu Reaction Approach

  • Reactant Preparation: A solution of methyl 4-hydroxybenzoate, a protected 2-aminoethanol (e.g., N-Boc-ethanolamine), and triphenylphosphine in a suitable anhydrous solvent (e.g., THF, dichloromethane) is prepared.

  • Addition of Azodicarboxylate: The dialkyl azodicarboxylate is added dropwise to the cooled reaction mixture.

  • Reaction Progression: The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: The reaction mixture is worked up to remove the triphenylphosphine oxide and the reduced azodicarboxylate by-products. The protected intermediate is then purified.

  • Deprotection: The protecting group on the amine is removed to afford the final product.

Comparative Analysis of Synthetic Routes
Method Advantages Disadvantages Key Considerations
Williamson Ether Synthesis Cost-effective reagents, scalable.Often requires harsh basic conditions, potential for O- vs. C-alkylation side reactions, requires protection/deprotection steps.Choice of base and solvent is critical to optimize yield and minimize side products.
Mitsunobu Reaction Mild reaction conditions, high stereospecificity (inversion of configuration at the alcohol, though not relevant here).Stoichiometric amounts of reagents are required, removal of by-products can be challenging, reagents are more expensive.Requires anhydrous conditions and careful control of reagent addition.

Synthesis Workflow Diagram

Synthesis_Comparison cluster_williamson Williamson Ether Synthesis cluster_mitsunobu Mitsunobu Reaction W1 Methyl 4-hydroxybenzoate W4 Etherification W1->W4 W2 Protected 2-Aminoethyl Halide W2->W4 W3 Base W3->W4 W5 Deprotection W4->W5 W6 Methyl 4-(2-aminoethoxy)benzoate W5->W6 M1 Methyl 4-hydroxybenzoate M4 Etherification M1->M4 M2 Protected 2-Aminoethanol M2->M4 M3 PPh3, DEAD/DIAD M3->M4 M5 Deprotection M4->M5 M6 Methyl 4-(2-aminoethoxy)benzoate M5->M6

Caption: Comparative workflows for the synthesis of Methyl 4-(2-aminoethoxy)benzoate.

Performance Comparison with Alternative Intermediates

The "performance" of an intermediate like Methyl 4-(2-aminoethoxy)benzoate can be evaluated based on several factors: the efficiency of its synthesis, its stability, its reactivity in subsequent steps, and the properties it imparts to the final drug molecule. In the context of HDAC inhibitors, the linker region is critical for positioning the "cap" group and the "zinc-binding group" for optimal interaction with the enzyme.

Alternative Linker Strategies in HDAC Inhibitors

The general structure of many HDAC inhibitors consists of a cap group, a linker, and a zinc-binding group (ZBG). The linker, for which Methyl 4-(2-aminoethoxy)benzoate provides the precursor, plays a crucial role in determining the potency and isoform selectivity of the inhibitor.[3][4][5]

Common Linker Motifs in Patented HDAC Inhibitors:

  • Aliphatic Chains: Simple alkyl chains of varying lengths are common linkers.

  • Aromatic/Heteroaromatic Rings: Phenyl, pyridine, or other aromatic systems can provide rigidity to the linker.

  • Amide-containing Linkers: Amide bonds within the linker can influence solubility and hydrogen bonding interactions.

  • Ether-containing Linkers: As seen in Methyl 4-(2-aminoethoxy)benzoate, ethers offer flexibility.

Comparative Table of Linker Precursors and Their Potential Impact

Linker Precursor Resulting Linker Characteristics Potential Advantages Potential Disadvantages Examples in Patented HDAC Inhibitors
Methyl 4-(2-aminoethoxy)benzoate Flexible, hydrophilic ether linkage.Good solubility, potential for hydrogen bonding with the ether oxygen.May be too flexible for some targets, potentially leading to lower selectivity.Abexinostat
Methyl 4-(aminomethyl)benzoate Shorter, more rigid linkage.Increased rigidity may enhance selectivity for certain HDAC isoforms.Reduced flexibility might hinder optimal binding to some targets.Mentioned as an intermediate in various pharmaceutical patents.[6]
4-Aminobutanoic acid methyl ester Longer, flexible aliphatic chain.Can span longer distances within the enzyme's active site.Increased lipophilicity might affect solubility and pharmacokinetic properties.Derivatives are common in HDAC inhibitor design.
Methyl 4-aminobenzoate Rigid aromatic linker.Provides a rigid scaffold for precise positioning of functional groups.Can lead to planarity, which may affect solubility and cell permeability.A common building block in medicinal chemistry.

Logical Relationship of Intermediate Choice to Final Drug Properties

Linker_Impact Intermediate Choice of Linker Intermediate (e.g., Methyl 4-(2-aminoethoxy)benzoate) Linker_Props Linker Properties (Flexibility, Length, Polarity) Intermediate->Linker_Props determines Binding_Affinity Binding Affinity & Selectivity (Interaction with HDAC isoforms) Linker_Props->Binding_Affinity influences PK_Props Pharmacokinetic Properties (Solubility, Permeability, Metabolism) Linker_Props->PK_Props impacts Efficacy Overall Drug Efficacy & Safety Binding_Affinity->Efficacy PK_Props->Efficacy

Caption: Influence of the linker intermediate on the final drug's properties.

Supporting Experimental Data: A Call for Head-to-Head Studies

While the patent literature provides a wealth of information on different linker strategies, direct, publicly available, head-to-head experimental data comparing the synthesis efficiency and performance of Methyl 4-(2-aminoethoxy)benzoate with its alternatives in the context of a specific drug synthesis like Abexinostat is scarce. Such studies would be invaluable for process chemists and medicinal chemists to make data-driven decisions.

Key experimental comparisons would include:

  • Overall Yield: A direct comparison of the overall yield of the final drug product starting from different linker intermediates.

  • Purification Difficulty: An assessment of the ease of purification of the intermediates and the final product.

  • Impact on Biological Activity: In vitro and in vivo studies comparing the potency and selectivity of the final drug candidates with different linkers.

Conclusion and Future Perspectives

Methyl 4-(2-aminoethoxy)benzoate has established itself as a valuable and versatile intermediate in the pharmaceutical industry, most notably in the synthesis of the HDAC inhibitor Abexinostat. Its patent landscape is characterized by its inclusion in process patents for complex active pharmaceutical ingredients, underscoring its importance as a key building block.

While established synthetic routes like the Williamson ether synthesis and the Mitsunobu reaction provide reliable methods for its preparation, the choice of a specific intermediate is a critical decision in drug development that impacts not only the efficiency of the synthesis but also the biological properties of the final drug.

The future of intermediate design for drugs like HDAC inhibitors will likely focus on the development of novel linkers that can fine-tune isoform selectivity and improve pharmacokinetic profiles. As our understanding of the structural biology of these targets deepens, so too will the rational design of intermediates like Methyl 4-(2-aminoethoxy)benzoate and its next-generation alternatives. For researchers in this field, a continued focus on generating and publishing comparative experimental data will be essential to drive innovation and accelerate the development of safer and more effective medicines.

References

  • EA039113B1 - Composition of crystalline form i of abexinostat tosylate, process for preparing same and use in the treatment of cancer - Google P
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. ([Link])

  • US7265238B2 - Process for preparing methyl 4-(aminomethyl)
  • Histone Deacetylase (HDAC) Inhibitor Linker Specificity Determinants are Preserved in a Class of Dual HDAC/Non-Covalent Proteasome Inhibitors - NIH. ([Link])

  • Syntheses of LSD1/HDAC Inhibitors with Demonstrated Efficacy against Colorectal Cancer: In Vitro and In Vivo Studies Including Patient-Derived Organoids - PubMed Central. ([Link])

  • 26/12/2025 23:22 Investigation of the effect of different linker chemotypes on the inhibition of histone deacetylases (HDACs) / - IRIS Unimore. (URL not available)

Sources

Safety Operating Guide

Navigating the Uncharted: A Guide to the Proper Disposal of Methyl 4-(2-aminoethoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Compound: A Structural Hazard Assessment

Methyl 4-(2-aminoethoxy)benzoate's structure suggests a hazard profile that should be handled with caution. The presence of an aromatic amine is a key consideration, as this functional group is often associated with skin sensitization, irritation, and potential long-term health effects. The benzoate ester component, while generally of lower toxicity, can still cause irritation. Therefore, in the absence of specific toxicological data, it is prudent to treat this compound as potentially hazardous.

Structural Component Potential Hazards Based on Analogous Compounds Primary Safety Concerns
Aromatic AmineSkin irritation, serious eye irritation, may cause an allergic skin reaction, potential for respiratory irritation.[1][2]Dermal and respiratory exposure
Benzoate EsterHarmful if swallowed, may cause eye irritation.[3][4][5]Ingestion and eye contact
Ether LinkageGenerally low reactivity, but can form peroxides over time if stored improperly (though less likely with this structure).Long-term storage stability

Core Directive: A Conservative Disposal Protocol

Given the lack of a specific SDS, the cardinal rule is to treat Methyl 4-(2-aminoethoxy)benzoate as a hazardous waste . Under no circumstances should this compound be disposed of down the drain or in regular trash.[6][7]

Step-by-Step Disposal Procedure:
  • Personal Protective Equipment (PPE) Minimization: Before handling the compound for disposal, ensure you are wearing appropriate PPE. This includes:

    • Nitrile gloves (double-gloving is recommended)

    • Safety goggles with side shields or a face shield

    • A properly fitted laboratory coat

    • Work in a well-ventilated area, preferably within a chemical fume hood.[1][2][3]

  • Waste Segregation and Collection:

    • Solid Waste: Collect any solid Methyl 4-(2-aminoethoxy)benzoate or contaminated materials (e.g., weighing paper, contaminated gloves, bench paper) in a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[2][7][8]

    • Liquid Waste: If the compound is in a solution, collect it in a labeled, leak-proof hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

    • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Methyl 4-(2-aminoethoxy)benzoate". Include the approximate quantity of the waste.

  • Accidental Spill Containment:

    • In the event of a spill, avoid generating dust if it is a solid.

    • For small spills, absorb with an inert material such as vermiculite, dry sand, or earth.[9] Do not use combustible materials like paper towels.

    • Collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[9]

    • Clean the spill area thoroughly with a suitable solvent (e.g., acetone, ethanol), and collect the cleaning materials as hazardous waste.

  • Final Disposal:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[2][4][5]

    • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[5][10] Provide them with as much information as possible about the compound, including its chemical structure.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of Methyl 4-(2-aminoethoxy)benzoate, emphasizing a conservative, safety-first approach.

DisposalWorkflow start Start: Need to dispose of Methyl 4-(2-aminoethoxy)benzoate sds_check Is a specific SDS available? start->sds_check no_sds No -> Assume Hazardous sds_check->no_sds No ppe Wear appropriate PPE: - Double nitrile gloves - Safety goggles/face shield - Lab coat no_sds->ppe waste_form Is the waste solid or liquid? ppe->waste_form solid_waste Collect in labeled solid hazardous waste container waste_form->solid_waste Solid liquid_waste Collect in labeled liquid hazardous waste container waste_form->liquid_waste Liquid spill Accidental Spill? solid_waste->spill liquid_waste->spill contain_spill Contain with inert absorbent. Collect as hazardous waste. spill->contain_spill Yes no_spill No Spill spill->no_spill No storage Store sealed container in a designated secure area contain_spill->storage no_spill->storage disposal Arrange for disposal via EHS or licensed contractor storage->disposal

Caption: Disposal workflow for Methyl 4-(2-aminoethoxy)benzoate.

Conclusion: Prioritizing Safety in the Absence of Data

The responsible management of laboratory waste is paramount for the safety of researchers and the protection of the environment. While the absence of a specific Safety Data Sheet for Methyl 4-(2-aminoethoxy)benzoate necessitates a more cautious approach, it does not preclude its safe disposal. By treating the compound as hazardous based on a structural assessment and adhering to a rigorous disposal protocol, laboratories can confidently manage this and other novel compounds. Always consult with your institution's Environmental Health and Safety professionals for guidance specific to your location and facilities.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(2-aminoethoxy)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(2-aminoethoxy)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.